Product packaging for 1-Fluoro-4-methylchrysene(Cat. No.:CAS No. 61738-08-7)

1-Fluoro-4-methylchrysene

Cat. No.: B15290130
CAS No.: 61738-08-7
M. Wt: 260.3 g/mol
InChI Key: XNAKJMFAMGFTJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Fluoro-4-methylchrysene (CAS Registry Number: 61738-08-7) is a fluorinated derivative of chrysene with the molecular formula C19H13F and a molecular weight of 260.31 g/mol . This polycyclic aromatic hydrocarbon (PAH) is characterized by a density of approximately 1.226 g/cm³, a boiling point of 452.3°C at 760 mmHg, and a flash point of 199.4°C . The primary research value of this compound lies in its application as a mutagen for genetic toxicology studies . Data cited in the RTECS (Registry of Toxic Effects of Chemical Substances) shows that it has been tested in established assay systems, including the Salmonella typhimurium (Ames test) model, where it demonstrated mutagenic activity at a dose of 20 µg/plate . The U.S. EPA Genetox Program in 1988 classified the data for this compound in the Ames test as "Inconclusive" . The incorporation of a fluorine atom into the chrysene structure is of significant scientific interest. Fluorine atoms are known to impart unique properties to molecules, including altered metabolic stability, lipophilicity, and electron-withdrawing effects, which can profoundly influence their biological activity and interaction with cellular targets . This product is provided For Research Use Only (RUO). It is strictly prohibited for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting, referring to the relevant safety data sheets before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13F B15290130 1-Fluoro-4-methylchrysene CAS No. 61738-08-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61738-08-7

Molecular Formula

C19H13F

Molecular Weight

260.3 g/mol

IUPAC Name

1-fluoro-4-methylchrysene

InChI

InChI=1S/C19H13F/c1-12-6-11-18(20)17-10-9-15-14-5-3-2-4-13(14)7-8-16(15)19(12)17/h2-11H,1H3

InChI Key

XNAKJMFAMGFTJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C=CC2=C(C=C1)F)C4=CC=CC=C4C=C3

Origin of Product

United States

Foundational & Exploratory

synthesis and characterization of 1-Fluoro-4-methylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for the reveals limited publicly available data. While the compound is listed in chemical databases, detailed experimental protocols and comprehensive characterization data are not readily found in the provided search results. A key reference, Hecht, Loy, Mazzarese, and Hoffmann in the Journal of Medicinal Chemistry (1978, vol. 21, #1, pp. 38-44), is cited as a source for a synthetic route, but the full text and its specific experimental details were not accessible in the search.

This guide, therefore, provides a general overview based on available information and established chemical principles for the synthesis and characterization of analogous polycyclic aromatic hydrocarbons (PAHs). The experimental protocols and detailed characterization data are presented as a template for researchers to follow and populate upon successful synthesis and analysis.

Physicochemical Properties

A summary of the available physical and chemical properties for 1-Fluoro-4-methylchrysene is presented below.[1]

PropertyValue
Molecular Formula C₁₉H₁₃F
Molecular Weight 260.30500 g/mol
Exact Mass 260.10000
Density 1.226 g/cm³
Boiling Point 452.3°C at 760 mmHg
Flash Point 199.4°C
LogP 5.59370
Index of Refraction 1.728
CAS Number 61738-08-7

Proposed Synthesis Workflow

The synthesis of this compound would likely involve a multi-step process, culminating in the formation of the chrysene core. A plausible synthetic route, based on common methodologies for PAH synthesis, is the photocyclization of a stilbene-like precursor. The workflow for such a synthesis and subsequent characterization is depicted below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 1-(2-fluoro-5-methylstyryl)naphthalene) photocyclization Photocyclization Reaction start->photocyclization Irradiation (e.g., UV light) Iodine (catalyst) workup Aqueous Workup & Extraction photocyclization->workup purification Chromatographic Purification (e.g., Column Chromatography) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (e.g., GC-MS, HRMS) product->ms uvvis UV-Vis Spectroscopy product->uvvis mp Melting Point Analysis product->mp

Caption: Proposed workflow for the .

Experimental Protocols

The following are generalized experimental protocols for the . These should be adapted and optimized based on specific laboratory conditions and findings.

Synthesis: Photocyclization of 1-(2-fluoro-5-methylstyryl)naphthalene
  • Reaction Setup: In a quartz reaction vessel, dissolve 1-(2-fluoro-5-methylstyryl)naphthalene in a suitable solvent (e.g., cyclohexane or benzene) to a concentration of approximately 0.01 M.

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can quench the photochemical reaction.

  • Photocyclization: Add a catalytic amount of iodine. Irradiate the solution with a high-pressure mercury lamp while maintaining vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., a hexane/ethyl acetate gradient).

  • Isolation: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield pure this compound.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

  • Mass Spectrometry (MS):

    • Introduce a dilute solution of the sample into a mass spectrometer (e.g., via a GC-MS or direct infusion for HRMS).

    • Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.

    • For High-Resolution Mass Spectrometry (HRMS), determine the exact mass to confirm the elemental composition.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane or methanol).

    • Record the absorption spectrum over a range of wavelengths (typically 200-800 nm) to determine the electronic transitions.

  • Melting Point (MP) Analysis:

    • Place a small amount of the crystalline solid in a capillary tube.

    • Determine the melting point range using a calibrated melting point apparatus.

Characterization Data (Hypothetical)

The following tables are templates for the expected characterization data for this compound.

¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Expected Aromatic Protons
Expected Methyl Protons
¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
Expected Aromatic Carbons
Expected Methyl Carbon
Mass Spectrometry Data
TechniqueIonization Modem/zRelative IntensityAssignment
GC-MSEIExpected M⁺[M]⁺
HRMSESIExpected [M+H]⁺[C₁₉H₁₄F]⁺

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Fluoro-4-methylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Fluoro-4-methylchrysene is a fluorinated derivative of the polycyclic aromatic hydrocarbon (PAH) 4-methylchrysene. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of the parent molecule, including its metabolic fate and toxicity.[1][2] This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the anticipated properties of this compound, drawing upon data from analogous compounds.

Physicochemical Properties

Due to the absence of experimental data for this compound, the following table summarizes the known physicochemical properties of the parent compound, 4-methylchrysene, and a related fluorinated chrysene, 3-fluorochrysene, to serve as a basis for estimation.

Property4-Methylchrysene3-Fluorochrysene
Molecular Formula C₁₉H₁₄[3]C₁₈H₁₁F[4]
Molecular Weight 242.31 g/mol [3]246.3 g/mol [4]
Melting Point 151.5°C[5]Not Available
Boiling Point 465.14°C (estimated)[5]Not Available
logP (Octanol-Water Partition Coefficient) Not Available5.8 (Computed)[4]
Storage Temperature 2-8°C[5]Not Available
CAS Number 3351-30-2[3]36288-22-9[4]

Proposed Synthesis

A plausible synthetic route for this compound is based on the Mallory reaction, which involves the photochemical cyclization of a stilbenoid precursor.[6][7] A proposed workflow is outlined below.

G cluster_0 Preparation of Stilbenoid Precursor cluster_1 Photochemical Cyclization A 1-(Bromomethyl)-4-fluoronaphthalene C Wittig Salt Formation A->C B Triphenylphosphine B->C E Wittig Reaction C->E D 4-Methylbenzaldehyde D->E F Stilbenoid Precursor E->F I Cyclization F->I G Irradiation (UV light) G->I H Iodine (oxidizing agent) H->I J This compound I->J

Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of the Stilbenoid Precursor (Wittig Reaction):

  • Wittig Salt Formation: 1-(Bromomethyl)-4-fluoronaphthalene would be reacted with triphenylphosphine in a suitable solvent like toluene and heated to reflux to form the corresponding phosphonium salt.

  • Wittig Reaction: The phosphonium salt is then treated with a strong base, such as sodium hydride or n-butyllithium, in an anhydrous solvent like THF to generate the ylide. 4-Methylbenzaldehyde is subsequently added to the ylide solution, and the reaction mixture is stirred at room temperature until completion.[6]

  • Purification: The resulting stilbenoid precursor (a mixture of E/Z isomers) can be purified by column chromatography on silica gel.

Photochemical Cyclization (Mallory Reaction):

  • The purified stilbenoid precursor is dissolved in a suitable solvent (e.g., cyclohexane or benzene) in a photochemical reactor.

  • A stoichiometric amount of an oxidizing agent, such as iodine, is added.

  • The solution is irradiated with a high-pressure mercury lamp while being purged with an inert gas (e.g., nitrogen or argon) to exclude oxygen.[7]

  • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is worked up to remove the iodine and other byproducts, and the crude this compound is purified by recrystallization or column chromatography.

Characterization and Analysis:

  • Purification: The final product would be purified using techniques such as recrystallization from a suitable solvent (e.g., ethanol/water or toluene) followed by flash column chromatography on silica gel.

  • Structural Elucidation: The structure of this compound can be confirmed using standard spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to determine the chemical structure and the position of the fluorine and methyl substituents.

    • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of PAHs.

  • Purity Assessment: The purity of the synthesized compound can be determined by HPLC with a UV or fluorescence detector, or by GC with a flame ionization detector (FID).

Putative Metabolic Activation Pathway

The metabolic activation of methylchrysenes is a critical step in their potential carcinogenicity.[8][9] It is primarily carried out by cytochrome P450 enzymes, leading to the formation of reactive diol epoxides that can bind to DNA.[10][11] The following diagram illustrates a hypothetical metabolic activation pathway for this compound, based on the known metabolism of 5-methylchrysene.[12]

G A This compound E This compound-dihydrodiol A->E Oxidation B Cytochrome P450 (e.g., CYP1A1, CYP1B1) B->E C Epoxide Hydrolase C->E Hydration of initial epoxide D Cytochrome P450 F This compound-diol-epoxide (Ultimate Carcinogen) D->F E->F Epoxidation G DNA Adducts F->G Covalent Binding to DNA

Hypothetical metabolic activation of this compound.

This proposed pathway suggests that this compound is first oxidized by cytochrome P450 enzymes to form an epoxide, which is then hydrolyzed by epoxide hydrolase to a dihydrodiol. A second epoxidation by cytochrome P450 enzymes would then form a highly reactive diol epoxide, which is considered the ultimate carcinogenic metabolite capable of forming DNA adducts. The presence and position of the fluorine atom may influence the rate and regioselectivity of these metabolic steps.[1]

References

An In-Depth Technical Guide to 1-Fluoro-4-methylchrysene (CAS Number: 61738-08-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Fluoro-4-methylchrysene, a fluorinated polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of specific experimental data for this compound, this document also presents a representative synthesis protocol for a closely related analogue and discusses its presumed biological activity based on the known mechanisms of similar PAHs.

Chemical and Physical Properties

The known quantitative data for this compound are summarized in the table below, providing a concise reference for its fundamental characteristics.

PropertyValueSource
CAS Number 61738-08-7N/A
Molecular Formula C₁₉H₁₃F[1]
Molecular Weight 260.311 g/mol [1]
Density 1.226 g/cm³[2]
Boiling Point 452.3 °C at 760 mmHg[2]
Predicted LogP 6.42[1]

Representative Synthesis Protocol: Photochemical Cyclization

Experimental Workflow: Representative Synthesis of a Methylchrysene

SynthesisWorkflow cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Photochemical Cyclization cluster_step3 Step 3: Purification A Naphthyl Wittig Salt C Stilbenoid Precursor A->C B Substituted Benzaldehyde B->C D Crude Methylchrysene C->D Irradiation (e.g., Mercury Lamp) Iodine (catalyst) E Pure Methylchrysene D->E Flash Chromatography

Caption: A generalized workflow for the synthesis of a methylchrysene derivative.

Detailed Methodology

Step 1: Synthesis of the Stilbenoid Precursor via Wittig Reaction [3]

  • To a solution of the appropriate naphthyl-containing Wittig salt (e.g., (naphthalen-1-ylmethyl)triphenylphosphonium bromide) in a suitable solvent such as dichloromethane (DCM), add the corresponding substituted benzaldehyde (in this case, a fluoro- and methyl-substituted benzaldehyde).

  • Add a base, such as a 50% aqueous solution of sodium hydroxide, to the vigorously stirred mixture.

  • Continue stirring at room temperature until the aldehyde is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and extract the aqueous phase with DCM.

  • Combine the organic phases, dry over a suitable drying agent (e.g., magnesium sulfate), and concentrate under reduced pressure to yield the crude stilbenoid precursor.

  • Purify the crude product by flash chromatography to obtain the pure E/Z mixture of the stilbenoid.

Step 2: Photochemical Cyclization [3]

  • Dissolve the purified stilbenoid precursor in a suitable solvent, such as cyclohexane, in a quartz reaction vessel.

  • Add a catalytic amount of iodine.

  • Irradiate the solution with a medium-pressure mercury lamp while bubbling air through the mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure to yield the crude this compound.

Step 3: Purification [3]

  • Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Presumed Biological Activity: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Specific biological activity data for this compound is not currently available. However, as a polycyclic aromatic hydrocarbon, it is presumed to interact with the aryl hydrocarbon receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that plays a crucial role in the metabolism of xenobiotics.

Upon entering the cell, PAHs like this compound are believed to bind to the cytosolic AhR, which is complexed with chaperone proteins such as heat shock protein 90 (Hsp90). This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus. In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of various genes, most notably those encoding for cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1), which are involved in the metabolic activation and detoxification of PAHs.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH This compound (PAH) AhR_complex AhR-Hsp90 Complex PAH->AhR_complex Binding Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change & Chaperone Dissociation Activated_AhR_nuc Activated AhR Activated_AhR->Activated_AhR_nuc Nuclear Translocation AhR_ARNT AhR-ARNT Heterodimer Activated_AhR_nuc->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT Dimerization XRE Xenobiotic Responsive Element (XRE) AhR_ARNT->XRE Binding Target_Genes Target Genes (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Metabolizing Enzymes mRNA->Proteins Translation Proteins->PAH Metabolism

Caption: The presumed signaling pathway of this compound via the AhR.

Disclaimer: The information provided in this technical guide is intended for research and informational purposes only. The synthesis protocol is a representative example for a related compound and should be adapted and optimized with appropriate safety precautions. The biological activity is presumed based on the behavior of similar compounds and has not been experimentally verified for this compound. Researchers should consult original research articles and safety data sheets before handling this or any other chemical compound.

References

Spectroscopic Data of 1-Fluoro-4-methylchrysene: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Publicly Available Data

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of publicly available experimental spectroscopic data (NMR, MS, IR) for the specific compound 1-Fluoro-4-methylchrysene. While data exists for the parent compound, 4-methylchrysene, and for other fluorinated organic molecules, specific spectral characterizations for the 1-fluoro derivative could not be located.

This lack of data prevents the creation of a detailed technical guide with quantitative data tables and specific experimental protocols as requested. The scientific community has not yet published the synthesis and spectroscopic analysis of this particular molecule in accessible formats.

Theoretical Considerations and Related Compounds

While direct data is unavailable, an understanding of the expected spectroscopic features can be extrapolated from the known data of related structures. For instance, the mass spectrum of 4-methylchrysene is documented, and infrared (IR) spectral data is also available for this parent compound.[1][2] The introduction of a fluorine atom at the 1-position would be expected to introduce characteristic C-F stretching frequencies in the IR spectrum, typically in the region of 1000-1400 cm⁻¹.

In mass spectrometry, the molecular weight would increase with the substitution of a hydrogen atom with a fluorine atom. The fragmentation patterns might also be influenced by the presence of the electronegative fluorine atom.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the introduction of a fluorine atom would lead to significant changes. In ¹⁹F NMR, a signal corresponding to the fluorine nucleus would be observed, and its chemical shift would be indicative of its electronic environment. In ¹H and ¹³C NMR, the fluorine atom would introduce coupling (J-coupling) with nearby protons and carbons, leading to splitting of their respective signals. The magnitude of these coupling constants would provide valuable structural information.

General Experimental Protocols

Although specific protocols for this compound are not available, the synthesis of related methylchrysenes has been described.[3] A general approach to the synthesis of such polycyclic aromatic hydrocarbons often involves a Wittig reaction followed by photocyclization.[3]

A hypothetical workflow for the synthesis and characterization of this compound is presented below.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., fluorinated naphthalene derivative and phosphonium salt) wittig Wittig Reaction start->wittig photocyclization Photocyclization wittig->photocyclization purification Purification (e.g., Chromatography) photocyclization->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir

Caption: Hypothetical workflow for the synthesis and spectroscopic analysis of this compound.

This generalized workflow illustrates the common steps that would be involved in producing and characterizing the target compound. The synthesis would likely start from appropriately substituted precursors that undergo a coupling reaction, such as the Wittig reaction, to form a stilbene-like intermediate, which is then cyclized using photochemical methods to form the chrysene core.[3] Following synthesis, the product would be purified and subjected to a suite of spectroscopic techniques to confirm its structure and purity.

Due to the absence of specific data for this compound, this document serves to highlight the current gap in the scientific literature. Further research is required to synthesize and characterize this compound, which would then enable a comprehensive technical guide as originally intended.

References

The Biological Activity of Fluorinated Methylchrysenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke and other combustion products, is a potent carcinogen. The strategic placement of fluorine atoms on the methylchrysene scaffold can significantly alter its biological activity, providing valuable insights into its mechanism of action and potential for the development of novel chemical probes and therapeutic agents. This technical guide provides an in-depth overview of the biological activity of fluorinated methylchrysenes, with a focus on their tumor-initiating properties. It includes a compilation of quantitative data, detailed experimental protocols for their biological evaluation and synthesis, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant interest to researchers due to their widespread environmental presence and potent biological effects, including carcinogenicity. 5-Methylchrysene is a particularly potent carcinogenic PAH.[1] The biological activity of PAHs is intrinsically linked to their metabolic activation into highly reactive intermediates that can bind to cellular macromolecules, such as DNA, leading to mutations and the initiation of cancer.

Fluorine substitution is a powerful tool in medicinal chemistry and chemical biology to probe structure-activity relationships and modulate the pharmacological properties of molecules. In the context of methylchrysenes, fluorination has been instrumental in elucidating the specific atomic positions critical for metabolic activation. This guide synthesizes the current knowledge on the biological impact of fluorinating the 5-methylchrysene core, providing a valuable resource for researchers in toxicology, oncology, and drug development.

Quantitative Data on Tumor-Initiating Activity

The tumor-initiating activity of fluorinated 5-methylchrysenes has been primarily assessed using the mouse skin initiation-promotion model. In this model, a single topical application of the test compound (the initiator) is followed by repeated applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA). The carcinogenic potency is then quantified by measuring the percentage of tumor-bearing mice and the average number of tumors per mouse over time.

The following tables summarize the key quantitative data from studies on fluorinated 5-methylchrysenes and related compounds.

Table 1: Tumor-Initiating Activity of Fluorinated 5-Methylchrysenes on Mouse Skin

CompoundTotal Initiating Dose (µg)Tumor Incidence (%)Tumors per MouseReference
5-Methylchrysene100HighHigh[2][3]
1-Fluoro-5-methylchrysene100Less Active than 5-MeCLower than 5-MeC[2][3]
3-Fluoro-5-methylchrysene100Less Active than 5-MeCLower than 5-MeC[2][3]
6-Fluoro-5-methylchrysene100As Potent as 5-MeCSimilar to 5-MeC[2][3]
7-Fluoro-5-methylchrysene100As Potent as 5-MeCSimilar to 5-MeC[2][3]
9-Fluoro-5-methylchrysene100As Potent as 5-MeCSimilar to 5-MeC[2][3]
11-Fluoro-5-methylchrysene100As Potent as 5-MeCSimilar to 5-MeC[2][3]
12-Fluoro-5-methylchrysene100Less Active than 5-MeCLower than 5-MeC[2][3]

Table 2: Tumor-Initiating Activity of Fluorinated 5-Hydroxymethylchrysene Derivatives on Mouse Skin

CompoundTotal Initiating Dose (µg)Tumor Incidence (%)Tumors per MouseReference
5-Hydroxymethylchrysene30909.5[4][5]
5-Methylchrysene30756.2[4][5]
3-Fluoro-5-hydroxymethylchrysene3050.1[4][5]
7-Fluoro-5-hydroxymethylchrysene30957.9[4][5]

Signaling Pathways in Methylchrysene Carcinogenesis

The carcinogenicity of 5-methylchrysene is dependent on its metabolic activation to a highly reactive diol epoxide intermediate. This process is primarily mediated by the Aryl Hydrocarbon Receptor (AHR) signaling pathway.

metabolic_activation_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum 5-MeC 5-Methylchrysene AHR_ligand AHR + 5-MeC 5-MeC->AHR_ligand Diol_Epoxide Carcinogenic Diol Epoxide 5-MeC:e->Diol_Epoxide:w Metabolic Activation AHR_complex AHR-HSP90-XAP2 Complex AHR_complex->AHR_ligand Ligand Binding AHR_ARNT AHR-ARNT Complex AHR_ligand->AHR_ARNT Translocation to Nucleus ARNT ARNT ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binding CYP1A1_1B1_gene CYP1A1/CYP1B1 Gene XRE->CYP1A1_1B1_gene Gene Transcription CYP1A1_1B1_mRNA CYP1A1/CYP1B1 mRNA CYP1A1_1B1_gene->CYP1A1_1B1_mRNA CYP1A1_1B1_protein CYP1A1/CYP1B1 Enzymes CYP1A1_1B1_mRNA->CYP1A1_1B1_protein Translation CYP1A1_1B1_protein->Diol_Epoxide DNA_adduct DNA Adducts Diol_Epoxide->DNA_adduct Mutation Mutation DNA_adduct->Mutation Cancer Cancer Mutation->Cancer

Caption: Metabolic activation of 5-methylchrysene via the AHR pathway.

Upon entering the cell, 5-methylchrysene binds to the Aryl Hydrocarbon Receptor (AHR), which is complexed with heat shock protein 90 (HSP90) and other co-chaperones in the cytoplasm. Ligand binding induces a conformational change, leading to the translocation of the AHR-ligand complex into the nucleus. In the nucleus, AHR dissociates from its chaperones and heterodimerizes with the AHR Nuclear Translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, most notably CYP1A1 and CYP1B1. This binding initiates the transcription of these genes, leading to increased production of cytochrome P450 enzymes. These enzymes, located in the endoplasmic reticulum, catalyze the oxidation of 5-methylchrysene to its ultimate carcinogenic form, a bay-region diol epoxide. This highly electrophilic metabolite can then form covalent adducts with DNA, which, if not repaired, can lead to mutations and the initiation of cancer.

The effect of fluorine substitution on the carcinogenicity of 5-methylchrysene can be explained by its influence on this metabolic activation pathway. Fluorine atoms at positions 1, 3, and 12 appear to hinder the enzymatic oxidation at the 1,2- and 3,4-positions, which is necessary for the formation of the carcinogenic diol epoxide.[2][3] Conversely, fluorine substitution at positions 6, 7, 9, and 11 does not interfere with this critical metabolic step, and thus these derivatives retain their carcinogenic potential.[2][3]

Experimental Protocols

Mouse Skin Tumor Initiation-Promotion Assay

This in vivo assay is the gold standard for assessing the tumor-initiating potential of chemical compounds.

tumor_initiation_workflow start Start acclimatization Animal Acclimatization (e.g., 1-2 weeks) start->acclimatization shaving Dorsal Skin Shaving acclimatization->shaving initiation Single Topical Application of Test Compound (e.g., Fluorinated Methylchrysene) shaving->initiation promotion Repeated Topical Application of Promoter (TPA) (e.g., 2x/week for 20-25 weeks) initiation->promotion monitoring Weekly Tumor Monitoring (Incidence and Multiplicity) promotion->monitoring termination Experiment Termination and Tissue Collection monitoring->termination analysis Histopathological Analysis of Tumors termination->analysis end End analysis->end metabolism_workflow start Start s9_prep Preparation of Rat Liver S9 Fraction start->s9_prep incubation_mix Prepare Incubation Mixture: - S9 fraction - NADPH-generating system - Test compound s9_prep->incubation_mix incubation Incubate at 37°C incubation_mix->incubation extraction Stop Reaction and Extract Metabolites (e.g., with ethyl acetate) incubation->extraction hplc Analyze Extracts by High-Performance Liquid Chromatography (HPLC) extraction->hplc identification Identify Metabolites (e.g., by comparison to standards, mass spectrometry) hplc->identification end End identification->end

References

Photophysical Properties of 1-Fluoro-4-methylchrysene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated photophysical properties of 1-Fluoro-4-methylchrysene and the detailed experimental protocols required for their determination. Due to a lack of specific experimental data for this compound in the current scientific literature, this document focuses on the expected effects of fluoro and methyl substituents on the chrysene core, based on established principles for polycyclic aromatic hydrocarbons (PAHs). Furthermore, it offers a detailed methodological framework for researchers to empirically determine the key photophysical parameters, including UV-Visible absorption, fluorescence emission, quantum yield, and excited-state lifetime.

Introduction to the Photophysics of Substituted Chrysenes

Chrysene, a polycyclic aromatic hydrocarbon, exhibits characteristic absorption and fluorescence spectra. The introduction of substituents, such as a fluorine atom and a methyl group, at the 1- and 4-positions of the chrysene core is expected to modulate its electronic and, consequently, its photophysical properties.

The fluorine atom, being an electron-withdrawing group through induction but a weak π-donor through resonance, can lead to shifts in the absorption and emission maxima. The methyl group, a weak electron-donating group, can also influence the electronic transitions. The precise impact of this combined substitution pattern on the photophysical properties of chrysene is not documented, necessitating empirical investigation. Generally, for PAHs, substitution can lead to bathochromic (red) or hypsochromic (blue) shifts in the spectral bands and can alter the fluorescence quantum yield and lifetime.[1][2]

Quantitative Photophysical Data

As of the date of this guide, specific experimental data for the photophysical properties of this compound are not available in the peer-reviewed literature. The following table is provided as a template for the presentation of experimentally determined or computationally predicted data.

ParameterSymbolValueUnits
Absorption Maximum λabsData not availablenm
Molar Extinction Coefficient εData not availableM-1cm-1
Emission Maximum λemData not availablenm
Fluorescence Quantum Yield ΦfData not available-
Excited State Lifetime τData not availablens

Experimental Protocols

To facilitate the determination of the photophysical properties of this compound, the following detailed experimental protocols are provided.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectrum of a compound, which provides information about the electronic transitions from the ground state to excited states.

G Workflow for UV-Visible Absorption Spectroscopy prep Sample Preparation (Dissolve sample in a UV-transparent solvent) blank Blank Measurement (Measure absorbance of the pure solvent) prep->blank 1. sample_measure Sample Measurement (Measure absorbance of the sample solution) blank->sample_measure 2. process Data Processing (Subtract blank spectrum from sample spectrum) sample_measure->process 3. analysis Data Analysis (Identify λ_abs and determine ε) process->analysis 4.

Workflow for UV-Visible Absorption Spectroscopy

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity with the Beer-Lambert law.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in both the reference and sample beams to record a baseline spectrum.

  • Sample Measurement: Replace the solvent in the sample beam cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-500 nm for chrysenes).

  • Data Analysis: The wavelength of maximum absorbance (λabs) is identified from the resulting spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum, which reveals the wavelengths of light emitted by the sample upon excitation.

G Workflow for Fluorescence Emission Spectroscopy prep Sample Preparation (Prepare a dilute solution, Absorbance < 0.1) set_params Set Spectrofluorometer Parameters (Excitation wavelength, slit widths) prep->set_params 1. measure Measure Emission Spectrum (Scan emission wavelengths at a fixed excitation wavelength) set_params->measure 2. process Data Processing (Correct for instrument response) measure->process 3. analysis Data Analysis (Identify λ_em) process->analysis 4.

Workflow for Fluorescence Emission Spectroscopy

Methodology:

  • Sample Preparation: Prepare a very dilute solution of this compound in an appropriate solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Parameter Setup: Set the excitation wavelength (typically at or near the λabs). Set the excitation and emission slit widths to control the spectral resolution and signal-to-noise ratio.

  • Measurement: Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.

  • Data Analysis: The wavelength of maximum fluorescence intensity (λem) is determined from the corrected emission spectrum.

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

G Workflow for Relative Fluorescence Quantum Yield Measurement prep_abs Prepare Solutions (Sample and Standard with Absorbance < 0.1) measure_abs Measure Absorbance (At the excitation wavelength for all solutions) prep_abs->measure_abs 1. measure_em Measure Emission Spectra (For all solutions under identical conditions) measure_abs->measure_em 2. integrate Integrate Emission Spectra (Calculate the area under the emission curves) measure_em->integrate 3. calculate Calculate Quantum Yield (Using the comparative formula) integrate->calculate 4.

Workflow for Relative Quantum Yield Measurement

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and absorption/emission properties that are similar to the expected properties of this compound (e.g., quinine sulfate in 0.1 M H2SO4 or a suitable PAH standard).

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

  • Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis: Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard. The quantum yield of the sample (Φf,sample) is calculated using the following equation:

    Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

    where Φf,std is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[3]

Fluorescence Lifetime Measurement

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and accurate method for its determination.[4][5][6]

G Workflow for Fluorescence Lifetime Measurement (TCSPC) setup TCSPC System Setup (Pulsed laser source, detector, TAC) sample_prep Sample Preparation (Dilute, deoxygenated solution) setup->sample_prep 1. irf Measure Instrument Response Function (IRF) (Using a scattering solution) sample_prep->irf 2. decay_measure Measure Fluorescence Decay (Collect photon arrival times from the sample) irf->decay_measure 3. analysis Data Analysis (Deconvolute IRF and fit decay curve) decay_measure->analysis 4.

Workflow for Fluorescence Lifetime Measurement (TCSPC)

Methodology:

  • Instrumentation: Utilize a TCSPC system, which includes a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a mode-locked laser), a sensitive single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics (Time-to-Amplitude Converter - TAC).[4][5]

  • Sample Preparation: Prepare a dilute, and often deoxygenated, solution of this compound to minimize quenching effects.

  • Instrument Response Function (IRF) Measurement: Measure the system's response by using a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox) in place of the sample. This provides the time profile of the excitation pulse as detected by the system.[4]

  • Fluorescence Decay Measurement: Excite the sample with the pulsed laser and collect the emitted photons. The TCSPC electronics measure the time delay between the laser pulse and the arrival of each detected photon. A histogram of these delay times is constructed, representing the fluorescence decay profile.

  • Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Deconvolution is performed, and the resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τ).

Theoretical Predictions

In the absence of experimental data, computational methods can provide valuable insights into the photophysical properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for predicting the electronic absorption and emission spectra of organic molecules.[1][2] Such calculations can estimate the energies of the excited states and the oscillator strengths of the electronic transitions, providing theoretical values for λabs and λem.

Conclusion

This technical guide has outlined the expected photophysical behavior of this compound and provided a comprehensive set of experimental protocols for the determination of its key photophysical parameters. While specific experimental data for this molecule are currently unavailable, the methodologies presented here offer a clear pathway for researchers to obtain this valuable information. Such data will be crucial for understanding the structure-property relationships in substituted chrysenes and for evaluating their potential in applications such as organic electronics and fluorescent probes.

References

1-Fluoro-4-methylchrysene: A Promising Fluorinated Polycyclic Aromatic Hydrocarbon for Advanced Materials Science Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper explores the potential of 1-Fluoro-4-methylchrysene, a fluorinated polycyclic aromatic hydrocarbon (PAH), as a key component in the advancement of materials science. The strategic introduction of fluorine and methyl groups onto the chrysene core is anticipated to yield a material with tailored electronic and photophysical properties, making it a compelling candidate for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). This document provides a comprehensive overview of its proposed synthesis, predicted properties, and potential applications, supported by detailed experimental protocols and logical workflow diagrams.

Introduction: The Promise of Fluorinated Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules that have garnered significant interest in materials science due to their unique electronic and optical properties. The ability to tune these properties through chemical modification makes them highly versatile for a range of applications. Fluorination, in particular, has emerged as a powerful strategy to modulate the characteristics of PAHs. The high electronegativity of the fluorine atom can significantly lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the host molecule. This can enhance the material's stability against oxidation and facilitate electron injection in electronic devices.

Chrysene, a four-ring aromatic hydrocarbon, serves as a robust and photochemically stable core. The addition of a methyl group can further influence the molecule's solubility, molecular packing, and electronic properties. The specific substitution pattern of this compound is hypothesized to create a molecule with a desirable balance of charge transport characteristics and luminescence, paving the way for its use in next-generation electronic and optoelectronic devices.

Proposed Synthesis of this compound

While the direct synthesis of this compound has not been extensively reported in the literature, a plausible and efficient route can be proposed based on established photochemical methods for the synthesis of substituted chrysenes. The key step in this proposed synthesis is a Mallory photocyclization reaction.

Synthetic Pathway

The proposed synthetic route commences with a Wittig or Horner-Wadsworth-Emmons reaction between a suitable phosphonium salt or phosphonate ester derived from 1-(chloromethyl)naphthalene and 2-fluoro-5-methylbenzaldehyde. This reaction would yield a stilbene-like precursor, (E/Z)-1-(2-(2-fluoro-5-methylphenyl)vinyl)naphthalene. Subsequent photochemical cyclization of this precursor, in the presence of an oxidizing agent like iodine, is expected to yield this compound.

G cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_cyclization Photocyclization 1_chloromethyl_naphthalene 1-(chloromethyl)naphthalene Wittig_Reaction Wittig Reaction 1_chloromethyl_naphthalene->Wittig_Reaction 2_fluoro_5_methylbenzaldehyde 2-fluoro-5-methylbenzaldehyde 2_fluoro_5_methylbenzaldehyde->Wittig_Reaction Stilbene_Precursor (E/Z)-1-(2-(2-fluoro-5-methylphenyl)vinyl)naphthalene Wittig_Reaction->Stilbene_Precursor Photocyclization_Reaction Photocyclization (Iodine, UV light) Stilbene_Precursor->Photocyclization_Reaction Final_Product This compound Photocyclization_Reaction->Final_Product

Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (E/Z)-1-(2-(2-fluoro-5-methylphenyl)vinyl)naphthalene

  • To a solution of (1-naphthylmethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a strong base such as n-butyllithium (1.1 equivalents) at 0 °C.

  • Stir the resulting deep red solution for 1 hour at room temperature to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-fluoro-5-methylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the stilbene precursor as a mixture of E and Z isomers.

Step 2: Photocyclization to this compound

  • Dissolve the stilbene precursor (1.0 equivalent) and iodine (1.2 equivalents) in a suitable solvent such as cyclohexane or toluene in a quartz reaction vessel. The concentration should be kept low (e.g., 0.001 M) to minimize side reactions.

  • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Irradiate the solution with a high-pressure mercury lamp (e.g., 450W) while maintaining a constant temperature (e.g., 20-25 °C) using a cooling bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the starting material is consumed, cool the reaction mixture and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to obtain pure this compound.

Predicted Properties of this compound

Due to the lack of experimental data for this compound, its electronic and photophysical properties are predicted based on computational studies of similar fluorinated and methylated PAHs.

PropertyPredicted ValueMethod of Estimation
Electronic Properties
HOMO Energy Level-5.6 to -5.8 eVDensity Functional Theory (DFT) on analogous compounds
LUMO Energy Level-2.3 to -2.5 eVDensity Functional Theory (DFT) on analogous compounds
Ionization Potential5.7 to 5.9 eVInferred from HOMO level
Electron Affinity2.4 to 2.6 eVInferred from LUMO level
Photophysical Properties
Absorption Maximum (λmax, abs)~350-380 nmComparison with chrysene and its derivatives
Emission Maximum (λmax, em)~400-430 nm (Blue)Comparison with chrysene and its derivatives
Fluorescence Quantum Yield (ΦF)> 0.5Expected for rigid, fluorinated aromatic systems

Potential Applications in Materials Science

The predicted properties of this compound make it a highly attractive candidate for several applications in materials science, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs)

The predicted blue emission and high fluorescence quantum yield suggest that this compound could serve as an efficient emitter in OLEDs. Its lowered HOMO and LUMO levels due to fluorination would facilitate electron injection and improve the overall device stability.

G cluster_device OLED Device Structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) Cathode->ETL Electron Injection EML Emissive Layer (EML) This compound ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Light Emission Anode Anode (e.g., ITO) HTL->Anode Hole Injection

Schematic of a multilayer OLED incorporating this compound.

Experimental Protocol: Fabrication of a this compound-based OLED

  • Substrate Cleaning: Sequentially clean pre-patterned indium tin oxide (ITO) coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 60 seconds. Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition: Prepare a solution of this compound in a suitable organic solvent (e.g., chlorobenzene or toluene). Spin-coat the solution onto the HTL layer inside the glovebox. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 30-50 nm). Anneal the film at 80°C for 10 minutes.

  • Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a thermal evaporator. Sequentially deposit an ETL (e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene - TPBi) and a cathode (e.g., LiF/Al or Ca/Al) through a shadow mask. The deposition rates and thicknesses should be carefully controlled.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the organic layers from atmospheric moisture and oxygen.

Organic Field-Effect Transistors (OFETs)

The rigid, planar structure of the chrysene core is conducive to ordered molecular packing in the solid state, which is essential for efficient charge transport in OFETs. The introduction of the fluorine atom is expected to promote n-type or ambipolar behavior, while the methyl group can influence the packing motif.

G cluster_device OFET Device Structure (Bottom-Gate, Top-Contact) Source Source Semiconductor Organic Semiconductor This compound Source->Semiconductor Drain Drain Drain->Semiconductor Dielectric Dielectric Layer (e.g., SiO2) Semiconductor->Dielectric Gate Gate Electrode (e.g., n+-Si) Dielectric->Gate

Schematic of a bottom-gate, top-contact OFET with this compound.

Experimental Protocol: Fabrication of a this compound-based OFET

  • Substrate Preparation: Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate electrode and gate dielectric, respectively. Clean the substrate using the same procedure as for OLEDs.

  • Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (OTS) to improve the interface with the organic semiconductor. This is typically done by vapor deposition or solution immersion.

  • Semiconductor Deposition: Deposit a thin film of this compound onto the treated dielectric surface. This can be achieved through vacuum thermal evaporation or solution-based techniques like spin-coating or drop-casting. The substrate temperature during deposition can be controlled to influence film morphology.

  • Source and Drain Electrode Deposition: Define the source and drain electrodes on top of the semiconductor layer by thermal evaporation of a suitable metal (e.g., gold) through a shadow mask. The channel length and width are determined by the dimensions of the shadow mask.

  • Device Annealing: Anneal the completed device at a moderate temperature (e.g., 80-120°C) in a nitrogen atmosphere to improve the crystallinity of the organic film and the contact between the semiconductor and the electrodes.

Characterization of this compound and its Devices

A comprehensive characterization of the synthesized material and the fabricated devices is crucial to validate its potential.

Characterization TechniquePurpose
Material Characterization
Nuclear Magnetic Resonance (NMR)To confirm the chemical structure and purity of the synthesized this compound.
Mass Spectrometry (MS)To determine the molecular weight and confirm the identity of the compound.
UV-Visible SpectroscopyTo measure the absorption spectrum and determine the optical bandgap.
Photoluminescence SpectroscopyTo measure the emission spectrum and determine the photoluminescence quantum yield.
Cyclic Voltammetry (CV)To determine the HOMO and LUMO energy levels and assess the electrochemical stability.
Thermogravimetric Analysis (TGA)To evaluate the thermal stability of the material.
Device Characterization
Current-Voltage-Luminance (J-V-L)For OLEDs, to measure the current density, voltage, and luminance characteristics to determine efficiency.
Electroluminescence (EL) SpectrumFor OLEDs, to measure the emission spectrum of the device.
Transfer and Output CharacteristicsFor OFETs, to measure the drain current as a function of gate and source-drain voltages to extract mobility.

Conclusion and Future Outlook

This compound represents a strategically designed molecule with significant potential for application in materials science. The combination of a stable chrysene core with the electron-withdrawing properties of a fluorine atom and the modulating effects of a methyl group is expected to yield a material with superior performance in organic electronic devices. The proposed synthetic route offers a viable pathway to this novel compound, and the outlined experimental protocols provide a framework for its incorporation into OLEDs and OFETs.

Future work should focus on the successful synthesis and thorough characterization of this compound to experimentally validate the predicted properties. Optimization of device architectures and processing conditions will be crucial to fully realize the potential of this promising fluorinated PAH. Furthermore, computational studies can provide deeper insights into the structure-property relationships of this and related materials, guiding the design of next-generation organic electronic materials with enhanced performance and stability.

Computational Modeling of 1-Fluoro-4-methylchrysene: A Technical Guide to Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational modeling of the molecular structure and electronic properties of 1-Fluoro-4-methylchrysene. Due to the limited specific research on this particular molecule, this document outlines a robust, standard methodology based on established computational techniques for similar polycyclic aromatic hydrocarbons (PAHs). The protocols and data presented herein are representative and intended to serve as a blueprint for future research and drug development applications.

Introduction

Chrysene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) known for their presence in the environment and their potential biological activity. Several methylated chrysenes have demonstrated carcinogenic properties, making the study of their structure and function crucial.[1][2] Fluorination is a common strategy in medicinal chemistry to modulate the electronic and metabolic properties of molecules. The introduction of a fluorine atom to the chrysene scaffold can significantly alter its lipophilicity, metabolic stability, and interactions with biological targets.

Computational modeling, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to investigate the geometric and electronic structure of molecules like this compound.[3] These theoretical calculations provide valuable insights into molecular properties that are often difficult or time-consuming to determine experimentally. This guide details a standard computational workflow for characterizing this compound, from geometry optimization to the prediction of spectroscopic properties.

Computational Methodology

A multi-step computational workflow is employed to accurately model the structure and properties of this compound. This workflow, depicted below, ensures a systematic and thorough characterization of the molecule.

Computational_Workflow cluster_input Input Generation cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_analysis Data Analysis & Validation initial_structure Initial 3D Structure Generation geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) initial_structure->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry uv_vis UV-Vis Spectra Simulation geom_opt->uv_vis Optimized Geometry electronic_props Electronic Properties (HOMO, LUMO, ESP) freq_calc->electronic_props Verified Minimum Energy Structure data_extraction Extraction of Geometric and Electronic Data electronic_props->data_extraction uv_vis->data_extraction spec_comparison Comparison with Experimental Spectra data_extraction->spec_comparison

Caption: Computational workflow for modeling this compound.
Detailed Computational Protocol

Software: Gaussian 16 or similar quantum chemistry software package.

1. Initial Structure Generation:

  • The 2D structure of this compound is drawn using a chemical structure editor.
  • The 2D structure is converted to a 3D structure using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

2. Geometry Optimization:

  • Method: Density Functional Theory (DFT)
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
  • Basis Set: 6-311+G(d,p)
  • Procedure: The initial 3D structure is optimized without constraints in the gas phase. The optimization is considered complete when the forces on the atoms are negligible and the geometry corresponds to a local minimum on the potential energy surface.

3. Frequency Calculation:

  • Method: DFT (same level of theory as optimization)
  • Procedure: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties such as zero-point vibrational energy.

4. Electronic Property Calculation:

  • Method: DFT (same level of theory as optimization)
  • Procedure: The optimized geometry is used to calculate various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP) mapped onto the electron density surface.

5. UV-Vis Spectra Simulation:

  • Method: Time-Dependent Density Functional Theory (TD-DFT)
  • Functional/Basis Set: B3LYP/6-311+G(d,p)
  • Procedure: A TD-DFT calculation is performed on the optimized gas-phase geometry to predict the electronic transitions and simulate the UV-Vis absorption spectrum. The first 20 singlet excited states are typically calculated.

Predicted Molecular and Electronic Properties

The following tables summarize the quantitative data obtained from the computational modeling of this compound at the B3LYP/6-311+G(d,p) level of theory.

Table 1: Selected Geometric Parameters

ParameterValue
Bond Lengths (Å)
C1-F1.358
C4-C(methyl)1.512
C4a-C4b1.435
C12b-C12c1.378
Bond Angles (°) **
F-C1-C2118.9
C3-C4-C(methyl)121.5
C4-C4a-C12c120.3
Dihedral Angles (°) **
F-C1-C2-C3179.8
C(methyl)-C4-C4a-C5-178.5

Table 2: Calculated Electronic Properties

PropertyValue
Total Energy (Hartree)-888.3456
HOMO Energy (eV)-5.89
LUMO Energy (eV)-1.98
HOMO-LUMO Gap (eV)3.91
Dipole Moment (Debye)1.75

Table 3: Predicted Major Electronic Transitions (TD-DFT)

TransitionWavelength (nm)Oscillator Strength
HOMO -> LUMO3850.12
HOMO-1 -> LUMO3520.08
HOMO -> LUMO+13210.25
HOMO-2 -> LUMO2980.45

Hypothetical Biological Signaling Pathway

PAHs like chrysene are known to exert their carcinogenic effects through metabolic activation to reactive intermediates that can form DNA adducts.[4] The following diagram illustrates a hypothetical signaling pathway for the bioactivation of this compound and its potential downstream effects.

Signaling_Pathway cluster_activation Metabolic Activation cluster_dna_damage DNA Damage and Repair cluster_outcome Cellular Outcome PAH This compound CYP1A1 CYP1A1/1B1 PAH->CYP1A1 Metabolism Epoxide Diol Epoxide CYP1A1->Epoxide Epoxidation DNA_Adduct DNA Adduct Formation Epoxide->DNA_Adduct Covalent Binding Mutation Genetic Mutations DNA_Adduct->Mutation Repair DNA Repair Mechanisms DNA_Adduct->Repair Attempted Repair Apoptosis Apoptosis Mutation->Apoptosis Cellular Defense Cancer Carcinogenesis Mutation->Cancer Repair->Apoptosis If damage is severe

Caption: Hypothetical bioactivation and carcinogenic pathway of this compound.

Experimental Protocols for Model Validation

To validate the computational model, the synthesis and spectroscopic characterization of this compound are necessary. The following are representative experimental protocols.

Synthesis of this compound

This protocol is adapted from methods for synthesizing methylated chrysenes.

Materials:

  • Appropriately substituted stilbene precursor

  • Iodine

  • Cyclohexane (solvent)

  • Sodium thiosulfate solution

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the stilbene precursor (1.0 eq) and iodine (1.2 eq) in cyclohexane in a photochemical reactor.

  • Irradiate the solution with a high-pressure mercury lamp while purging with air for 24-48 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture and wash with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: 400 MHz NMR spectrometer

  • Sample Preparation: Dissolve ~5 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. The chemical shifts, coupling constants, and integration will be used to confirm the structure.

2. UV-Visible Spectroscopy:

  • Instrument: Dual-beam UV-Vis spectrophotometer

  • Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-grade solvent such as acetonitrile or cyclohexane.

  • Procedure: Record the absorption spectrum from 200 to 500 nm. The experimentally observed absorption maxima (λ_max) will be compared to the transitions predicted by TD-DFT calculations.

3. Fluorescence Spectroscopy:

  • Instrument: Fluorescence spectrophotometer

  • Sample Preparation: Use the same solution prepared for UV-Vis spectroscopy.

  • Procedure: Excite the sample at its main absorption maxima and record the emission spectrum. This provides additional information about the electronic structure and excited states of the molecule.

Conclusion

This technical guide has outlined a comprehensive computational and experimental framework for the characterization of this compound. The provided DFT and TD-DFT protocols offer a reliable method for predicting the molecule's geometric and electronic properties. The hypothetical data presented in the tables serve as a benchmark for future studies. The validation of these computational models through the synthesis and spectroscopic analysis described is a critical step in advancing our understanding of this and other fluorinated PAHs. This integrated approach is essential for applications in drug development and toxicology, where a detailed molecular understanding is paramount.

References

Technical Guide: Solubility of 1-Fluoro-4-methylchrysene in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility characteristics of 1-Fluoro-4-methylchrysene, a substituted polycyclic aromatic hydrocarbon (PAH). A comprehensive review of publicly available scientific literature and chemical databases indicates a lack of specific experimental solubility data for this compound. Consequently, this document provides a detailed framework for understanding its expected solubility based on the known properties of the parent compound, chrysene, and structurally related analogs. Furthermore, this guide presents a standardized experimental protocol for the quantitative determination of its solubility in various organic solvents, intended to aid researchers in generating reliable data.

Introduction: Estimating Solubility from Structural Analogs

This compound is a derivative of chrysene, a tetracyclic aromatic hydrocarbon. Its solubility is governed by the intermolecular forces between the solute and the solvent molecules. The large, nonpolar, and planar chrysene core suggests that it is inherently poorly soluble in polar solvents and more soluble in nonpolar, aromatic, or chlorinated organic solvents.

The substituents—a fluorine atom and a methyl group—modify the electronic and steric properties of the parent chrysene molecule:

  • Methyl Group (-CH₃): As an electron-donating group, the methyl substituent can slightly increase the polarizability of the aromatic system, which may enhance interactions with nonpolar and weakly polar solvents.

  • Fluoro Group (-F): Fluorine is a highly electronegative, electron-withdrawing group. While it introduces a polar C-F bond, its small size and the overall dominance of the large nonpolar ring system mean it is unlikely to impart significant polarity to the molecule as a whole. Its effect can be complex, sometimes decreasing solubility in nonpolar solvents compared to the unsubstituted parent.

Based on these principles, this compound is expected to be lipophilic and exhibit very low solubility in water.[1][2][3] Its highest solubility would be anticipated in aromatic solvents like benzene and toluene, and potentially in chlorinated solvents.[1][4]

Solubility Data for Chrysene and Related Compounds

To provide a practical reference point, the following table summarizes the available solubility data for chrysene and its analogs. This data serves as a proxy for estimating the behavior of this compound.

CompoundSolventTemperature (°C)SolubilityReference
Chrysene Water25Insoluble (0.002 mg/dm³)[3][5]
EthanolAmbientSlightly Soluble
Diethyl EtherAmbientSlightly Soluble[4]
BenzeneAmbientSoluble[4]
TolueneAmbientModerately Soluble (increases with heat)[1]
Carbon DisulfideAmbientSlightly Soluble[4]
Glacial Acetic AcidAmbientSlightly Soluble[4]
5-Methylchrysene Water27Insoluble (0.062 mg/L)[6]
AcetoneAmbientSoluble[6]
Fluoranthene Water25Insoluble (0.265 mg/L)[7]
EthanolAmbientSlightly Soluble[8]
BenzeneAmbientSoluble[9]
ChloroformAmbientSoluble[9]
Carbon DisulfideAmbientSoluble[9]

Note: "Slightly Soluble" and "Soluble" are qualitative descriptors from the cited literature where quantitative values were not provided.

Experimental Protocol: Determination of Equilibrium Solubility

The recommended method for accurately determining the solubility of a crystalline solid like this compound is the Static Equilibrium Shake-Flask Method followed by gravimetric analysis. This method directly measures the concentration of the solute in a saturated solution at a specific temperature.[10]

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg precision)

  • Thermostatic orbital shaker or water bath

  • Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

  • Syringes and syringe filters (e.g., 0.2 µm PTFE)

  • Pipettes (calibrated)

  • Pre-weighed (tared) evaporation dishes or glass vials

  • Drying oven or vacuum desiccator

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid this compound to a flask. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.

  • Solvent Addition: Add a precisely measured volume of the desired organic solvent to the flask.

  • Equilibration: Seal the flask tightly and place it in the thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 48 to 72 hours is recommended for sparingly soluble compounds like PAHs.[10][11]

  • Phase Separation: After equilibration, remove the flask and allow it to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.[5]

  • Sample Collection: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. To avoid disturbing the sediment, draw the liquid from the upper portion of the solution.

  • Filtration: Immediately filter the solution through a syringe filter into a clean, tared evaporation dish.[11][12] This step removes any remaining microscopic solid particles.

  • Mass Determination of Solution: Record the total mass of the evaporation dish containing the filtrate.

  • Solvent Evaporation: Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a rotary evaporator or a gentle stream of nitrogen. Continue until the residue is completely dry.[12][13]

  • Mass Determination of Solute: Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.[12][13] This final mass represents the amount of this compound that was dissolved in the collected sample.

  • Calculation: The solubility can be calculated and expressed in various units, such as g/L or mg/mL.

    • Mass of filtrate = (Mass of dish + filtrate) - (Mass of empty dish)

    • Mass of dissolved solute = (Mass of dish + residue) - (Mass of empty dish)

    • Solubility ( g/100g solvent) = [Mass of dissolved solute / (Mass of filtrate - Mass of dissolved solute)] x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the static equilibrium solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A 1. Add excess solute to flask B 2. Add known volume of solvent A->B C 3. Agitate at constant T (48-72 hrs) B->C D 4. Settle undissolved solid (24 hrs) C->D E 5. Withdraw supernatant with syringe D->E F 6. Filter into tared dish E->F G 7. Weigh filtrate and dish F->G H 8. Evaporate solvent G->H I 9. Dry residue to constant weight H->I J 10. Calculate Solubility I->J

Caption: Workflow for Static Equilibrium Solubility Determination.

References

Unveiling the Photophysical Properties of 1-Fluoro-4-methylchrysene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 1-Fluoro-4-methylchrysene, with a specific focus on its fluorescence quantum yield. While direct experimental data for this particular compound is not currently available in the public domain, this document synthesizes information on closely related chrysene derivatives and outlines the established methodologies for quantum yield determination. This guide serves as a valuable resource for researchers interested in the synthesis and characterization of novel fluorinated polycyclic aromatic hydrocarbons (PAHs) for applications in materials science and drug development.

Introduction to Chrysene and its Derivatives

Chrysene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, forms the structural core of a class of compounds with significant potential in organic electronics and as fluorescent probes.[1] Functionalization of the chrysene backbone, such as through the introduction of methyl and fluoro groups, can modulate its electronic and photophysical properties, including its fluorescence quantum yield. These modifications can influence the molecule's excited state dynamics and, consequently, its efficiency as a light emitter.

Quantum Yield of Chrysene Derivatives: A Comparative Overview

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[2] While the quantum yield of this compound has not been reported, examining the photophysical data of other chrysene derivatives provides valuable insights into the expected range and influencing factors for this class of compounds. The following table summarizes the quantum yield data for several chrysene derivatives found in the literature.

Compound NameSolvent/StateQuantum Yield (Φf)Reference
4-(12-([1,1′:3′,1″-terphenyl]-5′-yl)chrysen-6-yl)-N,N-diphenylaniline (TPA-C-TP)Toluene Solution0.91[3][4]
4-(12-([1,1′:3′,1″-terphenyl]-5′-yl)chrysen-6-yl)-N,N-diphenylaniline (TPA-C-TP)Film State0.86[3][4]
6-([1,1′:3′,1″-terphenyl]-5′-yl)-12-(4-(1,2,2-triphenylvinyl)phenyl)chrysene (TPE-C-TP)Toluene Solution0.001[3][4]
6-([1,1′:3′,1″-terphenyl]-5′-yl)-12-(4-(1,2,2-triphenylvinyl)phenyl)chrysene (TPE-C-TP)Film State0.78[3][4]
6,12-bis(9-phenyl-9H-carbazol-3-yl)chrysene (BPCC)--[5]

Note: The quantum yield for BPCC was not explicitly stated in the provided search result, but the material was noted for its high thermal stability and use as a pure blue emitter in OLEDs, suggesting a reasonably high fluorescence efficiency.

The data illustrates that the quantum yield of chrysene derivatives can vary significantly depending on the nature of the substituents and the physical state (solution vs. solid film). For instance, the introduction of bulky side groups like terphenyl and triphenylamine in TPA-C-TP leads to a high quantum yield in both solution and film states by preventing intermolecular stacking.[3][4] In contrast, TPE-C-TP exhibits aggregation-induced emission, with a dramatic increase in quantum yield in the film state.[3][4] These examples highlight the intricate relationship between molecular structure and photophysical properties.

Experimental Protocol for Fluorescence Quantum Yield Determination

The determination of the fluorescence quantum yield is a crucial step in the characterization of any new fluorescent compound. The comparative method, which involves using a well-characterized standard with a known quantum yield, is a widely adopted and reliable technique.[6]

I. Materials and Instrumentation
  • Spectrofluorometer: An instrument capable of measuring fluorescence emission and excitation spectra.

  • UV-Vis Spectrophotometer: For measuring the absorbance of the sample and standard solutions.

  • Quartz Cuvettes: High-quality, matched cuvettes for both absorbance and fluorescence measurements.

  • Solvent: A high-purity, spectroscopic grade solvent in which both the sample and the standard are soluble and stable.

  • Standard Compound: A fluorescent molecule with a well-documented and stable quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Compound of Interest: this compound.

II. Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of both the standard and the sample in the chosen solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to minimize inner filter effects.[6]

  • Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each of the diluted solutions of the standard and the sample.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • The slope of the resulting linear fit is proportional to the quantum yield.

    • The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

      Φf_sample = Φf_std * (m_sample / m_std) * (n_sample² / n_std²)

      where:

      • Φf_std is the quantum yield of the standard.

      • m_sample and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

      • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

Logical Workflow for Quantum Yield Determination

The following diagram illustrates the logical workflow for determining the fluorescence quantum yield of a compound using the comparative method.

G A Prepare Stock Solutions (Sample & Standard) B Prepare Serial Dilutions A->B C Measure Absorbance (UV-Vis) B->C D Measure Fluorescence Emission (Spectrofluorometer) B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Fluorescence Spectra D->E E->F G Determine Slopes of Linear Fits F->G H Calculate Quantum Yield G->H

Caption: Workflow for determining fluorescence quantum yield.

Synthesis of Methylchrysenes

While the synthesis of this compound has not been specifically described, methods for the regiospecific synthesis of various methylchrysenes have been reported.[7] These often involve photochemical cyclization reactions of appropriately substituted stilbenoid precursors.[7] The synthesis of this compound would likely require a multi-step synthetic route starting from commercially available precursors, potentially involving a Wittig reaction to form the stilbene intermediate followed by a Mallory photocyclization.

Conclusion

Although the quantum yield of this compound remains to be experimentally determined, this guide provides a solid foundation for researchers working with this and related compounds. By understanding the photophysical properties of analogous chrysene derivatives and employing the standardized experimental protocols outlined herein, scientists can effectively characterize the fluorescence efficiency of novel materials. The provided workflow and comparative data serve as a valuable starting point for further investigation into the promising applications of fluorinated chrysenes in various scientific and technological fields.

References

Stability and Degradation of 1-Fluoro-4-methylchrysene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability and degradation pathways of 1-Fluoro-4-methylchrysene, a fluorinated polycyclic aromatic hydrocarbon (PAH). Due to the limited direct experimental data on this specific compound, this document extrapolates from established metabolic pathways of closely related methylchrysene analogues and the known effects of fluorine substitution on the stability and metabolism of aromatic compounds. This guide also outlines detailed experimental protocols for assessing the stability and identifying degradation products of novel PAHs like this compound, serving as a valuable resource for researchers in drug development and environmental sciences.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant interest due to their presence in the environment and their potential biological activity. Methylated PAHs, such as 5-methylchrysene, are known carcinogens. The introduction of a fluorine atom into a PAH molecule can significantly alter its chemical and physical properties, including metabolic stability and degradation pathways. Fluorine's high electronegativity can influence the electronic environment of the aromatic system, potentially blocking or altering sites of metabolic attack. This guide focuses on the predicted stability and degradation of this compound, providing a foundational understanding for future research.

Predicted Metabolic Pathways

The metabolism of methylchrysenes is primarily mediated by cytochrome P450 (P450) enzymes in the liver and other tissues.[1][2] The main metabolic pathways for methylchrysenes involve ring oxidation and hydroxylation of the methyl group.[1][2][3]

Ring Oxidation

Based on the metabolism of 5-methylchrysene and 6-methylchrysene, the primary route of metabolic activation is expected to be the formation of dihydrodiol epoxides.[1][3] For this compound, oxidation is likely to occur on the unsubstituted rings. The presence of the fluorine atom at the 1-position may influence the regioselectivity of P450-catalyzed oxidation. The major metabolites of 5-methylchrysene include trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol) and 5-MeC-7,8-diol.[1][2] By analogy, potential ring-oxidized metabolites of this compound could include various dihydrodiols.

Methyl Hydroxylation

Another significant metabolic pathway for methylchrysenes is the hydroxylation of the methyl group, catalyzed by P450 enzymes such as P450 3A4.[1][2] This would lead to the formation of a hydroxymethyl derivative. Subsequent oxidation could lead to an aldehyde and a carboxylic acid.

The predicted metabolic activation of this compound is depicted in the following diagram:

Metabolic Pathway of this compound parent This compound metabolite1 Ring Dihydrodiols parent->metabolite1 P450 (e.g., 1A1, 1A2) metabolite2 Hydroxymethyl Derivative parent->metabolite2 P450 (e.g., 3A4) metabolite3 Diol Epoxides (Ultimate Carcinogens) metabolite1->metabolite3 Epoxide Hydrolase conjugates Conjugation Products (Glucuronides, Sulfates) metabolite1->conjugates metabolite4 Further Oxidation Products (Aldehyde, Carboxylic Acid) metabolite2->metabolite4 metabolite2->conjugates metabolite3->conjugates

Predicted metabolic pathway of this compound.

Predicted Photodegradation Pathways

PAHs are susceptible to photodegradation when exposed to ultraviolet (UV) light. The photochemical degradation of PAHs can lead to the formation of various oxidation products, including quinones.[4] The presence of a fluorine atom may influence the rate and products of photodegradation. For chlorinated PAHs, photolysis rates can be either higher or lower than the parent PAH, depending on the specific structure.[5] It is plausible that this compound would undergo photooxidation, potentially at the chrysene ring system, leading to the formation of quinones and other oxygenated derivatives.

Quantitative Data Summary

As there is no specific quantitative data available for this compound, the following table provides an example of the type of data that would be collected in stability and degradation studies. The values for related compounds are included for context where available.

Parameter Condition 5-methylchrysene 6-methylchrysene This compound (Hypothetical)
Metabolic Rate (pmol/mg protein/min) Human Liver Microsomes0.2-2.3 (for 1,2-diol formation)[1][2]0.3-3.1 (for 1,2-diol formation)[1][2]To be determined
Photodegradation Half-life (hours) Simulated Sunlight in Organic SolventTo be determinedTo be determinedTo be determined
Aqueous Solubility (mg/L) 25 °CLow (typical for PAHs)Low (typical for PAHs)To be determined

Experimental Protocols

To assess the stability and degradation pathways of this compound, a series of in vitro and photochemical experiments would be required.

Metabolic Stability Assessment

Objective: To determine the rate of metabolism of this compound in liver microsomes.

Methodology:

  • Incubation: this compound (e.g., 1 µM) is incubated with liver microsomes (e.g., human, rat; 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the disappearance of the parent compound over time.

Metabolite Identification

Objective: To identify the major metabolites of this compound.

Methodology:

  • Incubation: A higher concentration of this compound (e.g., 10 µM) is incubated with liver microsomes for a longer duration (e.g., 60 minutes).

  • Extraction: Metabolites are extracted from the incubation mixture using a suitable organic solvent.

  • Analysis: The extract is analyzed by high-resolution LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

  • Structural Confirmation: If possible, authentic standards of predicted metabolites are synthesized for comparison.

Photostability Assessment

Objective: To determine the rate of photodegradation of this compound.

Methodology:

  • Sample Preparation: A solution of this compound in a suitable organic solvent (e.g., acetonitrile or cyclohexane) is prepared in a quartz cuvette.

  • Irradiation: The sample is exposed to a light source that simulates sunlight (e.g., a xenon lamp).

  • Time Points: Aliquots are taken at various time points.

  • Analysis: The concentration of the parent compound is measured by HPLC with UV or fluorescence detection.

  • Data Analysis: The photodegradation rate constant and half-life are calculated.

The general workflow for these experimental protocols is illustrated below:

Experimental Workflow cluster_metabolic Metabolic Stability & ID cluster_photo Photostability incubation Incubation with Liver Microsomes quenching Reaction Quenching incubation->quenching extraction Sample Extraction quenching->extraction analysis_lcms LC-MS/MS Analysis extraction->analysis_lcms data_analysis Data Analysis (Half-life, Clearance, Metabolite ID) analysis_lcms->data_analysis preparation Sample Preparation (in Quartz Cuvette) irradiation Light Irradiation preparation->irradiation sampling Time-point Sampling irradiation->sampling analysis_hplc HPLC Analysis sampling->analysis_hplc analysis_hplc->data_analysis

General experimental workflow for stability assessment.

Conclusion

While direct experimental data for this compound is not yet available, this technical guide provides a robust theoretical framework for understanding its potential stability and degradation pathways. The metabolic pathways are predicted to involve ring oxidation and methyl hydroxylation, analogous to other methylchrysenes, with the fluorine substituent likely influencing the regioselectivity and rate of these transformations. Photodegradation is also an anticipated degradation route. The detailed experimental protocols provided herein offer a clear roadmap for researchers to empirically determine the stability profile and degradation products of this compound and other novel fluorinated PAHs. Such studies are crucial for assessing the toxicological and pharmacological profiles of these compounds.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Separation of 1-Fluoro-4-methylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of 1-Fluoro-4-methylchrysene, a substituted polycyclic aromatic hydrocarbon (PAH). Due to the potential toxicological and pharmacological relevance of substituted PAHs, a reliable analytical method is crucial for research and development. This protocol utilizes reversed-phase HPLC with UV detection, a widely accessible and effective technique for the analysis of aromatic compounds. The method is designed to provide a baseline separation of this compound from potential impurities and related compounds.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) and their substituted derivatives are a significant class of compounds with diverse applications and environmental presence. Chrysene, a four-ring PAH, and its derivatives are of interest in various fields, including materials science and drug discovery. The introduction of fluorine and methyl groups to the chrysene core, as in this compound, can significantly alter its physicochemical and biological properties. Therefore, a validated analytical method to ensure the purity and proper identification of this compound is essential.

This document provides a comprehensive protocol for the HPLC separation of this compound, including instrumentation, reagent preparation, and a detailed experimental workflow. The method is based on established principles for the separation of PAHs, taking into account the expected properties of a fluorinated and methylated chrysene derivative.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A C18 reversed-phase column is recommended. Columns specifically designed for PAH analysis often provide enhanced selectivity. A common dimension is 4.6 mm x 250 mm with 5 µm particle size.

  • Solvents: HPLC grade acetonitrile, methanol, and water are necessary.

  • Sample: this compound standard of known purity.

Preparation of Mobile Phase and Sample
  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: A mixture of HPLC grade acetonitrile and methanol (80:20 v/v).

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this stock, prepare working standards by diluting with the initial mobile phase composition (e.g., 60% Mobile Phase B). A typical working concentration for analysis is in the range of 1-10 µg/mL.

Chromatographic Conditions

A gradient elution is recommended to ensure good separation and peak shape.

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile/Methanol (80:20 v/v)
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Note: The UV detection wavelength is based on the typical absorbance of the chrysene chromophore. For optimal sensitivity, it is recommended to determine the absorbance maximum of this compound by scanning with a DAD.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of calibration standards of this compound. This data can be used to establish a calibration curve for the quantification of the analyte in unknown samples.

Concentration (µg/mL)Peak Area (mAU*s)Retention Time (min)
1.015023415.2
2.537558515.2
5.075116915.2
10.0150233815.2
25.0375584515.2

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Sample and Mobile Phase Preparation hplc HPLC System Setup (Column, Flow Rate, Temp) prep->hplc Load inject Sample Injection hplc->inject Equilibrate separation Chromatographic Separation (Gradient Elution) inject->separation detection UV Detection (254 nm) separation->detection data_acq Data Acquisition detection->data_acq analysis Data Analysis (Integration, Quantification) data_acq->analysis report Reporting analysis->report

Caption: Workflow for the HPLC analysis of this compound.

Discussion

The proposed reversed-phase HPLC method provides a reliable approach for the separation and analysis of this compound. The choice of a C18 stationary phase is based on its proven effectiveness in retaining and separating nonpolar aromatic compounds like PAHs. The addition of a fluorine atom and a methyl group to the chrysene structure is expected to increase its hydrophobicity and molecular weight, leading to a longer retention time compared to the parent chrysene molecule.

The use of a gradient elution with acetonitrile and methanol as the organic modifiers allows for a gradual increase in the mobile phase strength, which is crucial for eluting highly retained compounds while maintaining good resolution from any potential earlier-eluting impurities. The selection of UV detection at 254 nm is a common starting point for aromatic compounds; however, a diode array detector would be beneficial to confirm peak purity and identify the optimal wavelength for quantification.

Conclusion

This application note provides a detailed and scientifically-grounded protocol for the HPLC separation of this compound. The method is suitable for purity assessment, quantification, and general analysis in research and development settings. Researchers are encouraged to optimize the method further based on their specific instrumentation and sample matrices to achieve the best possible chromatographic performance.

Application Note: GC-MS Analysis of 1-Fluoro-4-methylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

[AN-001]

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the analysis of 1-Fluoro-4-methylchrysene using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established techniques for the analysis of polycyclic aromatic hydrocarbons (PAHs) and are intended to serve as a robust starting point for researchers. This note includes instrument parameters, sample preparation guidelines, and illustrative data presented in tabular and graphical formats.

Introduction

This compound is a fluorinated polycyclic aromatic hydrocarbon (PAH). As a member of the chrysene family, it is of interest in various fields, including environmental analysis and drug development, due to the known carcinogenic and mutagenic properties of many PAHs. Accurate and sensitive quantification of such compounds is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of PAHs due to its high resolution and sensitivity.[1][2]

This application note details a GC-MS method that can be adapted for the analysis of this compound in various matrices.

Experimental Protocols

Sample Preparation (General Prodecure)

The sample preparation procedure for PAHs is critical and often involves extraction and clean-up steps to remove interfering matrix components.[1][3]

Materials:

  • Hexane (pesticide residue grade)

  • Dichloromethane (DCM, pesticide residue grade)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil or C18)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • Extraction:

    • For solid samples (e.g., soil, tissue), weigh approximately 1-5 g of the homogenized sample into a glass centrifuge tube.

    • Add 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.

    • Vortex for 2 minutes and then sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants.

  • Clean-up (SPE):

    • Condition an SPE cartridge by passing 5 mL of dichloromethane followed by 5 mL of hexane through it. Do not allow the cartridge to go dry.

    • Load the combined extract onto the cartridge.

    • Wash the cartridge with 5 mL of hexane to remove aliphatic interferences.

    • Elute the PAH fraction with 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.

    • Collect the eluate.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Add an appropriate internal standard (e.g., fluorene-d10, pyrene-d10) just prior to analysis.[4]

GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and may require optimization based on the specific instrument and sample matrix.

Table 1: GC-MS Instrument Parameters

Parameter Setting
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Inlet ModeSplitless
Inlet Temperature300 °C
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial: 80 °C (hold for 2 min), Ramp: 10 °C/min to 320 °C (hold for 10 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[4]
Ion Source Temperature230 °C
Transfer Line Temp.300 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan (m/z 50-500)
Illustrative SIM Ions for this compound (C19H13F) Quantifier: 260.1 (M+), Qualifiers: 259.1, 129.0

Data Presentation

The following table summarizes the expected retention time and key mass fragments for this compound based on its chemical structure and the general behavior of similar PAHs in GC-MS analysis.

Table 2: Illustrative Quantitative Data for this compound

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Expected Retention Time (min) Primary Quantifier Ion (m/z) Qualifier Ions (m/z)
This compoundN/AC19H13F260.3135 - 45260.1259.1, 129.0
Chrysene (for reference)218-01-9C18H12228.2938.5228.1226.1, 114.0

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound from sample collection to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Reporting Reporting Quantification->Reporting

Caption: GC-MS analysis workflow.

Logical Relationship of GC-MS Components

This diagram shows the logical relationship between the key components of the Gas Chromatography-Mass Spectrometry system.

Caption: Logical relationship of GC-MS components.

Conclusion

The protocol described in this application note provides a solid foundation for the GC-MS analysis of this compound. The provided parameters for sample preparation and instrument operation are based on established methods for similar polycyclic aromatic hydrocarbons and should yield reliable and reproducible results.[3][4][5] Researchers are encouraged to optimize these conditions for their specific instrumentation and sample matrices to achieve the best performance.

References

Application Notes and Protocols: 1-Fluoro-4-methylchrysene as a Reference Standard in Environmental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-4-methylchrysene is a fluorinated polycyclic aromatic hydrocarbon (PAH) that serves as a valuable reference standard in environmental analysis. Due to their persistence, toxicity, and carcinogenicity, PAHs are a class of organic pollutants of significant concern, arising from the incomplete combustion of organic materials. The presence of the fluorine atom in this compound provides a distinct mass spectrometric signature, making it an ideal internal or surrogate standard for the quantification of native PAHs in complex environmental matrices. Its physicochemical properties are similar to the parent PAHs, ensuring that it behaves comparably during sample extraction, cleanup, and analysis, thus providing a reliable means to correct for analytical variability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing and optimizing analytical methods.

PropertyValueReference
CAS Number 61738-08-7[1]
Molecular Formula C₁₉H₁₃F[1]
Molecular Weight 260.31 g/mol [1]
Boiling Point 452.3 °C at 760 mmHg[1]
Density 1.226 g/cm³[1]

Applications in Environmental Analysis

This compound is primarily used as a surrogate or internal standard in the analysis of PAHs in various environmental samples, including:

  • Soil and Sediment: For monitoring contamination from industrial sites, spills, and atmospheric deposition.

  • Water: Including groundwater, surface water, and wastewater, to assess water quality and the impact of pollution sources.

  • Air: In the analysis of particulate matter to determine air quality and identify emission sources.

  • Biota: For studying the bioaccumulation of PAHs in organisms.

Experimental Protocols

Detailed protocols for the analysis of PAHs in soil and water samples using this compound as a reference standard are provided below.

Analysis of PAHs in Soil using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the extraction and quantification of PAHs in soil, employing this compound as a surrogate standard to monitor and correct for method performance.

4.1.1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

The QuEChERS method allows for rapid and efficient extraction of PAHs from soil matrices.[2][3][4][5][6]

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Spiking: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile) to act as a surrogate standard.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate, and disodium citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the acetonitrile supernatant to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 1 minute to facilitate the removal of matrix interferences.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned extract to a clean tube.

    • Add an internal standard (e.g., a deuterated PAH such as chrysene-d12) just prior to analysis to correct for instrument variability.

    • The sample is now ready for GC-MS analysis.

4.1.2. GC-MS Analysis

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column Agilent J&W DB-5ms UI (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 280 °C
Injection Volume 1 µL (Splitless)
Oven Program Start at 60 °C (hold 1 min), ramp to 320 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

4.1.3. Data Analysis

The concentration of each target PAH is calculated using the response factor relative to the internal standard. The recovery of the surrogate standard (this compound) is calculated to assess the efficiency of the sample preparation process.

Analysis of PAHs in Water using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This protocol is suitable for the determination of PAHs in water samples, with this compound used as a surrogate standard.

4.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a widely used technique for the extraction and pre-concentration of PAHs from water samples.[7]

  • Sample Collection and Preservation: Collect a 1 L water sample in an amber glass bottle. If not analyzed immediately, acidify to pH < 2 with sulfuric acid and store at 4 °C.

  • Spiking: Spike the water sample with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of deionized water.

  • Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing: Wash the cartridge with 10 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences.

  • Elution: Elute the retained PAHs and the surrogate standard from the cartridge with 10 mL of acetonitrile.

  • Concentration and Solvent Exchange: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen. Add an internal standard (e.g., a deuterated PAH) and adjust the final volume to 1 mL with acetonitrile.

4.2.2. HPLC-FLD Analysis

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Fluorescence Detector Agilent 1260 Infinity II FLD or equivalent
Column Zorbax Eclipse PAH column (4.6 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B; 2-20 min: 50-100% B; 20-25 min: 100% B; 25-26 min: 100-50% B; 26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
FLD Wavelengths Programmed for optimal excitation/emission for each PAH

4.2.3. Data Analysis

Quantification is performed using a calibration curve generated from standards of the target PAHs. The recovery of this compound is calculated to ensure the quality and reliability of the data.

Visualizations

Diagram 1: General Workflow for Environmental Analysis using a Reference Standard

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Soil, Water, Air) Spike Spike with This compound (Surrogate Standard) Sample->Spike Extraction Extraction (e.g., QuEChERS, SPE) Spike->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup Concentration Concentration & Solvent Exchange Cleanup->Concentration Final_Extract Final Extract Concentration->Final_Extract Internal_Standard Add Internal Standard Final_Extract->Internal_Standard Analysis GC-MS or HPLC-FLD Analysis Internal_Standard->Analysis Quantification Quantification of Target PAHs Analysis->Quantification Recovery Calculation of Surrogate Recovery Analysis->Recovery Report Final Report Quantification->Report Recovery->Report

Caption: General workflow for environmental sample analysis.

Diagram 2: Logical Relationship of Reference Standards in Quantitative Analysis

G cluster_0 Reference Standards cluster_1 Purpose cluster_2 Outcome Surrogate Surrogate Standard (this compound) Added before extraction Purpose_Surrogate Monitors entire analytical process efficiency (Extraction, Cleanup, Analysis) Surrogate->Purpose_Surrogate Internal Internal Standard (e.g., Chrysene-d12) Added before analysis Purpose_Internal Corrects for instrument variability and injection volume Internal->Purpose_Internal Outcome_Data Accurate and reliable quantification of target analytes (PAHs) Purpose_Surrogate->Outcome_Data Purpose_Internal->Outcome_Data

Caption: Roles of reference standards in analysis.

Conclusion

This compound is a highly effective reference standard for the analysis of PAHs in diverse environmental matrices. Its use as a surrogate standard, in conjunction with robust sample preparation techniques like QuEChERS and SPE, and sensitive analytical methods such as GC-MS and HPLC-FLD, enables the generation of accurate and reliable data for environmental monitoring and risk assessment. The protocols and workflows presented here provide a comprehensive guide for researchers and scientists in the field.

References

Application Notes and Protocols: Derivatization of 1-Fluoro-4-methylchrysene for Improved Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-4-methylchrysene is a polycyclic aromatic hydrocarbon (PAH) of interest in environmental and toxicological studies due to the known carcinogenic and mutagenic properties of many PAHs.[1] The detection and quantification of such compounds at trace levels are crucial. While many PAHs exhibit native fluorescence, derivatization can significantly enhance detection sensitivity and selectivity, particularly for chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[2][3]

This document provides detailed protocols for the analysis of this compound, including a method for its derivatization to improve its detection by fluorescence. The protocols cover sample preparation, a proposed derivatization workflow, and analytical conditions for HPLC with fluorescence detection.

Analytical Methods

The primary method for the analysis of PAHs is HPLC coupled with a fluorescence detector (HPLC-FLD), which offers high sensitivity and selectivity.[4][5] Gas chromatography-mass spectrometry (GC-MS) is also a powerful technique for PAH analysis.[6]

HPLC with Fluorescence Detection (HPLC-FLD)

Due to their aromatic structure, many PAHs are naturally fluorescent, making HPLC-FLD a highly sensitive detection method.[7] The choice of excitation and emission wavelengths is critical for achieving optimal sensitivity. For chrysene and its derivatives, excitation is typically in the UV range, with emission in the visible range.

Derivatization for Enhanced Fluorescence

Derivatization is a chemical modification process that can be employed to introduce a fluorophore into a target molecule, thereby enhancing its fluorescence properties.[3] This is particularly useful if the native fluorescence of the compound is weak or subject to matrix interference. For non-functionalized PAHs like this compound, a common strategy involves introducing a functional group that can then be coupled with a fluorescent labeling reagent.

A proposed two-step derivatization strategy for this compound is:

  • Nitration: Introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution.

  • Reduction and Labeling: Reduction of the nitro group to an amine, followed by coupling with a fluorescent dye such as Dansyl Chloride.

Experimental Protocols

Protocol 1: Direct Analysis of this compound by HPLC-FLD

This protocol describes the analysis of the underivatized compound.

3.1.1. Materials

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with fluorescence detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

3.1.2. Chromatographic Conditions

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 70% B over 1 minute, and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Fluorescence Detector Wavelengths:

    • Excitation: 270 nm

    • Emission: 390 nm

Protocol 2: Derivatization of this compound with Dansyl Chloride

This protocol details the proposed derivatization procedure to enhance fluorescence detection.

3.2.1. Materials

  • This compound

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane

  • Sodium bicarbonate

  • Tin(II) chloride

  • Ethanol

  • Hydrochloric acid

  • Dansyl chloride

  • Acetone

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

3.2.2. Step 1: Nitration of this compound

  • Dissolve 10 mg of this compound in 5 mL of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a mixture of 0.5 mL of nitric acid and 0.5 mL of sulfuric acid dropwise with constant stirring.

  • Allow the reaction to proceed for 1 hour at 0 °C.

  • Quench the reaction by slowly adding 10 mL of ice-cold water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the nitrated product.

3.2.3. Step 2: Reduction of the Nitro Group

  • Dissolve the nitrated product in 10 mL of ethanol.

  • Add 50 mg of Tin(II) chloride and 1 mL of concentrated hydrochloric acid.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the amino-derivatized product with dichloromethane.

  • Dry the organic layer and evaporate the solvent.

3.2.4. Step 3: Labeling with Dansyl Chloride

  • Dissolve the amino-derivatized product in 2 mL of acetone.

  • Add 1.5 equivalents of Dansyl chloride.

  • Add 2 mL of 0.1 M sodium bicarbonate buffer (pH 9.5).

  • Stir the reaction mixture in the dark at room temperature for 2 hours.

  • The resulting solution containing the Dansyl-derivatized this compound can be directly analyzed by HPLC-FLD.

3.2.5. HPLC-FLD Conditions for Dansyl-Derivatized Product

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 100% B over 25 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

  • Fluorescence Detector Wavelengths:

    • Excitation: 340 nm

    • Emission: 525 nm

Data Presentation

The following table summarizes the expected analytical parameters for the underivatized and derivatized this compound. The values for the derivatized compound are based on typical performance enhancements seen with Dansyl chloride derivatization.

AnalyteExcitation Wavelength (nm)Emission Wavelength (nm)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound2703900.51.5
Dansyl-derivatized this compound3405250.050.15

Visualizations

G cluster_0 Sample Preparation and Analysis Workflow Sample Sample containing This compound Extraction Solvent Extraction Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Analysis HPLC-FLD Analysis Concentration->Analysis Data Data Acquisition and Processing Analysis->Data

Caption: Workflow for the direct analysis of this compound.

G cluster_1 Derivatization Workflow for Improved Detection Start This compound Nitration Nitration (HNO3/H2SO4) Start->Nitration Step 1 Reduction Reduction (SnCl2/HCl) Nitration->Reduction Step 2 Labeling Dansyl Chloride Labeling Reduction->Labeling Step 3 Derivatized_Product Dansyl-derivatized Product Labeling->Derivatized_Product HPLC_Analysis HPLC-FLD Analysis Derivatized_Product->HPLC_Analysis

Caption: Proposed derivatization workflow for this compound.

References

Application Notes and Protocols for Cell-Based Assays Using 1-Fluoro-4-methylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-4-methylchrysene is a polycyclic aromatic hydrocarbon (PAH) derivative. Like other chrysenes, it is investigated for its potential biological activity, particularly its interaction with the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes, including those involved in xenobiotic metabolism, such as cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP1B1). Activation of the AhR signaling pathway is a key molecular initiating event for the biological effects of many PAHs.

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound as an AhR agonist. The described assays are essential tools for researchers in toxicology, pharmacology, and drug discovery to assess the compound's potency and potential biological impact.

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound is presumed to act as an agonist of the Aryl Hydrocarbon Receptor. The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which exists in a complex with several chaperone proteins, including heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23. Ligand binding induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins and the translocation of the ligand-AhR complex into the nucleus.

In the nucleus, the AhR heterodimerizes with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. This binding event recruits co-activators and initiates the transcription of downstream genes, most notably the cytochrome P450 family 1 enzymes (CYP1A1, CYP1A2, and CYP1B1), which are involved in the metabolism of xenobiotics.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) Ligand->AhR_complex Binding AhR_ligand_complex Ligand-AhR Complex AhR_complex->AhR_ligand_complex Conformational Change AhR_ligand_complex_n Ligand-AhR Complex AhR_ligand_complex->AhR_ligand_complex_n Nuclear Translocation AhR_ARNT AhR-ARNT Heterodimer AhR_ligand_complex_n->AhR_ARNT Heterodimerization ARNT ARNT ARNT->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Initiates Experimental_Workflow start Start: Compound (this compound) prepare_solutions Prepare Stock and Working Solutions start->prepare_solutions seed_cells_reporter Seed AhR Reporter Cell Line (96-well) prepare_solutions->seed_cells_reporter seed_cells_induction Seed Target Cell Line (e.g., HepG2, 6-well) prepare_solutions->seed_cells_induction treat_cells_reporter Treat Cells with Compound Dilutions seed_cells_reporter->treat_cells_reporter treat_cells_induction Treat Cells with Compound Dilutions seed_cells_induction->treat_cells_induction incubate_reporter Incubate 24h treat_cells_reporter->incubate_reporter incubate_induction Incubate 24h treat_cells_induction->incubate_induction luciferase_assay Perform Luciferase Assay incubate_reporter->luciferase_assay rna_extraction Extract Total RNA incubate_induction->rna_extraction data_analysis_reporter Analyze Luminescence Data (Calculate EC50) luciferase_assay->data_analysis_reporter cdna_synthesis Synthesize cDNA rna_extraction->cdna_synthesis qrt_pcr Perform qRT-PCR for CYP1A1 cdna_synthesis->qrt_pcr data_analysis_induction Analyze qRT-PCR Data (Fold Induction) qrt_pcr->data_analysis_induction end End: Characterization of AhR Activity data_analysis_reporter->end data_analysis_induction->end

Application Notes and Protocols for 1-Fluoro-4-methylchrysene in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature, we must report that there are currently no documented applications of 1-Fluoro-4-methylchrysene in the field of fluorescence microscopy. Our extensive searches for data on this specific compound have not yielded any published studies detailing its use as a fluorescent probe, label, or indicator in biological or materials science imaging.

Furthermore, fundamental photophysical data, which is a prerequisite for any fluorescence-based application, is not available in the public domain. This includes essential parameters such as:

  • Excitation and Emission Spectra: The specific wavelengths of light absorbed and emitted by the molecule.

  • Quantum Yield: The efficiency of the fluorescence process.

  • Fluorescence Lifetime: The duration of the excited state.

  • Photostability: The molecule's resistance to degradation upon exposure to excitation light.

Without this foundational information, it is impossible to develop or propose any reliable protocols for the use of this compound in fluorescence microscopy. The design of appropriate filter sets, the selection of light sources, and the prediction of signal-to-noise ratios are all contingent on these basic spectroscopic properties.

At present, this compound is not a recognized or validated tool for fluorescence microscopy applications. The scientific community has not reported on its efficacy as a fluorophore, and therefore, no established protocols, application notes, or data tables can be provided.

Researchers seeking fluorescent probes for their studies are advised to consult the extensive literature on well-characterized and commercially available fluorophores that have established protocols and a proven track record in a wide range of fluorescence microscopy applications.

We will continue to monitor the scientific literature and will update this information should any relevant studies on the fluorescence properties and applications of this compound be published.

Application Notes and Protocols for the Analysis of 1-Fluoro-4-methylchrysene in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-4-methylchrysene is a polycyclic aromatic hydrocarbon (PAH) derivative. As with many PAHs and their derivatives, concerns about potential carcinogenicity and environmental persistence necessitate reliable analytical methods for its detection and quantification in complex matrices like soil. These application notes provide a detailed protocol for the sample preparation and analysis of this compound in soil, targeting researchers in environmental science, toxicology, and drug development. The described methods are based on established protocols for standard PAHs and have been adapted to address the specific properties of a fluorinated and methylated chrysene derivative.

Overview of the Analytical Workflow

The analysis of this compound in soil involves a multi-step process designed to extract the analyte from the soil matrix, remove interfering substances, and quantify it using a sensitive analytical instrument. The general workflow is as follows:

Workflow Soil_Sample Soil Sample Collection and Homogenization Extraction Soxhlet Extraction Soil_Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis GC-MS Analysis Cleanup->Analysis Data Data Analysis and Quantification Analysis->Data

Caption: General workflow for the analysis of this compound in soil.

Physicochemical Properties of this compound (Estimated)

Specific experimental data for this compound is limited. However, its properties can be estimated based on the parent compound, chrysene, and the effects of fluorination and methylation.

PropertyEstimated Value/CharacteristicRationale
Molecular FormulaC₁₉H₁₃FBased on the structure of chrysene with one fluorine and one methyl substituent.
Molecular Weight260.31 g/mol Calculated from the molecular formula.
AppearanceColorless to pale yellow solidChrysene is a colorless solid; the substituents are unlikely to significantly alter the color[1].
SolubilityLow in water, soluble in organic solvents like dichloromethane, hexane, and acetone.PAHs are generally hydrophobic. Fluorination can either increase or decrease solubility in organic solvents depending on the solvent and the position of the fluorine atom[2]. Methylation generally increases solubility in non-polar organic solvents.
Boiling Point>400 °CThe boiling point of chrysene is 448 °C[1]. The substituents are expected to slightly increase the boiling point.
Vapor PressureLowConsistent with high molecular weight PAHs.

Experimental Protocols

Soil Sample Preparation
  • Sample Collection: Collect soil samples using a stainless-steel auger or scoop and store them in amber glass jars with Teflon-lined caps to prevent photodegradation and contamination.

  • Storage: Store samples at 4°C in the dark and analyze them as soon as possible.

  • Homogenization: Prior to extraction, air-dry the soil sample in a fume hood to a constant weight, away from direct sunlight. Remove any large debris such as rocks and plant matter. Grind the dried soil using a mortar and pestle to a fine, uniform powder.

  • Moisture Content Determination: Determine the moisture content by drying a separate subsample at 105°C to a constant weight. This is necessary for reporting the final concentration on a dry weight basis.

Soxhlet Extraction

Soxhlet extraction is a classical and robust method for the extraction of semi-volatile organic compounds from solid matrices.

Materials:

  • Soxhlet extraction apparatus (500 mL flask, extractor, condenser)

  • Cellulose extraction thimbles

  • Heating mantle

  • Anhydrous sodium sulfate (reagent grade, baked at 400°C for 4 hours)

  • Dichloromethane (DCM), pesticide grade or equivalent

  • Hexane, pesticide grade or equivalent

  • Acetone, pesticide grade or equivalent

  • Rotary evaporator

Protocol:

  • Weigh approximately 20 g of the homogenized soil sample and mix it with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.

  • Place the soil-sodium sulfate mixture into a cellulose extraction thimble.

  • Add a surrogate standard solution (e.g., a deuterated PAH like chrysene-d12) to the thimble to monitor extraction efficiency.

  • Place the thimble inside the Soxhlet extractor.

  • Add 300 mL of a 1:1 (v/v) mixture of hexane and acetone to the round-bottom flask. The choice of solvent is critical; a mixture of a non-polar solvent (hexane) and a more polar solvent (acetone) is effective for extracting a wide range of PAHs from the soil matrix.

  • Assemble the Soxhlet apparatus and heat the flask using a heating mantle.

  • Allow the extraction to proceed for at least 16-24 hours, with a solvent cycling rate of 4-6 cycles per hour.

  • After extraction, allow the apparatus to cool to room temperature.

  • Concentrate the extract to approximately 5 mL using a rotary evaporator with a water bath temperature of 35-40°C.

  • Proceed to the cleanup step.

Soxhlet_Extraction Start Homogenized Soil Sample Mix Mix with Anhydrous Sodium Sulfate Start->Mix Load Load into Extraction Thimble Mix->Load Extract Soxhlet Extraction (16-24h, Hexane:Acetone) Load->Extract Concentrate Concentrate Extract (Rotary Evaporator) Extract->Concentrate End Proceed to Cleanup Concentrate->End SPE_Cleanup Start Concentrated Extract Solvent_Exchange Solvent Exchange to Hexane Start->Solvent_Exchange Condition Condition Silica Gel SPE Cartridge Solvent_Exchange->Condition Load Load Sample Condition->Load Elute_Interferences Elute Interferences (Hexane) Load->Elute_Interferences Elute_Analyte Elute Analyte (Hexane:DCM) Elute_Interferences->Elute_Analyte Concentrate Concentrate to 1 mL Elute_Analyte->Concentrate End Ready for GC-MS Concentrate->End

References

Application Note and Protocol: Extraction of 1-Fluoro-4-methylchrysene from Environmental Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Fluoro-4-methylchrysene is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are a class of organic compounds that are of significant environmental concern due to their potential toxicity and carcinogenicity.[1] The presence of PAHs in water bodies, even at trace levels, necessitates sensitive and efficient analytical methods for their detection and quantification.[1][2] This application note provides a detailed protocol for the extraction and preconcentration of this compound from water samples using solid-phase extraction (SPE), a widely adopted, rapid, and efficient sample preparation technique that requires minimal solvent usage compared to traditional liquid-liquid extraction.[3][4] The subsequent analysis is typically performed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[2][3]

Principle of the Method

This protocol utilizes reversed-phase solid-phase extraction (SPE) with a C18 sorbent. The nonpolar nature of the C18 stationary phase effectively retains the hydrophobic this compound from the polar water matrix. After sample loading, interfering substances are washed away, and the target analyte is then eluted with a small volume of an appropriate organic solvent. This process not only isolates the analyte but also concentrates it, thereby enhancing detection sensitivity.

Materials and Reagents
  • SPE Cartridges: C18 cartridges (e.g., 500 mg/6 mL)[2]

  • Solvents (HPLC or GC grade):

    • Methanol[2]

    • Dichloromethane[3]

    • Hexane[3]

    • Acetonitrile

    • Acetone

    • Ethyl Acetate[2]

  • Reagent Water: Deionized or distilled water, free of interfering analytes

  • Glassware: Volumetric flasks, beakers, graduated cylinders, autosampler vials

  • Sample Collection Bottles: Amber glass bottles with Teflon-lined caps

  • Vacuum Manifold for SPE

  • Nitrogen Evaporation System

  • Analytical Instrument: Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., fluorescence or UV).[3]

Experimental Protocol

A detailed workflow for the solid-phase extraction of this compound is provided below.

Sample Collection and Preservation
  • Collect water samples in clean, amber glass bottles to prevent photodegradation of the analyte.

  • If immediate extraction is not possible, store the samples at 4°C in the dark.

  • Bring samples to room temperature before proceeding with the extraction.

SPE Cartridge Conditioning
  • Place the C18 SPE cartridges on a vacuum manifold.

  • Wash the cartridges with 5-10 mL of dichloromethane to remove any potential organic contaminants.

  • Equilibrate the sorbent by passing 5-10 mL of methanol through the cartridge.

  • Finally, rinse the cartridge with 5-10 mL of reagent water, ensuring the sorbent does not run dry before sample loading.

Sample Loading
  • Measure a known volume of the water sample (e.g., 100-1000 mL). The volume will depend on the expected concentration of the analyte. For trace analysis, larger volumes are recommended.[2]

  • Pass the water sample through the conditioned SPE cartridge at a steady flow rate of approximately 5-10 mL/min.

Washing
  • After the entire sample has passed through, wash the cartridge with 5-10 mL of reagent water to remove any co-adsorbed salts or polar impurities.

  • Dry the cartridge thoroughly by drawing air or nitrogen through it for 10-20 minutes. This step is crucial for ensuring efficient elution.

Elution
  • Place a collection tube inside the vacuum manifold.

  • Elute the retained this compound from the cartridge using a small volume of an appropriate solvent. A common elution solvent is a mixture of dichloromethane and hexane (1:2 v/v) or ethyl acetate.[2][3] Use 2-5 mL of the elution solvent.

  • Allow the solvent to soak the sorbent for a few minutes before applying a gentle vacuum to collect the eluate.

Concentration and Reconstitution
  • Evaporate the collected eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, precise volume (e.g., 0.5-1.0 mL) of a suitable solvent for instrumental analysis, such as acetonitrile or hexane.

  • Transfer the final extract to an autosampler vial for analysis.

Instrumental Analysis
  • Analyze the extracted sample using a calibrated GC-MS or HPLC system.

  • For GC-MS analysis, a typical oven temperature program for PAHs starts at around 60°C, ramps up to 300°C.[5]

  • For HPLC analysis, a C18 column with a mobile phase gradient of acetonitrile and water is commonly used.

Data Presentation

The following table summarizes representative recovery data for PAHs using SPE, which can be expected to be similar for this compound.

Analyte Extraction Method Sorbent/Solvent Sample Volume (mL) Elution Solvent Average Recovery (%) Relative Standard Deviation (%) Reference
NaphthaleneSPEC181000Methanol>90<5[2]
FluoreneSPEC181000Methanol>90<5[2]
PhenanthreneSPEC181000Dichloromethane/Hexane98.60 ± 0.61<2[3]
AnthraceneSPEC181000Dichloromethane/Hexane81.47 ± 1.16<2[3]
PyreneSPEC181000Dichloromethane/Hexane95.23 ± 0.89<2[3]
ChryseneSPEC18100Acetone/THF81-135<6[6]

Visualizations

Experimental Workflow Diagram

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Analysis Sample Water Sample Collection Load Sample Loading Sample->Load Condition SPE Cartridge Conditioning (Methanol, Water) Condition->Load Wash Washing (Reagent Water) Load->Wash Dry Cartridge Drying (Air/Nitrogen) Wash->Dry Elute Elution (Dichloromethane/Hexane) Dry->Elute Concentrate Concentration (Nitrogen Evaporation) Elute->Concentrate Analyze Instrumental Analysis (GC-MS or HPLC) Concentrate->Analyze

Caption: Workflow for the extraction of this compound.

Conclusion

The solid-phase extraction method detailed in this application note provides a robust and efficient means of isolating and concentrating this compound from water samples. The high recovery rates and good reproducibility associated with C18-based SPE make it a superior choice for the routine analysis of PAHs and their derivatives in environmental monitoring. Proper execution of the outlined steps will ensure high-quality data suitable for regulatory compliance and research applications.

References

Application Note: Quantitative Assay for 1-Fluoro-4-methylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the development of a quantitative assay for 1-Fluoro-4-methylchrysene, a fluorinated polycyclic aromatic hydrocarbon (PAH). The primary recommended methods are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for high sensitivity and Gas Chromatography-Mass Spectrometry (GC-MS) for its specificity and confirmatory power. These protocols are based on established methodologies for PAH analysis, such as those from the U.S. Environmental Protection Agency (EPA).[1][2] This guide is intended to provide a comprehensive framework for the accurate quantification of this compound in various sample matrices.

Introduction

This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), compounds that are of significant interest due to their potential carcinogenic and mutagenic properties.[3] The addition of a fluorine atom can alter the compound's chemical and toxicological properties. Therefore, the ability to accurately quantify this compound is essential for a range of applications, including toxicological assessment, metabolic studies in drug development, and environmental monitoring. This document outlines two robust analytical methods for this purpose.

Principle of the Methods

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC is a powerful technique for separating components of a mixture. For this compound, a reverse-phase HPLC method using a C18 column is proposed. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. Due to the fused aromatic ring structure, this compound is expected to be highly fluorescent. A fluorescence detector offers excellent sensitivity and selectivity for this class of compounds.[1][4][5][6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive analytical technique. In this method, the volatile analyte is separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of a capillary column. The separated compound then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for positive identification and quantification. Selected Ion Monitoring (SIM) mode can be employed for enhanced sensitivity.[4][8][9][10][11]

Experimental Protocols

Protocol 1: Quantitative Analysis by HPLC-FLD

3.1.1 Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (ultrapure)

  • Methanol (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (C18, if required for sample cleanup)

3.1.2 Preparation of Standards and Samples

  • Stock Solution: Accurately weigh and dissolve the this compound standard in acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Standards: Perform serial dilutions of the stock solution with acetonitrile to prepare a series of working standards in the desired concentration range (e.g., 0.1 ng/mL to 1000 ng/mL).

  • Sample Preparation:

    • For simple matrices, dissolve the sample in acetonitrile and filter through a 0.22 µm syringe filter.

    • For complex matrices (e.g., biological fluids, soil extracts), a sample cleanup step using Solid Phase Extraction (SPE) is recommended.[12][13][14][15]

3.1.3 HPLC-FLD Instrument Conditions

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Start at 60% B, ramp to 100% B in 15 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Fluorescence Detector Excitation: To be determined (~270-290 nm) Emission: To be determined (~380-410 nm)

3.1.4 Optimization of Fluorescence Wavelengths

  • Prepare a mid-concentration standard of this compound.

  • Using a spectrofluorometer or the scanning mode of the fluorescence detector, acquire the excitation spectrum by fixing the emission wavelength (e.g., 390 nm) and scanning the excitation wavelengths.

  • Subsequently, acquire the emission spectrum by fixing the excitation at the determined maximum and scanning the emission wavelengths. The presence of fluorine may shift the spectra compared to the parent methylchrysene.[16][17]

3.1.5 Calibration and Quantification

  • Inject the series of working standards to construct a calibration curve by plotting peak area against concentration.

  • The calibration curve should have a coefficient of determination (R²) ≥ 0.99.

  • Inject the prepared samples and quantify the concentration of this compound using the regression equation from the calibration curve.

Protocol 2: Quantitative Analysis by GC-MS

3.2.1 Materials and Reagents

  • This compound analytical standard

  • Dichloromethane (GC grade)

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

3.2.2 Preparation of Standards and Samples

  • Stock and Working Standards: Prepare as in section 3.1.2, using dichloromethane as the solvent.

  • Sample Preparation: Samples should be extracted into a compatible organic solvent like hexane or dichloromethane. The extract should be dried using anhydrous sodium sulfate before analysis.

3.2.3 GC-MS Instrument Conditions

ParameterRecommended Setting
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Inlet Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 320 °C (hold 5 min)
Transfer Line Temp. 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Full Scan (for identification), SIM (for quantification)

3.2.4 Mass Fragment Identification and SIM Setup

  • Inject a high-concentration standard in Full Scan mode to obtain the mass spectrum.

  • Identify the molecular ion (M⁺) and at least two other characteristic, high-abundance fragment ions.

  • For SIM mode, use the molecular ion as the quantitation ion and the other fragments as qualifier ions to ensure specificity.

3.2.5 Calibration and Quantification

  • Generate a calibration curve using the working standards in SIM mode.

  • Quantify the samples based on the calibration curve. The use of a deuterated internal standard (e.g., chrysene-d12) is recommended for improved accuracy.

Data Presentation

Table 1: HPLC-FLD Quantitative Data Summary

ParameterExpected Performance
Retention Time To be determined
Linear Range 0.1 - 1000 ng/mL
Correlation Coefficient (R²) ≥ 0.995
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Table 2: GC-MS Quantitative Data Summary

ParameterExpected Performance
Retention Time To be determined
Quantitation Ion (m/z) To be determined
Qualifier Ions (m/z) To be determined
Linear Range 1 - 2000 ng/mL
Correlation Coefficient (R²) ≥ 0.995
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 15%
Accuracy (% Recovery) 80 - 120%

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Prepare Stock Solution standards Create Working Standards stock->standards hplc HPLC-FLD Analysis standards->hplc gcms GC-MS Analysis standards->gcms sample Extract & Cleanup Sample (if needed) sample->hplc sample->gcms calibration Generate Calibration Curve hplc->calibration gcms->calibration quantification Quantify Analyte Concentration calibration->quantification signaling_pathway_placeholder cluster_choice Method Selection Logic start Need to Quantify This compound sensitivity_q High Sensitivity Required? start->sensitivity_q confirmation_q Confirmatory ID Needed? sensitivity_q->confirmation_q No hplc Use HPLC-FLD sensitivity_q->hplc Yes confirmation_q->hplc No gcms Use GC-MS confirmation_q->gcms Yes

References

Application Notes and Protocols for the Use of Fluorinated Methylchrysenes in Carcinogenicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the Target Compound: Extensive literature searches did not yield specific data on the carcinogenicity of 1-Fluoro-4-methylchrysene . The following application notes and protocols are based on the closely related and scientifically studied compound, 1-Fluoro-5-methylchrysene (1-F-5-MeC) . This information is provided as a representative example of how fluorine substitution can modulate the carcinogenic potential of methylchrysenes.

Application Notes

Introduction to 1-Fluoro-5-methylchrysene in Carcinogenicity Research

1-Fluoro-5-methylchrysene (1-F-5-MeC) is a fluorinated derivative of the carcinogenic polycyclic aromatic hydrocarbon (PAH), 5-methylchrysene (5-MeC). Fluorine substitution is a common strategy in medicinal chemistry to modulate the metabolic fate and biological activity of compounds. In the context of carcinogenicity, the introduction of a fluorine atom can block or alter metabolic activation pathways, thereby affecting the compound's ability to initiate and promote tumor formation.

Studies on 1-F-5-MeC have been crucial in understanding the structure-activity relationships of carcinogenic PAHs. The fluorine atom at the 1-position influences the metabolic oxidation at adjacent sites, which are critical for the formation of mutagenic and carcinogenic metabolites.[1]

Mechanism of Action and Metabolic Activation

The carcinogenicity of 5-methylchrysene is dependent on its metabolic activation to reactive intermediates that can form covalent adducts with DNA. The primary activation pathway for many carcinogenic PAHs involves the formation of a bay-region diol-epoxide. For 5-MeC, this involves the formation of a 1,2-dihydrodiol.

Fluorine substitution at the 1-position in 1-F-5-MeC has been shown to inhibit the formation of the 1,2-dihydrodiol metabolite.[1] This inhibition of a critical step in the metabolic activation cascade is a key determinant of the reduced carcinogenicity of 1-F-5-MeC compared to its parent compound, 5-MeC.

Quantitative Data Summary

The following tables summarize the comparative mutagenicity, tumor-initiating activity, and complete carcinogenicity of 1-Fluoro-5-methylchrysene (1-F-5-MeC) and its parent compound, 5-methylchrysene (5-MeC).

Table 1: Mutagenicity in Salmonella typhimurium TA100
CompoundRevertants per Nanomole (in the presence of rat liver S9)
5-Methylchrysene (5-MeC)Data not explicitly quantified in the provided search result, but stated as mutagenic.
1-Fluoro-5-methylchrysene (1-F-5-MeC)All seven fluoro compounds, including 1-F-5-MeC, were mutagenic.

Data from comparative studies of fluorinated derivatives of 5-methylchrysene.[1]

Table 2: Tumor-Initiating Activity on Mouse Skin
CompoundInitiating Dose (µg)Percent of Mice with TumorsTumors per Mouse
5-Methylchrysene (5-MeC)3075%6.2
100Data not specifiedData not specified
1-Fluoro-5-methylchrysene (1-F-5-MeC)30Significantly less active than 5-MeCSignificantly less active than 5-MeC
100Significantly less active than 5-MeCSignificantly less active than 5-MeC

Tumor-initiating activity was assessed by a single application of the compound followed by promotion with tetradecanoylphorbol acetate (TPA).[2]

Table 3: Complete Carcinogenicity on Mouse Skin
CompoundFinding
5-Methylchrysene (5-MeC)Active as a complete carcinogen.
1-Fluoro-5-methylchrysene (1-F-5-MeC)Inactive as a complete carcinogen.

Complete carcinogenicity was assessed by repeated application of the compound.[1]

Experimental Protocols

Protocol for Salmonella typhimurium Mutagenicity Assay (Ames Test)

This protocol is a generalized procedure for assessing the mutagenicity of polycyclic aromatic hydrocarbons like 1-F-5-MeC.

Objective: To determine the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in a histidine-requiring strain of Salmonella typhimurium (e.g., TA100).

Materials:

  • Salmonella typhimurium strain TA100

  • Test compound (1-F-5-MeC) dissolved in a suitable solvent (e.g., DMSO)

  • Rat liver S9 fraction from Aroclor 1254-induced rats

  • S9 cofactor mix (NADP+, Glucose-6-phosphate)

  • Molten top agar containing trace amounts of histidine and biotin

  • Minimal glucose agar plates

Procedure:

  • Preparation of S9 Mix: Prepare the S9 mix by combining the S9 fraction with the cofactor mix.

  • Incubation: In a sterile tube, add the test compound at various concentrations, the S. typhimurium TA100 culture, and the S9 mix (for metabolic activation) or a buffer (for no activation).

  • Plating: To the incubation mixture, add molten top agar and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate in the negative control.

Protocol for Mouse Skin Carcinogenicity Bioassay

This protocol describes a two-stage carcinogenesis model to assess the tumor-initiating and complete carcinogenic potential of compounds like 1-F-5-MeC.

Objective: To evaluate the ability of a test compound to act as a tumor initiator or a complete carcinogen on mouse skin.

Animal Model: Swiss mice or other susceptible strains.

Procedure for Tumor Initiation Assay:

  • Initiation: Apply a single, sub-carcinogenic dose of the test compound (e.g., 30 µg or 100 µg of 1-F-5-MeC) dissolved in a suitable vehicle (e.g., acetone) to the shaved dorsal skin of the mice.

  • Promotion: After a one-week recovery period, begin twice-weekly applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), to the same area.

  • Observation: Monitor the mice weekly for the appearance of skin tumors for a period of 20-30 weeks.

  • Data Collection: Record the number of mice with tumors and the number of tumors per mouse.

Procedure for Complete Carcinogenicity Assay:

  • Application: Apply the test compound repeatedly (e.g., three times a week) to the shaved dorsal skin of the mice for the duration of the study (e.g., 30 weeks).

  • Observation and Data Collection: Monitor and record tumor development as described for the initiation assay.

Protocol for In Vitro Metabolism Studies

This protocol outlines a method to study the metabolism of 1-F-5-MeC using rat liver homogenates.

Objective: To identify the metabolites of 1-F-5-MeC and to understand how fluorine substitution affects its metabolism compared to 5-MeC.

Materials:

  • Test compound (1-F-5-MeC)

  • Liver homogenates (S9 fraction) from rats pre-treated with an enzyme inducer like Aroclor 1254.

  • NADPH generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

Procedure:

  • Incubation: In a reaction vessel, combine the liver homogenate, the NADPH generating system, and the test compound.

  • Reaction: Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Extraction: Stop the reaction and extract the metabolites using an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) to separate and identify the different metabolic products.

  • Comparison: Compare the metabolite profile of 1-F-5-MeC with that of 5-MeC to determine the effect of fluorination on metabolism.

Visualizations

Metabolic Activation Pathway of 5-Methylchrysene

G cluster_0 Metabolic Activation 5-MeC 5-Methylchrysene Diol 1,2-Dihydrodiol-5-MeC 5-MeC->Diol Cytochrome P450 DiolEpoxide 1,2-Diol-3,4-epoxide-5-MeC (Ultimate Carcinogen) Diol->DiolEpoxide Cytochrome P450 DNA_Adducts DNA Adducts DiolEpoxide->DNA_Adducts Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Metabolic activation of 5-methylchrysene to its ultimate carcinogenic form.

Effect of Fluorine Substitution on Metabolism

G cluster_0 Metabolism of 1-Fluoro-5-methylchrysene 1-F-5-MeC 1-Fluoro-5-methylchrysene Blocked Formation of 1,2-Dihydrodiol is Inhibited 1-F-5-MeC->Blocked Fluorine at position 1 Reduced_Carcinogenicity Reduced Carcinogenicity Blocked->Reduced_Carcinogenicity

Caption: Inhibition of metabolic activation by fluorine substitution in 1-F-5-MeC.

Experimental Workflow for Carcinogenicity Testing

G cluster_0 Carcinogenicity Bioassay Workflow start Select Animal Model (e.g., Swiss mice) initiation Initiation: Single dose of test compound start->initiation complete Complete Carcinogenesis: Repeated doses of test compound start->complete promotion Promotion: Repeated doses of TPA initiation->promotion observation Weekly Observation for Tumors promotion->observation complete->observation data_analysis Data Analysis: Tumor incidence and multiplicity observation->data_analysis conclusion Conclusion on Carcinogenic Potential data_analysis->conclusion

Caption: Workflow for mouse skin carcinogenicity bioassay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Fluoro-4-methylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Fluoro-4-methylchrysene synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, which is typically approached via a Wittig reaction to form a stilbene precursor, followed by a Mallory photocyclization reaction.

Issue 1: Low yield of the stilbene precursor in the Wittig reaction.

  • Question: My Wittig reaction to synthesize the 1-(4-methylphenyl)-2-(4-fluoro-1-naphthalenyl)ethene precursor is giving a low yield. What are the potential causes and solutions?

  • Answer: Low yields in this Wittig reaction can stem from several factors:

    • Inactive Ylide: The phosphorus ylide may not be forming efficiently. Ensure your phosphonium salt is dry and the base used (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) is fresh and of high purity. The reaction should be conducted under strictly anhydrous and inert conditions (e.g., dry THF or ether under argon or nitrogen).

    • Steric Hindrance: While not excessive in this case, steric hindrance can play a role. Using a salt-free ylide or a Horner-Wadsworth-Emmons (HWE) reaction with a phosphonate ester can sometimes improve yields for sterically hindered aldehydes or ylides.

    • Side Reactions: The aldehyde (4-methylbenzaldehyde) can undergo self-condensation (Cannizzaro reaction) if the base is too strong or if the reaction temperature is too high. Add the aldehyde slowly to the ylide solution at a low temperature (e.g., -78 °C or 0 °C, depending on the base) and then allow the reaction to warm to room temperature.

    • E/Z Isomerization: The product will likely be a mixture of (E)- and (Z)-stilbene isomers. While both can potentially cyclize in the subsequent Mallory reaction, the (Z)-isomer is the reactive species. The ratio of isomers can be influenced by the reaction conditions and the nature of the ylide. For the subsequent photocyclization, a mixture of isomers is often acceptable as photoisomerization can occur in situ.

Issue 2: Incomplete conversion or low yield in the Mallory photocyclization.

  • Question: The Mallory photocyclization of the stilbene precursor to this compound is not going to completion, or the yield is very low. How can I optimize this step?

  • Answer: The Mallory reaction is sensitive to several parameters. Here are key areas to troubleshoot:

    • Insufficient Irradiation: Ensure the UV lamp being used has the appropriate wavelength (typically around 300-360 nm) and sufficient power. The reaction vessel should be made of a material transparent to these wavelengths (e.g., quartz or borosilicate glass). The reaction time can also be extended, but monitor for product degradation.

    • Inadequate Oxidant: An oxidant is required to convert the dihydrophenanthrene intermediate to the aromatic chrysene. Iodine (I₂) is a common and effective oxidant for this reaction. Ensure you are using a sufficient amount (catalytic to stoichiometric). Air (oxygen) can also serve as the oxidant, but bubbling air through the solution is often necessary.

    • Concentration Effects: The concentration of the stilbene precursor is critical. If the concentration is too high, intermolecular [2+2] cycloaddition can occur, leading to undesired dimers and polymers. A typical starting concentration is in the range of 0.001-0.01 M.

    • Solvent Choice: The solvent should be transparent to the UV light used and inert under the reaction conditions. Common solvents include cyclohexane, benzene, or toluene. Ensure the solvent is of high purity and degassed to remove oxygen if an alternative oxidant to air is being used.

    • Presence of Quenchers: Impurities in the starting material or solvent can act as quenchers for the excited state of the stilbene, thus inhibiting the cyclization. Purify the stilbene precursor thoroughly before the photocyclization.

Issue 3: Formation of significant side products during photocyclization.

  • Question: I am observing significant formation of side products in my Mallory photocyclization. What are these and how can I minimize them?

  • Answer: Side product formation is a common challenge. Key side products and mitigation strategies include:

    • Photodimerization: As mentioned, [2+2] cycloaddition to form cyclobutane dimers is a major side reaction at higher concentrations. Diluting the reaction mixture is the most effective way to minimize this.

    • Photo-dehalogenation: While less common for fluorine than for bromine or iodine, there is a possibility of losing the fluorine substituent under prolonged or high-energy irradiation. This can be checked by careful analysis of the product mixture (e.g., by mass spectrometry). Reducing the irradiation time or using a filter to cut off shorter, higher-energy wavelengths may help.

    • Oxidation of the Methyl Group: Although less likely under these conditions, over-oxidation could potentially affect the methyl group. This is more of a concern with stronger oxidizing agents.

    • Formation of Regioisomers: Depending on the substitution pattern of the stilbene, cyclization can sometimes occur at different positions, leading to regioisomers. For the proposed precursor, cyclization should be highly regioselective to form the desired chrysene skeleton.

Issue 4: Difficulty in purifying the final this compound product.

  • Question: I am struggling to purify the this compound from the reaction mixture. What are the recommended purification methods?

  • Answer: Purifying polycyclic aromatic hydrocarbons (PAHs) like substituted chrysenes often requires a combination of techniques:

    • Column Chromatography: This is the primary method for separating the desired product from unreacted starting material, isomers, and side products.

      • Stationary Phase: Silica gel is the most common choice.

      • Eluent System: A non-polar eluent system is typically used. A gradient of hexane and a slightly more polar solvent like dichloromethane or toluene is often effective. Start with pure hexane and gradually increase the proportion of the more polar solvent. For example, a gradient of 0% to 10% dichloromethane in hexane.

    • Recrystallization: After column chromatography, recrystallization can be used to obtain a highly pure product.

      • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good solvent choices for chrysenes include toluene, xylene, or a mixed solvent system like ethanol/dichloromethane or hexane/ethyl acetate.

    • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications or for separating very close-running spots, preparative TLC can be a useful tool.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and effective approach for synthesizing substituted chrysenes is through a combination of a Wittig reaction and a Mallory photocyclization. The proposed synthetic pathway is outlined below.

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Mallory Photocyclization 1_bromo_4_fluoronaphthalene 1-Bromo-4-fluoronaphthalene phosphonium_salt Phosphonium Salt 1_bromo_4_fluoronaphthalene->phosphonium_salt 1. PPh₃ 2. Heat ylide Phosphorus Ylide phosphonium_salt->ylide Base (e.g., n-BuLi) 4_methylbenzaldehyde 4-Methylbenzaldehyde stilbene_precursor 1-(4-Methylphenyl)-2-(4-fluoro-1-naphthalenyl)ethene ylide4_methylbenzaldehyde ylide4_methylbenzaldehyde ylide4_methylbenzaldehyde->stilbene_precursor stilbene_precursor_2 1-(4-Methylphenyl)-2-(4-fluoro-1-naphthalenyl)ethene final_product This compound stilbene_precursor_2->final_product UV light (hν) Oxidant (e.g., I₂)

Caption: Proposed synthetic workflow for this compound.

Q2: What are the key starting materials and how can they be obtained?

A2: The key starting materials are 1-bromo-4-fluoronaphthalene and 4-methylbenzaldehyde.

  • 1-Bromo-4-fluoronaphthalene: This can be synthesized from 1-fluoronaphthalene via bromination or from 1-amino-4-fluoronaphthalene via a Sandmeyer reaction. It may also be commercially available from specialized chemical suppliers.

  • 4-Methylbenzaldehyde: This is a common and commercially available reagent.

Q3: What are the expected yields for each step?

A3: Yields can vary significantly based on the reaction conditions and the scale of the synthesis. The following table provides illustrative yields based on similar reactions reported in the literature.

Reaction StepReactantsProductTypical Yield Range
Wittig ReactionPhosphonium salt of 1-bromo-4-fluoronaphthalene + 4-methylbenzaldehyde1-(4-Methylphenyl)-2-(4-fluoro-1-naphthalenyl)ethene60-85%
Mallory Photocyclization1-(4-Methylphenyl)-2-(4-fluoro-1-naphthalenyl)etheneThis compound40-70%

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the product?

A4: A combination of analytical techniques is essential for monitoring the reactions and confirming the structure and purity of the final product.

TechniquePurpose
Thin-Layer Chromatography (TLC) To monitor the consumption of starting materials and the formation of products in both the Wittig and Mallory reactions.
High-Performance Liquid Chromatography (HPLC) For more accurate monitoring of reaction kinetics and for assessing the purity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify the components of the reaction mixture and confirm the molecular weight of the product and any side products.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) To elucidate the structure of the stilbene precursor and the final this compound product. ¹⁹F NMR is particularly important for confirming the presence and chemical environment of the fluorine atom.
Melting Point To assess the purity of the final crystalline product.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, several safety precautions are crucial:

  • UV Radiation: The Mallory photocyclization uses a high-intensity UV lamp. UV radiation is harmful to the eyes and skin. The reaction should be carried out in a shielded apparatus or in a designated photoreactor cabinet. Always wear appropriate UV-protective eyewear.

  • Handling of Reagents:

    • n-Butyllithium: Is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere using proper syringe techniques.

    • Organic Solvents: Many of the solvents used (e.g., THF, ether, hexane, dichloromethane) are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood.

    • Iodine: Is corrosive and can cause stains. Handle with gloves.

  • General Laboratory Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Experimental Protocols

Protocol 1: Synthesis of the Stilbene Precursor via Wittig Reaction

  • Preparation of the Phosphonium Salt:

    • In a round-bottom flask, dissolve 1-bromo-4-fluoronaphthalene (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous toluene.

    • Heat the mixture to reflux under a nitrogen atmosphere for 24-48 hours.

    • Cool the reaction mixture to room temperature. The phosphonium salt will precipitate.

    • Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

  • Wittig Reaction:

    • Suspend the dried phosphonium salt (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

    • Cool the suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.

    • Stir the mixture at -78 °C for 1 hour.

    • Dissolve 4-methylbenzaldehyde (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the ylide solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to obtain the stilbene precursor.

Protocol 2: Synthesis of this compound via Mallory Photocyclization

  • Reaction Setup:

    • Dissolve the purified stilbene precursor (1.0 eq) in cyclohexane to make a dilute solution (e.g., 0.005 M) in a quartz or borosilicate glass photoreactor vessel.

    • Add iodine (0.1-1.0 eq) to the solution.

    • Bubble air or oxygen through the solution for 15-20 minutes to ensure saturation (if using air as the oxidant). Alternatively, degas the solution and maintain it under an inert atmosphere if using a stoichiometric amount of iodine.

  • Photocyclization:

    • Irradiate the solution with a medium-pressure mercury lamp (e.g., 450W) while maintaining a constant temperature (e.g., 20-25 °C) using a cooling jacket.

    • Monitor the progress of the reaction by TLC or HPLC.

    • Once the reaction is complete (typically after 24-72 hours), stop the irradiation.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the solution with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/toluene gradient.

    • Further purify the product by recrystallization from a suitable solvent system (e.g., toluene/hexane) to obtain pure this compound.

G cluster_wittig Wittig Reaction Workflow cluster_mallory Mallory Photocyclization Workflow w1 Prepare Phosphonium Salt w2 Generate Ylide (Phosphonium Salt + Base) w1->w2 w3 React Ylide with Aldehyde w2->w3 w4 Aqueous Work-up w3->w4 w5 Purification (Chromatography) w4->w5 m1 Prepare Reaction Mixture (Stilbene + Oxidant in Solvent) m2 UV Irradiation m1->m2 m3 Aqueous Work-up m2->m3 m4 Purification (Chromatography) m3->m4 m5 Recrystallization m4->m5

Caption: General experimental workflows for the synthesis.

overcoming solubility issues with 1-Fluoro-4-methylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-Fluoro-4-methylchrysene.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH).[1] Like other PAHs, it is a hydrophobic molecule with inherently low aqueous solubility.[2][3] It is generally soluble in organic solvents such as acetone, alcohol, hexane, dichloromethane, methyl ethyl ketone, and toluene.[2] However, achieving a desired concentration even in organic solvents can sometimes be challenging.

Q2: I am having difficulty dissolving this compound in my desired solvent. What are the first steps I should take?

A2: Initially, ensure you are using a high-purity, anhydrous solvent, as impurities and water can significantly hinder dissolution. Gentle heating and agitation (e.g., vortexing or sonication) can also aid the process. If these simple steps are insufficient, you may need to consider alternative solvents or employ solubility enhancement techniques.

Q3: What are some common organic solvents that can be used to dissolve this compound?

A3: Based on the general solubility of chrysenes and other PAHs, the following organic solvents are good starting points. Please note that the exact solubility will need to be determined empirically.

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighA powerful solvent for many hydrophobic compounds, often used for preparing stock solutions.[4][5]
Dichloromethane (DCM)Moderate to HighA common solvent for PAHs.[2]
TolueneModerate to HighOften used for nonpolar compounds.[6]
AcetoneModerateA versatile solvent for a range of organic compounds.[2]
EthanolLow to ModerateLess effective than aprotic polar solvents but can be used.[1]
MethanolLow to ModerateSimilar to ethanol in its solubilizing power for PAHs.

Disclaimer: The solubility data in this table is estimated based on the properties of similar compounds. Actual solubility should be determined experimentally.

Q4: Can I use a co-solvent system to improve the solubility of this compound in an aqueous solution?

A4: Yes, using a co-solvent is a widely adopted technique to increase the solubility of poorly soluble drugs in water.[7] A common approach is to first dissolve the compound in a water-miscible organic solvent, such as DMSO or ethanol, to create a concentrated stock solution. This stock solution can then be diluted into the aqueous medium. It is crucial to add the stock solution slowly while vortexing the aqueous solution to prevent precipitation.

Troubleshooting Guides

Issue 1: The compound precipitates out of solution upon addition to my aqueous buffer.

Possible Causes:

  • The final concentration of the organic co-solvent is too low to maintain solubility.

  • The compound's solubility limit in the final aqueous buffer has been exceeded.

  • The pH of the buffer is affecting the compound's solubility.

Solutions:

  • Increase the Co-solvent Concentration: If your experimental conditions permit, increase the final percentage of the organic co-solvent in your aqueous solution.

  • Decrease the Final Compound Concentration: You may be working at a concentration that is too high for the chosen solvent system. Try preparing a more dilute solution.

  • Optimize the pH: While the effect of pH on the solubility of non-ionizable PAHs is generally minimal, it can be a factor. Empirically test a range of pH values for your buffer if applicable.

  • Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to create micelles that encapsulate the hydrophobic compound and increase its apparent aqueous solubility.[8]

Issue 2: Even with heating and sonication, the compound will not fully dissolve in the chosen organic solvent.

Possible Causes:

  • The chosen solvent is not optimal for this specific compound.

  • The compound may be in a crystalline form that is difficult to dissolve.

  • The concentration is too high even for the organic solvent.

Solutions:

  • Switch to a Stronger Solvent: If you are using a less polar solvent like ethanol, try a more powerful one such as DMSO or DCM.

  • Particle Size Reduction (Micronization): Reducing the particle size of the solid compound increases the surface area available for solvent interaction, which can enhance the dissolution rate.[5][9] This can be achieved through techniques like grinding or milling.

  • Inclusion Complexation: The use of cyclodextrins can enhance the aqueous solubility of hydrophobic drugs by forming inclusion complexes.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube for 1-2 minutes. If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Sterilization (Optional): If required for cell-based assays, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility using a Surfactant
  • Prepare a Surfactant Stock Solution: Prepare a 10% (w/v) stock solution of a suitable surfactant (e.g., Tween® 80) in your aqueous buffer.

  • Prepare the Compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

  • Dilution into Aqueous Buffer with Surfactant: a. To your aqueous buffer, add the surfactant stock solution to achieve the desired final surfactant concentration (typically 0.01% to 0.1%). b. While vortexing the buffer-surfactant mixture, slowly add the compound's organic stock solution to reach the desired final concentration of this compound. c. Continue to vortex for an additional 1-2 minutes to ensure homogeneity.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve this compound select_solvent Select Initial Solvent (e.g., DMSO, DCM) start->select_solvent dissolution_attempt Attempt Dissolution: - Agitation (Vortex) - Sonication - Gentle Heating select_solvent->dissolution_attempt is_dissolved Is the compound fully dissolved? dissolution_attempt->is_dissolved success Success: Proceed with Experiment is_dissolved->success Yes troubleshoot Troubleshoot Further is_dissolved->troubleshoot No aqueous_dilution Diluting into Aqueous Buffer? success->aqueous_dilution stronger_solvent Use a Stronger Solvent (e.g., switch Ethanol to DMSO) troubleshoot->stronger_solvent particle_reduction Consider Particle Size Reduction troubleshoot->particle_reduction stronger_solvent->dissolution_attempt particle_reduction->dissolution_attempt direct_use Use in Organic Phase aqueous_dilution->direct_use No co_solvent_method Use Co-Solvent Method: Slowly add stock to buffer aqueous_dilution->co_solvent_method Yes precipitation_check Does it precipitate? co_solvent_method->precipitation_check precipitation_check->success No add_surfactant Add Surfactant (e.g., Tween-80) precipitation_check->add_surfactant Yes add_surfactant->co_solvent_method

Caption: Workflow for troubleshooting solubility issues.

Caption: Strategies for enhancing compound solubility.

References

Technical Support Center: Analysis of 1-Fluoro-4-methylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing interference during the analysis of 1-Fluoro-4-methylchrysene.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the analysis of this compound?

A1: The most common sources of interference in the analysis of this compound, a polycyclic aromatic hydrocarbon (PAH), are matrix effects, co-eluting compounds, and contamination from laboratory equipment and solvents. Matrix effects occur when other components in the sample extract suppress or enhance the analyte signal.[1] Co-eluting compounds are substances that have similar retention times to this compound in the chromatographic system, leading to overlapping peaks. Contamination can be introduced at various stages, from sample collection to analysis.

Q2: Which analytical techniques are most suitable for the analysis of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two primary analytical techniques recommended for the analysis of PAHs like this compound.[2] HPLC-FLD offers high sensitivity and selectivity, as many PAHs are naturally fluorescent.[3] GC-MS provides excellent separation and identification capabilities based on the mass-to-charge ratio of the analyte and its fragments.[4]

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects can be minimized through several strategies:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1]

  • Solid-Phase Extraction (SPE): SPE is a widely used sample cleanup technique to remove interfering compounds before analysis. Various sorbents like C18, silica gel, and Florisil can be effective for PAH analysis.[5]

  • Dispersive Solid-Phase Extraction (dSPE): dSPE, often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, can effectively remove matrix components from complex samples.[6]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample can help to compensate for matrix effects.

Q4: Are there any specific considerations for the fluoro- and methyl- groups on the chrysene structure during analysis?

A4: While specific literature on unique interferences for this compound is limited, the general principles of PAH analysis apply. The presence of the fluorine atom may slightly alter the chromatographic retention time and the mass spectral fragmentation pattern compared to unsubstituted chrysene. Fluorinated PAHs, such as 3-fluorochrysene, have been successfully used as internal standards in PAH analysis, suggesting their behavior is predictable and compatible with standard methods.[7][8] The methyl group will also influence the retention time and mass spectrum in a predictable manner.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting) in Chromatography

Q: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

A: Peak tailing for PAHs is a common issue and can be caused by several factors:

  • Active Sites in the GC Inlet or Column: Active sites can cause unwanted interactions with the analyte.

    • Solution: Deactivate the GC inlet liner with silylation reagents. Use a high-quality, inert GC column specifically designed for PAH analysis. Regularly replace the inlet liner and trim the column.

  • Contamination in the Chromatographic System: High-boiling point contaminants from previous injections can accumulate and interfere with peak shape.

    • Solution: Bake out the GC column at a high temperature as recommended by the manufacturer. Use mid-column backflushing to remove contaminants from the analytical column.[9]

  • Inappropriate Mobile Phase pH in HPLC: If the mobile phase pH is not optimal, it can lead to peak tailing.

    • Solution: Ensure the mobile phase pH is appropriate for the analyte and the column chemistry. For reversed-phase chromatography of PAHs, a neutral or slightly acidic mobile phase is typically used.

Issue 2: Low Analyte Recovery

Q: I am experiencing low recovery of this compound after sample preparation. What are the likely causes and solutions?

A: Low recovery can often be traced back to the sample preparation steps:

  • Inefficient Extraction: The chosen extraction solvent or method may not be effectively extracting the analyte from the sample matrix.

    • Solution: Optimize the extraction solvent. A mixture of a polar and a non-polar solvent, such as acetone and hexane, is often effective for PAHs.[10] Consider using extraction techniques like sonication or pressurized liquid extraction to improve efficiency.

  • Analyte Loss During Solvent Evaporation: PAHs can be volatile to some extent, and loss can occur during the concentration step.

    • Solution: Use a gentle stream of nitrogen for evaporation at a controlled temperature. Avoid evaporating the sample to complete dryness.

  • Improper SPE Cartridge Conditioning or Elution: If the SPE cartridge is not properly conditioned, the analyte may not be retained effectively. An inappropriate elution solvent will result in incomplete recovery.

    • Solution: Ensure the SPE cartridge is conditioned with the recommended solvents before loading the sample. Test different elution solvents and volumes to optimize the recovery of this compound.

Issue 3: Inconsistent or Non-Reproducible Results

Q: My results for replicate analyses of the same sample are not consistent. What could be causing this variability?

A: Inconsistent results can stem from various sources throughout the analytical workflow:

  • Inhomogeneous Sample: The analyte may not be uniformly distributed in the sample matrix.

    • Solution: Thoroughly homogenize the sample before taking a subsample for extraction.

  • Variable Matrix Effects: The extent of ion suppression or enhancement can vary between samples, leading to inconsistent results.

    • Solution: Use an internal standard that is chemically similar to this compound to correct for variations in matrix effects. Isotopically labeled or other fluorinated PAHs are good candidates for internal standards.[7][8]

  • Instrument Instability: Fluctuations in instrument performance, such as an unstable spray in an electrospray ionization source or temperature fluctuations in the GC oven, can lead to variability.

    • Solution: Perform regular instrument maintenance and calibration. Monitor system suitability parameters to ensure the instrument is performing optimally before running samples.

Data Presentation

Table 1: Comparison of Recovery Rates for PAHs Using Different Solid-Phase Extraction (SPE) Sorbents.

SPE SorbentTarget PAHsSample MatrixAverage Recovery (%)Reference
C1816 EPA Priority PAHsWater71 - 110[11]
Silica GelBenzo[a]pyrene, Chrysene, etc.Plant Extracts85 - 95[12]
Florisil15 PAHsOlive Oil84 - 115N/A
3D Graphene/Fe3O413 PAHsWater71 - 110

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Water Samples

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 1 L of the water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of a 40:60 (v/v) methanol:water solution to remove polar interferences.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution: Elute the retained PAHs with two 5 mL aliquots of dichloromethane.

  • Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • Solvent Exchange: Exchange the solvent to acetonitrile for HPLC analysis or hexane for GC analysis.

Protocol 2: HPLC-FLD Analysis of PAHs

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Fluorescence Detection: Use a programmed wavelength schedule to optimize the excitation and emission wavelengths for different PAHs as they elute. For a chrysene derivative, typical excitation is around 270 nm and emission around 380 nm.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Interference Reduction Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Contamination Contamination Sample->Contamination Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Extraction->Contamination Concentration Concentration & Solvent Exchange Cleanup->Concentration Matrix_Effects Matrix Effects Cleanup->Matrix_Effects Chromatography HPLC-FLD or GC-MS Concentration->Chromatography Data_Processing Data Processing Chromatography->Data_Processing Coelution Co-eluting Peaks Chromatography->Coelution troubleshooting_guide Start Problem Encountered Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Low_Recovery Low Recovery? Inconsistent_Results Inconsistent Results? Poor_Peak_Shape->Low_Recovery No Check_Inlet Check GC Inlet Liner & Column Activity Poor_Peak_Shape->Check_Inlet Yes Low_Recovery->Inconsistent_Results No Check_Extraction Review Extraction & SPE Protocol Low_Recovery->Check_Extraction Yes Check_Homogeneity Assess Sample Homogeneity & Matrix Effects Inconsistent_Results->Check_Homogeneity Yes End Consult Instrument Manual Inconsistent_Results->End No Deactivate_Liner Deactivate/Replace Liner Check_Inlet->Deactivate_Liner Active? Optimize_Solvents Optimize Solvents & Elution Check_Extraction->Optimize_Solvents Inefficient? Use_IS Use Internal Standard Check_Homogeneity->Use_IS Variable?

References

Technical Support Center: Optimizing HPLC for Fluoromethylchrysene Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of challenging fluoromethylchrysene isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating fluoromethylchrysene isomers?

The main difficulty arises from their structural similarity. Isomers have the same molecular formula and often very similar physicochemical properties, leading to nearly identical interactions with the stationary and mobile phases in an HPLC system.[1][2] Achieving adequate resolution requires careful optimization of chromatographic selectivity (α), which is the system's ability to distinguish between the analytes.[3][4]

Q2: What type of HPLC column is best for separating fluoromethylchrysene isomers?

For separating polycyclic aromatic hydrocarbon (PAH) isomers like fluoromethylchrysene, standard C18 columns may not provide sufficient selectivity. Columns with phenyl-based stationary phases are often recommended as they offer alternative selectivity through π-π interactions with the aromatic rings of the analytes.[5] Specialized PAH-specific columns, which utilize proprietary bonding to enhance shape recognition, are also an excellent choice.[2]

Q3: How do I select and optimize the mobile phase for better resolution?

Mobile phase composition is a critical factor for optimizing separation.[6]

  • Organic Solvent: The most common mobile phases for reversed-phase separation of PAHs are mixtures of water with acetonitrile or methanol.[6][7] Acetonitrile often provides different selectivity compared to methanol and can be a better choice for resolving complex isomer mixtures.[8]

  • pH and Buffers: For neutral compounds like fluoromethylchrysene, pH adjustment is generally not necessary. A simple mobile phase of water and an organic solvent is typically sufficient.[9]

  • Optimization: The most effective way to alter the retention factor and improve separation is to adjust the solvent strength by modifying the ratio of organic solvent to water.[10]

Q4: What is a good starting point for an HPLC gradient, and how can I optimize it?

A gradient elution, where the mobile phase composition changes over time, is essential for separating complex mixtures containing compounds with a wide range of polarities.

  • Scouting Gradient: A good starting point is a broad linear gradient, for example, from 50% acetonitrile in water to 100% acetonitrile over 20-30 minutes.

  • Gradient Optimization:

    • Adjust the Slope: If peaks are crowded together, a shallower gradient (slower increase in organic solvent) will increase retention times and improve resolution. Conversely, a steeper gradient shortens the analysis time.

    • Introduce Holds: If a critical pair of isomers is eluting, incorporating an isocratic hold (a period of constant mobile phase composition) in that segment of the gradient can significantly enhance their separation.

Q5: My isomer peaks are co-eluting or have poor resolution. What should I try first?

When facing poor resolution, a systematic approach is key. The logical workflow is to first verify system performance, then optimize the mobile phase and gradient, and finally consider changing the column or other hardware parameters.

cluster_0 Optimization Workflow Start Initial State: Poor Isomer Resolution (Rs < 1.5) Check_System 1. Verify System Suitability (Check for leaks, pressure fluctuations, baseline noise) Start->Check_System Optimize_Mobile_Phase 2. Optimize Mobile Phase & Gradient - Adjust gradient slope (make it shallower) - Change organic solvent (ACN vs. MeOH) Check_System->Optimize_Mobile_Phase If system is OK Change_Temp 3. Adjust Column Temperature - Test temperatures between 20°C and 40°C - Lower temperatures can sometimes improve PAH resolution Optimize_Mobile_Phase->Change_Temp If resolution is still poor End Achieved: Optimized Resolution (Rs ≥ 1.5) Optimize_Mobile_Phase->End If resolution is sufficient Change_Column 4. Change Stationary Phase - Switch from C18 to a Phenyl or PAH-specific column for alternative selectivity Change_Temp->Change_Column If resolution is still poor Change_Temp->End If resolution is sufficient Optimize_Hardware 5. Refine Other Parameters - Decrease flow rate - Reduce particle size (UHPLC) Change_Column->Optimize_Hardware If further improvement is needed Change_Column->End If resolution is sufficient Optimize_Hardware->End If resolution is sufficient

A logical workflow for troubleshooting poor isomer resolution.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Peak Co-elution 1. Inappropriate stationary phase. 2. Mobile phase is not optimal. 3. Gradient slope is too steep.1. Switch to a column with different selectivity (e.g., a Phenyl or specialized PAH column).[5] 2. Change the organic modifier (e.g., from methanol to acetonitrile).[8] 3. Decrease the gradient slope or introduce an isocratic hold near the eluting peaks.
Shifting Retention Times 1. System leaks. 2. Inconsistent mobile phase preparation. 3. Insufficient column equilibration time. 4. Fluctuations in column temperature.1. Check fittings and pump seals for leaks. 2. Prepare fresh mobile phase daily and ensure accurate mixing. 3. Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection. 4. Use a column oven to maintain a constant temperature.[1]
Peak Tailing 1. Sample solvent is stronger than the mobile phase. 2. Column contamination or degradation. 3. Active sites on the stationary phase.1. Dissolve the sample in the initial mobile phase whenever possible. 2. Flush the column with a strong solvent or replace it if it's old. 3. Use a high-purity, well-end-capped column.
Broad Peaks 1. High extra-column volume (dead volume). 2. Column efficiency has decreased. 3. Sample overload.1. Use shorter, smaller inner-diameter tubing to connect system components.[11] 2. Replace the column or try operating at a lower flow rate.[6] 3. Reduce the mass of the sample injected onto the column.

Experimental Protocols

Protocol 1: Systematic Gradient Optimization for Isomer Separation

This protocol outlines a systematic approach to developing a gradient method for separating fluoromethylchrysene isomers.

  • Column Selection and Installation:

    • Select a Phenyl-type or PAH-specific column (e.g., 150 mm length, 4.6 mm ID, 3.5 µm particle size).

    • Install the column in a thermostatted column compartment set to 25 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Degas both solvents before use.

  • Initial Scouting Gradient:

    • Set the flow rate to 1.0 mL/min.

    • Run a broad linear gradient:

      • 0-2 min: Hold at 50% B.

      • 2-22 min: Linear gradient from 50% to 100% B.

      • 22-27 min: Hold at 100% B.

      • 27.1-32 min: Return to 50% B and re-equilibrate.

    • Inject the fluoromethylchrysene isomer standard and identify the approximate retention times.

  • Gradient Refinement:

    • Based on the scouting run, create a new, shallower gradient focused on the elution window of the isomers. For example, if the isomers eluted between 15 and 17 minutes (corresponding to ~85-90% B), design a new gradient:

      • Start with a higher initial %B (e.g., 75% B).

      • Apply a very slow gradient slope across the elution window (e.g., 85% to 90% B over 10 minutes).

      • Follow with a steep gradient to 100% B to elute any remaining compounds, then re-equilibrate.

  • Further Optimization (if needed):

    • Temperature: Repeat the optimized gradient at different temperatures (e.g., 20 °C and 35 °C) to see if temperature affects selectivity.[7]

    • Solvent Change: Replace Acetonitrile (Mobile Phase B) with Methanol and repeat the optimization steps to evaluate its effect on selectivity.

Quantitative Data Summary

The choice of stationary phase can have the most significant impact on the selectivity and resolution of structural isomers. The following table provides an illustrative comparison of expected performance between a standard C18 column and a Phenyl-Hexyl column for two hypothetical fluoromethylchrysene isomers.

Parameter Condition A: Standard C18 Column Condition B: Phenyl-Hexyl Column
Mobile Phase Acetonitrile/Water GradientAcetonitrile/Water Gradient
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Retention Time (Isomer 1) 15.2 min16.5 min
Retention Time (Isomer 2) 15.5 min17.4 min
Resolution (Rs) 0.95 (Co-eluting) 2.10 (Well-resolved)

References

Technical Support Center: GC-MS Analysis of Halogenated PAHs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of halogenated Polycyclic Aromatic Hydrocarbons (PAHs).

Troubleshooting Guides

Chromatography Issues

Question: Why are my chromatographic peaks for halogenated PAHs tailing?

Answer:

Peak tailing for halogenated PAHs is a common issue that can arise from several factors throughout the GC-MS system. Here's a breakdown of potential causes and solutions:

  • Active Sites in the GC System: Halogenated PAHs, particularly those with polar functional groups, can interact with active sites (e.g., silanols) in the injector liner, column, or even the MS ion source.

    • Solution:

      • Use deactivated injector liners and change them frequently, especially when analyzing dirty samples.[1]

      • Trim the first 10-20 cm of the analytical column to remove accumulated non-volatile residues and active sites.

      • Condition your column according to the manufacturer's instructions to ensure a properly deactivated surface.

  • Contamination: Contamination in the injector, column, or carrier gas can lead to peak tailing.

    • Solution:

      • Clean the injector port regularly.

      • Use high-purity carrier gas with appropriate traps to remove oxygen and moisture.

      • Bake out the column at a high temperature (within its specified limits) to remove contaminants.[2]

  • Inappropriate GC Parameters: An incorrect injector temperature or oven temperature program can contribute to peak tailing.

    • Solution:

      • Optimize the injector temperature. It should be high enough to ensure complete vaporization of the analytes but not so high as to cause degradation. A typical starting point is 250-300°C.

      • Ensure the initial oven temperature is about 20°C below the boiling point of the solvent for proper solvent focusing, especially in splitless injection mode.[3]

  • Interaction with Halogenated Solvents: The use of halogenated solvents like dichloromethane (DCM) can lead to the formation of ferrous chloride on the ion source surfaces, causing adsorption and subsequent slow release of analytes, resulting in peak tailing.[4][5][6][7]

    • Solution:

      • If possible, avoid using halogenated solvents.

      • If halogenated solvents are necessary, regular cleaning of the MS ion source is crucial to prevent the buildup of metal halides.[4][5][6][7]

Question: What causes poor resolution between halogenated PAH isomers?

Answer:

Separating isomers of halogenated PAHs can be challenging due to their similar physicochemical properties. Poor resolution can be attributed to the following:

  • Inadequate GC Column: The choice of GC column is critical for isomer separation.

    • Solution:

      • Select a column with a stationary phase specifically designed for PAH analysis, such as a 5% phenyl-methylpolysiloxane or a more polar phase for specific isomer separations.

      • Consider using a longer column or a column with a smaller internal diameter to increase theoretical plates and improve resolution.

  • Suboptimal Oven Temperature Program: The temperature ramp rate can significantly impact the separation of closely eluting isomers.

    • Solution:

      • Optimize the oven temperature program. A slower ramp rate will generally provide better resolution but will also increase the analysis time.

  • High Carrier Gas Flow Rate: While a higher flow rate can shorten analysis time, it can also decrease resolution.

    • Solution:

      • Optimize the carrier gas flow rate to find a balance between analysis time and resolution.

Mass Spectrometry Issues

Question: I am observing low sensitivity for my halogenated PAH analytes. What are the possible causes and solutions?

Answer:

Low sensitivity in GC-MS analysis of halogenated PAHs can be a frustrating problem. Here are some common causes and how to address them:

  • Ion Source Contamination: Over time, the ion source can become contaminated with sample matrix components, leading to reduced ionization efficiency and sensitivity.

    • Solution:

      • Regularly clean the ion source components (lens, repeller, and filament) according to the manufacturer's instructions.

  • Improper MS Tuning: An untuned or poorly tuned mass spectrometer will result in suboptimal ion transmission and detection.

    • Solution:

      • Perform a tune of the mass spectrometer using the appropriate tuning compound (e.g., PFTBA) to ensure optimal performance across the desired mass range.

  • Analyte Degradation: Halogenated PAHs can be susceptible to degradation in the hot injector, leading to a lower amount of the intact analyte reaching the detector.

    • Solution:

      • Use a deactivated injector liner to minimize active sites that can promote degradation.

      • Optimize the injector temperature to the lowest possible value that still ensures complete vaporization.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analytes in the ion source.[8][9][10][11]

    • Solution:

      • Improve sample cleanup procedures to remove interfering matrix components.

      • Use matrix-matched calibration standards to compensate for matrix effects.

Question: I am seeing unexpected peaks or a high baseline in my chromatograms. What could be the cause?

Answer:

Extraneous peaks and a high baseline are often indicative of contamination within the GC-MS system.

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline.

    • Solution:

      • Use a low-bleed GC column specifically designed for MS applications.

      • Ensure the final oven temperature does not exceed the column's maximum operating temperature.

      • Check for and eliminate any leaks in the system, as oxygen can accelerate column bleed.

  • Septum Bleed: Particles from the injector septum can bleed into the system, creating ghost peaks.

    • Solution:

      • Use high-quality, low-bleed septa.

      • Replace the septum regularly.

  • Contaminated Carrier Gas or Solvents: Impurities in the carrier gas or solvents can introduce a high background signal.

    • Solution:

      • Use high-purity carrier gas with appropriate purifiers.

      • Use high-purity solvents for sample preparation and injection.

  • Carryover from Previous Injections: High-boiling or "sticky" compounds from a previous injection can elute in a subsequent run, appearing as ghost peaks.

    • Solution:

      • Implement a bake-out step at the end of each run to flush out any remaining compounds.

      • Thoroughly clean the syringe between injections.

Sample Preparation Issues

Question: My recoveries for halogenated PAHs are low and inconsistent. How can I improve my sample preparation?

Answer:

Low and variable recoveries are often linked to the sample preparation process. Halogenated PAHs can be challenging to extract efficiently from complex matrices.

  • Inefficient Extraction: The choice of extraction solvent and technique is crucial for achieving good recoveries.

    • Solution:

      • Select a solvent or solvent mixture that has a similar polarity to the target halogenated PAHs. Common choices include dichloromethane, hexane, and acetone.

      • Optimize the extraction technique (e.g., Soxhlet, pressurized liquid extraction, QuEChERS) for your specific sample matrix.

  • Analyte Loss During Cleanup: The cleanup step, designed to remove interferences, can also lead to the loss of target analytes.

    • Solution:

      • Carefully select the sorbent material for solid-phase extraction (SPE) to ensure it retains the analytes of interest while allowing interferences to pass through.

      • Optimize the elution solvent and volume to ensure complete recovery of the analytes from the SPE cartridge.

  • Matrix Interferences: Complex sample matrices can interfere with the extraction and cleanup process.[8][9][10][11]

    • Solution:

      • Employ more rigorous cleanup techniques, such as multi-layer silica gel chromatography or gel permeation chromatography (GPC), to remove complex matrix components.

FAQs

Q1: What are the typical mass spectral fragmentation patterns for halogenated PAHs?

A1: The fragmentation of halogenated PAHs in electron ionization (EI) MS is highly dependent on the type and number of halogen atoms. A common fragmentation pathway is the loss of a halogen atom or a hydrohalogen molecule (HX). The isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) and bromine (79Br and 81Br in an approximate 1:1 ratio) is a key feature in identifying halogenated compounds. The number of halogen atoms in a fragment can often be determined from the characteristic isotopic cluster.

Q2: Can halogenated PAHs degrade in the GC injector?

A2: Yes, dehalogenation can occur in the hot GC injector, especially for more labile compounds. This can lead to the formation of the corresponding non-halogenated PAH and a decrease in the response of the target analyte. Using a deactivated liner and optimizing the injector temperature can help minimize this degradation.

Q3: What type of GC column is best for separating halogenated PAH isomers?

A3: The choice of GC column depends on the specific isomers you are trying to separate. A 5% phenyl-methylpolysiloxane phase is a good general-purpose column for PAH analysis. For more challenging separations of isomers, a more polar stationary phase, such as a 50% phenyl-methylpolysiloxane or a cyanopropyl-based phase, may provide better selectivity.

Q4: How can I minimize matrix effects in my analysis?

A4: Minimizing matrix effects is crucial for accurate quantification. Here are some strategies:

  • Thorough Sample Cleanup: Use techniques like solid-phase extraction (SPE), gel permeation chromatography (GPC), or multi-layer silica gel cleanup to remove interfering compounds.

  • Matrix-Matched Standards: Prepare your calibration standards in a matrix that is similar to your samples to compensate for any signal suppression or enhancement.

  • Isotope Dilution: Use stable isotope-labeled internal standards that co-elute with your target analytes. This is one of the most effective ways to correct for matrix effects and variations in instrument response.

Q5: What are some key considerations for method validation in quantitative analysis of halogenated PAHs?

A5: A robust method validation should include the following:

  • Linearity and Range: Demonstrate a linear response over the expected concentration range of your samples.

  • Accuracy and Precision: Determine the accuracy (as percent recovery) and precision (as relative standard deviation) at different concentration levels.

  • Limits of Detection (LOD) and Quantification (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.

  • Specificity: Ensure that the method can distinguish the target analytes from other components in the sample matrix.

  • Robustness: Evaluate how small variations in method parameters (e.g., injector temperature, oven ramp rate) affect the results.

Data Presentation

Table 1: Typical GC-MS Parameters for Halogenated PAH Analysis

ParameterSettingRationale
Injector Temperature 250 - 300 °CEnsures complete vaporization of analytes while minimizing thermal degradation.[12]
Injection Mode SplitlessMaximizes the transfer of analytes to the column for trace-level analysis.
Liner Type Deactivated, single taper with glass woolMinimizes active sites and provides a large surface area for vaporization.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/minProvides a good balance between analysis time and resolution.
Oven Program Initial Temp: 60-80°C (hold 1-2 min)Allows for solvent focusing.
Ramp 1: 15-25°C/min to 200°CRapidly elutes early-eluting compounds.
Ramp 2: 5-10°C/min to 320°C (hold 5-10 min)Provides good separation of higher boiling point isomers and ensures all compounds elute.
Transfer Line Temp 280 - 320 °CPrevents condensation of analytes before they enter the mass spectrometer.[12]
Ion Source Temp 230 - 300 °CAffects ionization efficiency and fragmentation.[12]
Ionization Mode Electron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity for target analytes.

Table 2: Recovery of Selected Chlorinated PAHs using Different Extraction Methods

CompoundMatrixExtraction MethodRecovery (%)Reference
1-ChloronaphthaleneWaterSolid-Phase Extraction (SPE)95.2 ± 4.3(Fictional Data for Illustration)
2-ChloronaphthaleneWaterSolid-Phase Extraction (SPE)92.8 ± 5.1(Fictional Data for Illustration)
9-ChloroanthraceneSedimentPressurized Liquid Extraction (PLE)88.5 ± 6.2(Fictional Data for Illustration)
1-ChloropyreneSedimentPressurized Liquid Extraction (PLE)91.3 ± 5.8(Fictional Data for Illustration)
6-Chlorobenzo[a]pyreneSoilQuEChERS85.7 ± 7.5(Fictional Data for Illustration)

Note: The data in this table is for illustrative purposes and should be replaced with actual experimental data from cited literature when available.

Experimental Protocols

Protocol 1: General Sample Preparation for Halogenated PAHs in Soil/Sediment

  • Sample Homogenization: Air-dry the soil/sediment sample and sieve to remove large debris.

  • Surrogate Spiking: Spike a known amount of a surrogate standard (e.g., a deuterated halogenated PAH) into the sample to monitor extraction efficiency.

  • Extraction:

    • Soxhlet Extraction: Extract the sample with a mixture of hexane and acetone (1:1, v/v) for 16-24 hours.

    • Pressurized Liquid Extraction (PLE): Extract the sample with dichloromethane at elevated temperature and pressure.

  • Concentration: Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup:

    • Silica Gel Chromatography: Pass the concentrated extract through a silica gel column to remove polar interferences. Elute the halogenated PAHs with a nonpolar solvent like hexane.

    • Gel Permeation Chromatography (GPC): Use GPC to remove high molecular weight interferences such as lipids.

  • Final Concentration and Internal Standard Addition: Concentrate the cleaned extract to the final volume and add a known amount of an internal standard (e.g., a 13C-labeled halogenated PAH) just before GC-MS analysis.

Mandatory Visualization

Troubleshooting_Workflow cluster_Start Start: Chromatographic Problem Observed cluster_CheckGC Step 1: Check GC System cluster_CheckMethod Step 2: Review Method Parameters cluster_CheckMS Step 3: Check MS System cluster_CheckSamplePrep Step 4: Evaluate Sample Preparation Start Poor Peak Shape (Tailing, Fronting, Splitting) or Poor Resolution CheckLiner Inspect/Replace Injector Liner Start->CheckLiner CheckSeptum Inspect/Replace Septum CheckLiner->CheckSeptum End Problem Resolved CheckLiner->End Problem Resolved CheckColumn Trim Column Inlet (10-20 cm) CheckSeptum->CheckColumn CheckSeptum->End Problem Resolved CheckConnections Check for Leaks CheckColumn->CheckConnections CheckColumn->End Problem Resolved CheckInjectorTemp Optimize Injector Temperature CheckConnections->CheckInjectorTemp If problem persists CheckConnections->End Problem Resolved CheckOvenProgram Optimize Oven Program CheckInjectorTemp->CheckOvenProgram CheckInjectorTemp->End Problem Resolved CheckFlowRate Optimize Carrier Gas Flow Rate CheckOvenProgram->CheckFlowRate CheckOvenProgram->End Problem Resolved TuneMS Perform MS Tune CheckFlowRate->TuneMS If problem persists CheckFlowRate->End Problem Resolved CleanSource Clean Ion Source TuneMS->CleanSource TuneMS->End Problem Resolved ReviewExtraction Review Extraction Solvent/Technique CleanSource->ReviewExtraction If problem persists CleanSource->End Problem Resolved ReviewCleanup Review Cleanup Procedure ReviewExtraction->ReviewCleanup ReviewExtraction->End Problem Resolved ReviewCleanup->End

Caption: Troubleshooting workflow for chromatographic issues in GC-MS analysis of halogenated PAHs.

Sensitivity_Troubleshooting cluster_Start Start: Low Sensitivity Observed cluster_CheckMS Step 1: Check MS System cluster_CheckGC Step 2: Check GC System cluster_CheckSample Step 3: Evaluate Sample and Preparation Start Low Analyte Signal TuneMS Perform MS Tune Start->TuneMS CleanSource Clean Ion Source TuneMS->CleanSource End Problem Resolved TuneMS->End Problem Resolved CheckDetector Check Detector Performance CleanSource->CheckDetector CleanSource->End Problem Resolved CheckLeaks Check for System Leaks CheckDetector->CheckLeaks If problem persists CheckDetector->End Problem Resolved CheckInjector Inspect/Clean Injector CheckLeaks->CheckInjector CheckLeaks->End Problem Resolved CheckColumnHealth Evaluate Column Performance CheckInjector->CheckColumnHealth CheckInjector->End Problem Resolved CheckSampleConc Verify Sample Concentration CheckColumnHealth->CheckSampleConc If problem persists CheckColumnHealth->End Problem Resolved ReviewSamplePrep Review Sample Preparation for Analyte Loss CheckSampleConc->ReviewSamplePrep CheckSampleConc->End Problem Resolved InvestigateMatrix Investigate Matrix Effects ReviewSamplePrep->InvestigateMatrix ReviewSamplePrep->End Problem Resolved InvestigateMatrix->End If problem persists, consult expert

Caption: Troubleshooting workflow for low sensitivity issues in GC-MS analysis of halogenated PAHs.

References

Technical Support Center: Enhancing the Fluorescence Signal of 1-Fluoro-4-methylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-4-methylchrysene. The information aims to help users overcome common experimental challenges and enhance the fluorescence signal of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My fluorescence signal for this compound is very weak or non-existent. What are the possible causes and how can I fix it?

Answer: A weak or absent fluorescence signal can stem from several factors. Follow this troubleshooting workflow to identify and resolve the issue:

TroubleshootingWorkflow cluster_concentration Concentration & Purity cluster_instrument Instrument Settings cluster_solvent Solvent Choice cluster_quenching Quenching Sources start Start: Weak or No Fluorescence Signal check_concentration 1. Verify Concentration and Purity start->check_concentration check_instrument 2. Check Spectrometer Settings check_concentration->check_instrument Concentration OK conc_details Is the concentration too low? Is the compound degraded? solvent_issues 3. Evaluate Solvent Effects check_instrument->solvent_issues Settings Correct inst_details Are excitation/emission wavelengths correct? Is the detector gain appropriate? quenching 4. Investigate Quenching solvent_issues->quenching Solvent Appropriate solv_details Is the solvent polarity optimal? Does the solvent absorb at excitation/emission wavelengths? enhancement 5. Implement Enhancement Strategy quenching->enhancement No Obvious Quencher quench_details Is dissolved oxygen present? Are there heavy atoms or other quenchers? solution Solution: Enhanced Signal enhancement->solution

Caption: Troubleshooting workflow for low fluorescence signal.

  • Verify Concentration and Purity:

    • Low Concentration: Ensure the concentration of this compound is within the detectable range of your instrument. Prepare a fresh, more concentrated stock solution if necessary.

    • Purity: Impurities can quench fluorescence. Verify the purity of your compound using techniques like HPLC or NMR.

  • Check Spectrometer Settings:

    • Excitation and Emission Wavelengths: Confirm that you are using the optimal excitation and emission wavelengths for this compound. If these are unknown, perform excitation and emission scans to determine the maxima.

    • Slit Widths: Wider excitation and emission slit widths can increase signal intensity, but at the cost of spectral resolution. Optimize the slit widths for your experimental needs.

    • Detector Gain: Increase the detector gain or voltage if the signal is low, but be cautious of increasing noise.

  • Evaluate Solvent Effects:

    • Solvent Polarity: The fluorescence of polycyclic aromatic hydrocarbons (PAHs) can be highly sensitive to solvent polarity.[1] this compound is a hydrophobic molecule and will likely exhibit stronger fluorescence in non-polar aprotic solvents (e.g., cyclohexane, toluene) compared to polar protic solvents (e.g., water, ethanol).[2]

    • Solvent Absorption: Ensure your solvent does not absorb significantly at the excitation or emission wavelengths, as this will lead to inner filter effects and reduce the measured fluorescence.

  • Investigate Quenching:

    • Dissolved Oxygen: Molecular oxygen is a well-known quencher of fluorescence.[2] To remove dissolved oxygen, degas your solution by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes prior to measurement.

    • Heavy Atoms: The presence of heavy atoms (e.g., from halogenated solvents like chloroform or bromoform) can decrease fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state.[3][4]

    • Other Quenchers: Be aware of other potential quenchers in your sample, such as halide ions or electron-deficient molecules.

  • Implement Enhancement Strategies:

    • If the signal is still weak after addressing the above points, consider using fluorescence enhancement techniques as detailed in the protocols below.

Frequently Asked Questions (FAQs)

Q1: In which solvents can I expect the highest fluorescence quantum yield for this compound?

Q2: How does the fluorine substituent affect the fluorescence of 4-methylchrysene?

A2: The effect of halogen substitution on fluorescence can be complex. While the heavy-atom effect of heavier halogens (like bromine and iodine) typically quenches fluorescence, fluorine is a light atom and its effect is less pronounced.[3] In some cases, fluorination can even enhance the quantum yield. However, it can also alter the electronic properties and solvent interactions of the molecule, leading to shifts in the excitation and emission spectra.

Q3: Can I use deuterated solvents to enhance the fluorescence signal?

A3: Yes, using deuterated solvents can sometimes lead to an enhancement of the fluorescence signal. This is because the C-H vibrational modes in the solvent can contribute to non-radiative decay pathways for the excited fluorophore. Replacing hydrogen with the heavier deuterium isotope can slow down these vibrations, reducing the efficiency of non-radiative decay and thereby increasing the fluorescence quantum yield.

Q4: My sample is in an aqueous buffer and the fluorescence is very low. What can I do?

A4: this compound is hydrophobic and likely aggregates in aqueous solutions, which often leads to fluorescence quenching. To enhance the fluorescence in aqueous media, you can try the following:

  • Use of Surfactants: Incorporate a surfactant (e.g., sodium dodecyl sulfate - SDS) at a concentration above its critical micelle concentration (CMC). The hydrophobic core of the micelles can encapsulate the this compound, providing a non-polar microenvironment that enhances its fluorescence.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, shielding them from the aqueous environment and enhancing their fluorescence.[6][7] Beta- and gamma-cyclodextrins are commonly used for this purpose.[8]

Data Presentation

The following tables summarize photophysical data for substituted chrysene derivatives, which can serve as a reference for estimating the properties of this compound.

Table 1: Fluorescence Quantum Yields (Φ) of Tetrasubstituted Chrysenes in Dichloromethane (CH₂Cl₂)

CompoundSubstituentQuantum Yield (Φ)
3,6,9,12-TetraphenylchrysenePhenyl0.87
3,6,9,12-Tetrakis(trimethylsilyl)chryseneTrimethylsilyl0.65
3,6,9,12-Tetrakis(phenylethynyl)chrysenePhenylethynyl0.78
3,6,9,12-Tetrakis(diphenylamino)chryseneDiphenylamino0.44

Data adapted from a study on 3,6,9,12-tetrasubstituted chrysenes.[5]

Table 2: Fluorescence Lifetimes (τ) of Chrysene and its Derivatives in Different Solvents

CompoundSolventLifetime (τ) in ns
ChryseneCyclohexane35.0
ChryseneEthanol32.0
ChryseneAcetonitrile31.0
NaphthaleneWater (degassed)40.0
NaphthaleneCyclohexane (degassed)120.0

Experimental Protocols

Protocol 1: Enhancing Fluorescence of this compound in Aqueous Solutions using Cyclodextrins

This protocol describes a method to enhance the fluorescence of the hydrophobic this compound in an aqueous buffer by forming an inclusion complex with β-cyclodextrin.

Materials:

  • This compound stock solution in a water-miscible organic solvent (e.g., DMSO or ethanol)

  • β-cyclodextrin

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, PBS)

  • Fluorometer

Procedure:

  • Prepare a β-cyclodextrin stock solution: Dissolve β-cyclodextrin in the aqueous buffer to a concentration of 10 mM. Gentle heating and sonication may be required to fully dissolve the cyclodextrin.

  • Prepare samples: In a series of cuvettes, add a fixed small volume of the this compound stock solution to varying volumes of the 10 mM β-cyclodextrin solution and the aqueous buffer to achieve a range of β-cyclodextrin concentrations (e.g., 0, 1, 2, 5, 10 mM) while keeping the final concentration of this compound constant. The final concentration of the organic solvent from the stock solution should be kept low (typically <1%) to minimize its effect on the fluorescence.

  • Equilibration: Gently mix the solutions and allow them to equilibrate for at least 30 minutes at room temperature to ensure the formation of the inclusion complex.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on the fluorometer to the determined maxima for this compound.

    • Measure the fluorescence intensity of each sample.

  • Data Analysis: Plot the fluorescence intensity as a function of the β-cyclodextrin concentration. A significant increase in fluorescence intensity upon addition of β-cyclodextrin indicates the formation of an inclusion complex and successful fluorescence enhancement.

CyclodextrinEnhancement FMC 1-Fluoro-4- methylchrysene (Aggregated, Low Fluorescence) Complex Inclusion Complex (Monomeric, High Fluorescence) FMC->Complex + CD β-Cyclodextrin CD->Complex

Caption: Encapsulation of this compound by β-cyclodextrin.

Protocol 2: Relative Quantum Yield Measurement

This protocol outlines the comparative method for determining the fluorescence quantum yield of this compound relative to a known standard.

Materials:

  • This compound solution in a suitable solvent (e.g., cyclohexane).

  • A fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄ is a common standard, but for a non-polar sample, a standard like 9,10-diphenylanthracene in cyclohexane might be more appropriate).

  • UV-Vis spectrophotometer.

  • Fluorometer.

Procedure:

  • Prepare a series of dilute solutions: For both the this compound and the standard, prepare a series of at least five solutions of varying concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Using the fluorometer, record the fluorescence emission spectrum for each solution, ensuring to use the same excitation wavelength, slit widths, and other instrument settings for all measurements.

    • Integrate the area under the emission spectrum for each solution.

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope of the resulting straight lines for both the sample (Grad_X) and the standard (Grad_Std).

    • Calculate the quantum yield of the sample (Φ_X) using the following equation:

      Φ_X = Φ_Std * (Grad_X / Grad_Std) * (η_X² / η_Std²)

      Where:

      • Φ_Std is the known quantum yield of the standard.

      • η_X and η_Std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

Mandatory Visualizations

SignalingPathways start Photon Absorption (Excitation) excited_state Excited Singlet State (S1) start->excited_state fluorescence Fluorescence Emission (Radiative Decay) excited_state->fluorescence k_f non_radiative Non-Radiative Decay (e.g., Vibrational Relaxation, Internal Conversion) excited_state->non_radiative k_nr quenching_process Quenching (e.g., by O2) excited_state->quenching_process k_q[Q] quenching_process->non_radiative

Caption: Simplified Jablonski diagram illustrating fluorescence and quenching pathways.

References

Technical Support Center: Purification of 1-Fluoro-4-methylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Fluoro-4-methylchrysene.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and similar polycyclic aromatic hydrocarbons (PAHs).

Issue Possible Cause(s) Suggested Solution(s)
Low Recovery After Column Chromatography 1. Compound is too strongly adsorbed to the stationary phase. 2. Compound is partially decomposing on the silica/alumina. 3. Inappropriate solvent system. 4. Column was not properly packed.1. Switch to a less polar stationary phase (e.g., deactivated silica or alumina). 2. Use a less acidic or basic stationary phase. Consider deactivating the silica gel with a small percentage of a base like triethylamine in the eluent. 3. Increase the polarity of the eluent gradually. Perform a gradient elution.[1][2] 4. Ensure the column is packed evenly to avoid channeling.
Incomplete Separation of Impurities (Co-elution) 1. Similar polarity of the compound and impurities. 2. Inappropriate stationary phase. 3. Wrong solvent system.1. Try a different stationary phase (e.g., alumina instead of silica gel, or a mixed-phase silica-alumina column).[1][2] 2. Consider using a different chromatographic technique like reversed-phase HPLC.[3] 3. Optimize the solvent system by trying different solvent mixtures with varying polarities.
Compound Crashes Out (Precipitates) on the Column 1. Poor solubility in the chosen eluent. 2. The eluent is not strong enough to keep the compound dissolved.1. Choose a solvent system in which the compound is more soluble. 2. Start with a slightly more polar eluent to ensure the compound remains in solution.
Tailing of Peaks in HPLC 1. Interaction of the compound with active sites on the stationary phase. 2. Overloading of the column. 3. Inappropriate mobile phase pH.1. For reversed-phase HPLC, add a small amount of an ion-pairing agent or a competing base to the mobile phase. 2. Inject a smaller sample volume or a more dilute sample. 3. Adjust the pH of the mobile phase to suppress any ionization of the compound or impurities.
Fluorescence Quenching During Analysis 1. Presence of quenching impurities. 2. High concentration of the analyte.1. Further purify the sample to remove quenching species. 2. Dilute the sample before fluorescence detection.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: Column chromatography is a widely used and effective initial purification method for polycyclic aromatic hydrocarbons (PAHs) like this compound.[1][2][4] It is used to separate the target compound from major impurities and unreacted starting materials. For higher purity, this is often followed by recrystallization or High-Performance Liquid Chromatography (HPLC).

Q2: What are the recommended stationary and mobile phases for column chromatography of this compound?

A2: For normal-phase column chromatography, silica gel or alumina are common stationary phases.[1][2][5] A combination of silica gel and alumina (1:1) can also be effective for separating PAHs.[1][2] The mobile phase is typically a non-polar solvent system with a polar modifier. A common starting point is a mixture of petroleum ether or hexane with dichloromethane, with the proportion of dichloromethane gradually increased to elute compounds of increasing polarity.[1][2]

Q3: How can I monitor the progress of my column chromatography?

A3: The fractions collected from the column can be monitored by Thin Layer Chromatography (TLC) to identify which fractions contain the desired product. The fractions containing the pure compound (as determined by TLC) are then combined. For final purity analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC with fluorescence or UV detection are recommended.[4][6]

Q4: What type of HPLC is best suited for the final purification of this compound?

A4: Both normal-phase and reversed-phase HPLC can be used. Reversed-phase HPLC, often with a C18 column, is a powerful technique for separating closely related PAH isomers and achieving high purity.[3] A mobile phase consisting of a gradient of acetonitrile and water is commonly employed for the separation of PAHs on a C18 column.[5]

Q5: What are some potential impurities I should be aware of during the synthesis of this compound?

A5: While specific impurities depend on the synthetic route, common impurities in the synthesis of methylated PAHs can include isomers formed during cyclization, unreacted starting materials, and byproducts from side reactions.[7] For instance, in photochemical cyclizations, incomplete reactions or alternative cyclization pathways can lead to isomeric impurities.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh) or Alumina (activated, neutral)

  • Petroleum ether (or hexane)

  • Dichloromethane

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Packing the Column:

    • Prepare a slurry of silica gel or alumina in petroleum ether.

    • Pour the slurry into the glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Adsorb the dissolved sample onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully add the dried sample onto the top of the column.

  • Elution:

    • Begin elution with 100% petroleum ether.

    • Gradually increase the polarity of the eluent by adding increasing percentages of dichloromethane. A suggested gradient could be:

      • Petroleum ether:Dichloromethane (98:2)

      • Petroleum ether:Dichloromethane (95:5)

      • Petroleum ether:Dichloromethane (90:10)[1][2]

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., petroleum ether:dichloromethane 8:2).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure desired compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Reversed-Phase HPLC Purification

This protocol outlines a method for the final purification of this compound using reversed-phase HPLC.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • C18 column (e.g., 5 µm particle size, 250 x 4.6 mm)[5]

  • UV or Fluorescence detector

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sample of partially purified this compound dissolved in acetonitrile

Procedure:

  • Mobile Phase Preparation:

    • Prepare two mobile phases:

      • Mobile Phase A: Water

      • Mobile Phase B: Acetonitrile

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1 mL/min[5]

    • Injection Volume: 10-20 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm) or fluorescence detection with appropriate excitation and emission wavelengths.

    • Gradient Program:

      • Start with a high percentage of water (e.g., 20% Acetonitrile).

      • Linearly increase the percentage of acetonitrile to 100% over a period of 30-40 minutes.[5]

      • Hold at 100% acetonitrile for 5-10 minutes to elute any remaining compounds.

      • Return to the initial conditions and equilibrate the column before the next injection.

  • Fraction Collection:

    • Collect the peak corresponding to this compound based on the retention time.

  • Post-Purification:

    • Remove the solvent from the collected fraction to obtain the highly purified product.

Visualizations

PurificationWorkflow Crude Crude this compound ColumnChrom Column Chromatography (Silica or Alumina) Crude->ColumnChrom PurityCheck1 Purity Check (TLC, GC-MS) ColumnChrom->PurityCheck1 Recrystallization Recrystallization PurityCheck1->Recrystallization Impurities Present HPLC Reversed-Phase HPLC PurityCheck1->HPLC High Purity Needed PureProduct Pure this compound PurityCheck1->PureProduct Sufficiently Pure PurityCheck2 Final Purity Analysis (HPLC, GC-MS, NMR) Recrystallization->PurityCheck2 HPLC->PurityCheck2 PurityCheck2->PureProduct Purity Confirmed

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Purification Issue LowRecovery Low Recovery? Start->LowRecovery CoElution Co-elution of Impurities? Start->CoElution ChangeSolvent Adjust Eluent Polarity LowRecovery->ChangeSolvent Yes DeactivateSilica Deactivate Silica Gel LowRecovery->DeactivateSilica Yes CoElution->ChangeSolvent Yes ChangeStationary Change Stationary Phase (e.g., Alumina) CoElution->ChangeStationary Yes TryHPLC Use HPLC for Better Resolution CoElution->TryHPLC Yes

Caption: Troubleshooting logic for column chromatography issues.

References

preventing degradation of 1-Fluoro-4-methylchrysene during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-Fluoro-4-methylchrysene during storage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

A1: For long-term stability, it is recommended to store this compound at low temperatures. Storage at -20°C is ideal. If a -20°C freezer is unavailable, storage at 2-8°C is a viable alternative for shorter periods. Storing the compound at ambient temperatures for extended durations is not recommended due to the increased risk of degradation.

Q2: How does light affect the stability of this compound?

A2: this compound, like many polycyclic aromatic hydrocarbons (PAHs), is susceptible to photodegradation. Exposure to light, especially UV light, can induce chemical reactions that alter the molecule's structure and compromise its purity. Therefore, it is crucial to store the compound in the dark, using amber-colored vials or by wrapping the container in aluminum foil.

Q3: Should I store this compound under an inert atmosphere?

A3: Yes, storing this compound under an inert atmosphere, such as argon or nitrogen, is highly recommended. This practice minimizes the risk of oxidative degradation, a common pathway for the breakdown of PAHs. Oxidative degradation can be initiated by atmospheric oxygen and accelerated by factors like light and elevated temperatures.

Q4: Can I store this compound in solution?

A4: While it is possible to store the compound in a suitable solvent, it is generally more stable when stored as a solid. If storage in solution is necessary, choose a high-purity, degassed solvent and store the solution under the same recommended conditions as the solid material (low temperature, protected from light, and under an inert atmosphere). The stability in solution will depend on the solvent and its purity.

Q5: What are the visible signs of this compound degradation?

A5: Visual inspection may reveal signs of degradation such as a change in color or the appearance of solid precipitates in a solution. However, significant degradation can occur without any visible changes. Therefore, periodic purity assessment using analytical techniques like HPLC or GC-MS is the most reliable way to monitor the stability of the compound.

Troubleshooting Guides

This section addresses specific issues that users might encounter during the storage and handling of this compound.

Issue 1: Unexpected peak in HPLC/GC-MS analysis after storage.
  • Possible Cause: This is a strong indicator of degradation. The new peak likely corresponds to a degradation product.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound was stored at the recommended temperature, protected from light, and under an inert atmosphere.

    • Analyze Degradation Product: If possible, identify the structure of the degradation product using mass spectrometry. This can provide insights into the degradation pathway (e.g., oxidation, photodegradation).

    • Review Handling Procedures: Assess if the compound was exposed to any incompatible materials, reactive chemicals, or sources of contamination during handling.

    • Implement Corrective Actions: Based on the findings, reinforce proper storage and handling procedures. Consider re-purifying the material if necessary and feasible.

Issue 2: Decreased fluorescence intensity in experimental assays.
  • Possible Cause: A decrease in fluorescence can be a direct consequence of the degradation of this compound, as the structural changes can alter its photophysical properties.

  • Troubleshooting Steps:

    • Purity Check: Immediately assess the purity of your stock solution or solid sample using a suitable analytical method (HPLC with a fluorescence detector is recommended).

    • Prepare Fresh Solution: If degradation is confirmed, prepare a fresh solution from a new or properly stored batch of the compound.

    • Compare with Standard: Run a fluorescence measurement of a freshly prepared solution from a certified reference standard (if available) to benchmark the expected intensity.

    • Evaluate Solvent Effects: Ensure the solvent used is of high purity and does not quench the fluorescence of the compound.

Issue 3: Inconsistent experimental results over time.
  • Possible Cause: This can be a subtle sign of ongoing degradation of your this compound stock. Even minor degradation can lead to variations in experimental outcomes, especially in sensitive biological or chemical assays.

  • Troubleshooting Steps:

    • Establish a Stability Monitoring Schedule: Implement a routine schedule for re-analyzing the purity of your stored compound. The frequency will depend on the storage conditions and the sensitivity of your application.

    • Aliquot the Compound: To prevent repeated freeze-thaw cycles and exposure of the entire stock to the atmosphere, aliquot the compound into smaller, single-use vials upon receipt.

    • Maintain Detailed Records: Keep a log of when the compound was received, when aliquots were prepared, and the dates of each use. This will help in tracing the source of any inconsistencies.

Data Presentation

The following tables summarize the expected qualitative trends in the degradation of this compound under various storage conditions. Note: The percentage values are hypothetical and for illustrative purposes to demonstrate the relative effects of different storage parameters.

Table 1: Effect of Temperature on Purity Over 12 Months (Stored in the dark, under Argon)

Storage TemperatureInitial Purity (%)Purity after 6 Months (%)Purity after 12 Months (%)
-20°C99.599.499.3
4°C99.599.098.5
25°C (Room Temp)99.597.595.0

Table 2: Effect of Light Exposure on Purity at 4°C (Stored under Air)

Light ConditionInitial Purity (%)Purity after 3 Months (%)Purity after 6 Months (%)
Dark (Amber Vial)99.599.298.8
Ambient Light99.596.092.0
Direct Sunlight (intermittent)99.590.080.0

Table 3: Effect of Atmosphere on Purity at 4°C (Stored in the dark)

AtmosphereInitial Purity (%)Purity after 6 Months (%)Purity after 12 Months (%)
Argon99.599.098.5
Nitrogen99.599.098.5
Air99.598.096.0

Experimental Protocols

Protocol for Long-Term Stability Study of this compound

This protocol is based on the principles outlined in the ICH Q1A guidelines for stability testing of new drug substances.

1. Objective: To evaluate the stability of this compound under various storage conditions over an extended period to recommend optimal storage conditions and determine its re-test period.

2. Materials:

  • This compound (minimum of three different batches if available).
  • Amber glass vials with Teflon-lined caps.
  • Argon or Nitrogen gas source.
  • Temperature and humidity-controlled storage chambers/freezers.
  • HPLC system with a UV/Vis or fluorescence detector.
  • GC-MS system.
  • Analytical balance.
  • High-purity solvents (e.g., acetonitrile, methanol, hexane).

3. Experimental Setup:

  • Aliquoting: Aliquot approximately 5-10 mg of this compound into a sufficient number of amber vials for all planned time points and storage conditions.
  • Inerting: Purge each vial with argon or nitrogen gas for approximately 1-2 minutes before sealing tightly.
  • Storage Conditions: Place the vials in the designated storage chambers set to the following conditions:
  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH
  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
  • Refrigerated: 4°C ± 2°C
  • Frozen: -20°C ± 5°C
  • Photostability: Expose a separate set of samples to a light source according to ICH Q1B guidelines.

4. Testing Schedule:

  • Time Points: Analyze samples at 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term, refrigerated, and frozen conditions. For accelerated studies, test at 0, 3, and 6 months.
  • Analytical Methods:
  • Purity Assessment: Use a validated stability-indicating HPLC method to determine the purity of the compound and to detect and quantify any degradation products.
  • Identification of Degradants: Use LC-MS or GC-MS to identify the structure of any significant degradation products.
  • Appearance: Visually inspect the samples for any changes in color or physical state.

5. Data Analysis:

  • Plot the purity of this compound as a function of time for each storage condition.
  • Determine the rate of degradation for each condition.
  • Based on the data, establish a recommended re-test period and optimal storage conditions.

Mandatory Visualizations

degradation_pathways cluster_degradation Degradation Triggers This compound This compound Degradation Products Degradation Products This compound->Degradation Products degrades to Light (UV) Light (UV) Light (UV)->Degradation Products causes photodegradation Oxygen (Air) Oxygen (Air) Oxygen (Air)->Degradation Products causes oxidation High Temperature High Temperature High Temperature->Degradation Products accelerates degradation Microbial Contamination Microbial Contamination Microbial Contamination->Degradation Products causes biodegradation

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_setup Experiment Setup cluster_analysis Analysis at Time Points cluster_outcome Outcome Aliquot Compound Aliquot Compound Inert Atmosphere Inert Atmosphere Aliquot Compound->Inert Atmosphere Place in Storage Chambers Place in Storage Chambers Inert Atmosphere->Place in Storage Chambers HPLC Purity HPLC Purity Place in Storage Chambers->HPLC Purity GC-MS Identification GC-MS Identification HPLC Purity->GC-MS Identification Visual Inspection Visual Inspection GC-MS Identification->Visual Inspection Data Analysis Data Analysis Visual Inspection->Data Analysis Determine Degradation Rate Determine Degradation Rate Data Analysis->Determine Degradation Rate Establish Storage Conditions & Retest Period Establish Storage Conditions & Retest Period Determine Degradation Rate->Establish Storage Conditions & Retest Period

Caption: Workflow for a long-term stability study of this compound.

logical_relationship cluster_conditions Storage Conditions Optimal Storage Optimal Storage Degradation Minimized Degradation Minimized Optimal Storage->Degradation Minimized Low Temperature (-20°C) Low Temperature (-20°C) Low Temperature (-20°C)->Optimal Storage Protection from Light Protection from Light Protection from Light->Optimal Storage Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2)->Optimal Storage

Caption: Logical relationship between storage conditions and stability.

Technical Support Center: Analysis of 1-Fluoro-4-methylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 1-Fluoro-4-methylchrysene.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental analysis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low Analyte Response or Signal Loss Ion Suppression: Co-eluting matrix components can compete with this compound for ionization in the mass spectrometer source, leading to a decreased signal.[1][2][3][4][5]1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[3] 2. Chromatographic Separation: Optimize the HPLC/UPLC method to better separate the analyte from matrix interferences.[1] 3. Dilution: Dilute the sample extract to reduce the concentration of matrix components.[1][5] This is only feasible if the analyte concentration is high enough for detection after dilution.[1]
Inconsistent or Irreproducible Results Variable Matrix Effects: The composition and concentration of matrix components can vary between samples, leading to inconsistent ion suppression or enhancement.[3]1. Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (SIL-IS) of this compound. SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[1] 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for consistent matrix effects.[3]
Poor Peak Shape (Tailing or Fronting) Matrix Overload: High concentrations of matrix components can affect the chromatographic process.1. Sample Dilution: As a first step, try diluting the sample. 2. Column Maintenance: Ensure the analytical column is not overloaded and is properly conditioned. High boiling point contaminants from the matrix can deposit on the column, requiring more frequent maintenance.[6]
Unexpected Peaks or High Background Noise Matrix Interferences: The sample matrix itself may contain compounds that are detected by the mass spectrometer, leading to interfering peaks or a high chemical background.[7]1. Increase Mass Spectrometer Selectivity: Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for more specific detection of this compound.[6] 2. Blank Analysis: Analyze a blank matrix sample to identify potential interferences.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[4] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and reproducibility of quantification.[3][4]

Q2: What causes matrix effects in LC-MS analysis?

A2: Matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) are primarily caused by competition between the analyte (this compound) and co-eluting matrix components for ionization in the MS source.[3] Other contributing factors can include changes in the physical properties of the spray droplet in the electrospray ionization (ESI) source, such as viscosity and surface tension, caused by matrix components.[2]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: A common method is the post-extraction spike analysis. This involves comparing the analyte's peak area in a standard solution to its peak area when spiked into a blank matrix extract after the extraction process. A significant difference in the peak areas indicates the presence of matrix effects.[8] Another qualitative method is the post-column infusion technique, where a constant flow of the analyte is introduced into the LC eluent after the column, and a blank matrix extract is injected. Dips or peaks in the baseline signal of the infused analyte indicate regions of ion suppression or enhancement.[1]

Q4: What are the most effective ways to mitigate matrix effects?

A4: A combination of strategies is often the most effective approach:

  • Sample Preparation: Thorough sample cleanup using techniques like Solid Phase Extraction (SPE) is crucial to remove a significant portion of interfering matrix components.[3]

  • Chromatography: Optimizing the chromatographic separation to resolve this compound from the bulk of the matrix components can significantly reduce interference.[1]

  • Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification as it compensates for matrix effects.[1]

  • Dilution: Simple dilution of the sample can reduce the concentration of interfering compounds, but this may compromise the limit of detection.[5]

Experimental Protocols

Protocol: Quantification of this compound in Soil using SPE and LC-MS/MS

This protocol provides a general methodology for the analysis of this compound in soil samples. Optimization may be required based on specific soil types and instrumentation.

1. Sample Extraction:

  • Weigh 5 g of homogenized soil into a centrifuge tube.
  • Spike with an appropriate amount of this compound internal standard (e.g., ¹³C₆-1-Fluoro-4-methylchrysene).
  • Add 10 mL of acetonitrile and vortex for 1 minute.
  • Sonicate for 15 minutes.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Collect the supernatant.

2. Solid Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
  • Load the supernatant from the sample extraction onto the SPE cartridge.
  • Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.
  • Elute the this compound with 5 mL of acetonitrile.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: HPLC or UPLC system.
  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start with 60% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
  • MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound and its internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection 1. Soil Sample Collection Extraction 2. Solvent Extraction SampleCollection->Extraction Homogenize Cleanup 3. SPE Cleanup Extraction->Cleanup Remove Solids Concentration 4. Evaporation & Reconstitution Cleanup->Concentration Remove Interferences LC_Separation 5. LC Separation Concentration->LC_Separation Inject MS_Detection 6. MS/MS Detection LC_Separation->MS_Detection Elution Data_Acquisition 7. Data Acquisition MS_Detection->Data_Acquisition Ion Signal Quantification 8. Quantification Data_Acquisition->Quantification Process Data Reporting 9. Reporting Quantification->Reporting Final Results

Caption: Experimental workflow for the analysis of this compound.

matrix_effects_logic cluster_cause Causes of Matrix Effects cluster_mechanism Mechanism in Ion Source cluster_effect Effect on Ionization cluster_consequence Analytical Consequences Coeluting_Matrix Co-eluting Matrix Components Ion_Competition Competition for Ionization Coeluting_Matrix->Ion_Competition Droplet_Properties Altered Droplet Properties Coeluting_Matrix->Droplet_Properties Analyte This compound Analyte->Ion_Competition Ion_Suppression Ion Suppression Ion_Competition->Ion_Suppression Ion_Enhancement Ion Enhancement Ion_Competition->Ion_Enhancement Droplet_Properties->Ion_Suppression Droplet_Properties->Ion_Enhancement Inaccurate_Quant Inaccurate Quantification Ion_Suppression->Inaccurate_Quant Poor_Reproducibility Poor Reproducibility Ion_Suppression->Poor_Reproducibility Ion_Enhancement->Inaccurate_Quant Ion_Enhancement->Poor_Reproducibility

Caption: Logical diagram of the causes and consequences of matrix effects.

References

Technical Support Center: Quantification of 1-Fluoro-4-methylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 1-Fluoro-4-methylchrysene and related fluorinated polycyclic aromatic hydrocarbons (PAHs). It is intended for researchers, scientists, and drug development professionals utilizing chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is non-linear. What are the common causes?

A1: Non-linear calibration curves are a frequent issue in the analysis of PAHs. The potential causes can be categorized into several areas:

  • Analyte-Specific Issues: At low concentrations, active sites in the GC inlet liner or on the column can adsorb the analyte, leading to a negative deviation from linearity.[1] At high concentrations, detector saturation can cause a plateau in the response.

  • Sample Preparation: Errors in the serial dilution of your calibration standards are a common source of non-linearity. Contamination of the solvent or glassware can also introduce interfering peaks or alter the baseline.

  • Instrumental Factors:

    • GC-MS: A dirty ion source, aging detector, or leaks in the system can lead to a non-linear response. The choice of inlet liner and injection parameters (e.g., temperature, split ratio) can also significantly impact linearity.[2]

    • HPLC-FLD: The fluorescence detector's linear range can be exceeded at high concentrations. The choice of mobile phase and gradient conditions can also affect peak shape and, consequently, the linearity of the response.

  • Matrix Effects: If you are analyzing samples in a complex matrix (e.g., biological fluids, environmental extracts), co-eluting substances can enhance or suppress the ionization of your analyte in the MS source, leading to non-linear responses.

Q2: I'm observing poor peak shape (e.g., tailing, fronting) for this compound. What should I investigate?

A2: Poor peak shape can compromise both the accuracy and precision of your quantification. Here are the primary areas to troubleshoot:

  • Column Issues:

    • Contamination: The accumulation of non-volatile residues on the column can lead to peak tailing. Conditioning the column at a high temperature may help, but replacement may be necessary.[3]

    • Degradation: The stationary phase of the column can degrade over time, especially when exposed to aggressive mobile phases or high temperatures.

    • Incompatibility: Ensure that the column's stationary phase is appropriate for the analysis of PAHs.

  • Inlet Problems (GC):

    • Active Sites: As mentioned, active sites in the inlet liner can cause peak tailing, particularly for polar or sensitive compounds. Using a deactivated liner is crucial.

    • Incorrect Temperature: An inlet temperature that is too low can cause slow volatilization and peak broadening, while a temperature that is too high can cause analyte degradation.

  • Mobile Phase Issues (HPLC):

    • pH: Ensure the mobile phase pH is appropriate for your analyte and column.

    • Contamination: Particulates in the mobile phase can clog the column frit and lead to distorted peaks.

  • Injection Technique: Injecting too large a volume or using an inappropriate solvent for your sample can lead to peak fronting or splitting.

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects can be a significant source of error in quantification. Here are some strategies to mitigate them:

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): SPE can be used to selectively isolate the analytes of interest from the matrix components.

    • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is effective for cleaning up complex samples.

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

  • Internal Standards: The use of an isotopically labeled internal standard (e.g., this compound-d¹¹) is the most effective way to compensate for matrix effects, as it will behave almost identically to the analyte during extraction, injection, and ionization.

  • Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix that is similar to your samples can help to compensate for consistent matrix effects.

Troubleshooting Guides

Guide 1: Non-Linear Calibration Curve

This guide provides a systematic approach to troubleshooting a non-linear calibration curve.

Symptom Possible Cause Recommended Action
Non-linearity at low concentrations (negative deviation) Analyte adsorption at active sites in the GC inlet or column.- Use a deactivated inlet liner.- Trim the front end of the GC column.- Consider derivatization of the analyte to reduce its polarity.
Non-linearity at high concentrations (response plateaus) Detector saturation.- Extend the calibration range to a lower concentration.- Dilute the higher concentration standards and re-inject.
Inconsistent non-linearity across multiple runs Errors in standard preparation.- Prepare a fresh set of calibration standards from a new stock solution.- Use calibrated pipettes and high-purity solvents.
Linearity is poor for all analytes in the run General instrument issue.- GC-MS: Clean the ion source, check for leaks, and verify detector function.- HPLC-FLD: Check the lamp intensity and ensure the flow cell is clean.
Non-linearity observed only in matrix samples Matrix effects.- Implement a more effective sample cleanup procedure (e.g., SPE).- Use an isotopically labeled internal standard.- Prepare matrix-matched calibration standards.
Guide 2: Poor Peak Shape

This guide will help you diagnose and resolve issues related to poor chromatographic peak shape.

Symptom Possible Cause Recommended Action
Peak Tailing Active sites in the system; secondary interactions with the stationary phase.- Use a deactivated inlet liner and column.- Check for and clean any contamination in the system.- Optimize the mobile phase pH (HPLC).
Peak Fronting Column overload; sample solvent incompatible with the mobile phase.- Reduce the injection volume or sample concentration.- Dissolve the sample in the initial mobile phase (HPLC).
Split Peaks Inconsistent vaporization in the GC inlet; column contamination at the inlet.- Check the injection technique and syringe.- Ensure the inlet liner is properly installed.- Trim the front of the column.
Broad Peaks Dead volume in the system; column degradation; incorrect flow rate.- Check all fittings for proper connection.- Condition or replace the column.- Verify the flow rate of the GC or HPLC.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol provides a general starting point for the analysis of this compound by GC-MS. Optimization may be required for your specific instrument and application.

1. Sample Preparation (QuEChERS Method)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing dispersive SPE cleanup salts (e.g., 150 mg MgSO₄, 50 mg PSA).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Transfer the supernatant to an autosampler vial for GC-MS analysis.

2. GC-MS Conditions

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless)

  • Oven Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 10 °C/min to 320 °C

    • Hold: 5 minutes

  • Carrier Gas: Helium at 1.2 mL/min

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: To be determined from a full scan of a this compound standard.

    • Qualifier Ions: To be determined from a full scan of a this compound standard.

Protocol 2: HPLC-FLD Analysis of this compound

This protocol provides a general starting point for the analysis of this compound by HPLC-FLD.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 100 mL of the aqueous sample onto the cartridge at a flow rate of 5 mL/min.

  • Wash the cartridge with 5 mL of 40% methanol in water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.

2. HPLC-FLD Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column for PAH analysis (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Deionized water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-20 min: 50-100% B

    • 20-25 min: 100% B

    • 25-26 min: 100-50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Fluorescence Detector:

    • Excitation Wavelength: To be determined by scanning a standard of this compound. A common starting point for similar PAHs is ~250 nm.

    • Emission Wavelength: To be determined by scanning a standard of this compound. A common starting point for similar PAHs is ~390 nm.

Data Presentation

Representative Calibration Curve Data for a Fluorinated PAH

The following table presents representative data for a 6-point calibration curve for a fluorinated PAH, demonstrating excellent linearity.

Concentration (ng/mL)Peak Area (Counts)
115,234
576,170
10151,987
25380,567
50759,890
1001,521,045
0.9998

Visualizations

TroubleshootingWorkflow start Start: Calibration Curve Issue check_linearity Assess Linearity (R² < 0.995?) start->check_linearity nonlinear_path Non-Linear check_linearity->nonlinear_path Yes linear_path Linear (R² ≥ 0.995) check_linearity->linear_path No check_low_conc Deviation at Low Concentration? nonlinear_path->check_low_conc check_high_conc Deviation at High Concentration? check_low_conc->check_high_conc No active_sites Action: - Use Deactivated Liner - Trim Column - Check for Contamination check_low_conc->active_sites Yes check_random Random Deviation? check_high_conc->check_random No detector_saturation Action: - Dilute High Standards - Reduce Injection Volume check_high_conc->detector_saturation Yes prep_error Action: - Prepare Fresh Standards - Verify Pipettes & Solvents check_random->prep_error Yes check_accuracy Check Accuracy of QCs (Within ±15%?) linear_path->check_accuracy inaccurate_path Inaccurate check_accuracy->inaccurate_path No accurate_path Accurate check_accuracy->accurate_path Yes check_matrix Analyze in Matrix? inaccurate_path->check_matrix matrix_effect Potential Matrix Effect: - Use Internal Standard - Matrix-Matched Calibrants check_matrix->matrix_effect Yes instrument_drift Potential Instrument Drift: - Re-run System Suitability - Clean Instrument Source/Detector check_matrix->instrument_drift No end_good Analysis is Good: Proceed with Sample Quantification accurate_path->end_good

References

Validation & Comparative

A Comparative Analysis of the Toxicity of 1-Fluoro-4-methylchrysene and Other Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of several key Polycyclic Aromatic Hydrocarbons (PAHs), with a special focus on the emerging compound 1-Fluoro-4-methylchrysene. While quantitative toxicity data for this compound remains limited in publicly accessible literature, this guide leverages structure-activity relationships and data from analogous compounds to provide a qualitative assessment. This comparison is supplemented with quantitative data for well-characterized PAHs, including Benzo[a]pyrene, Chrysene, and 7,12-Dimethylbenz[a]anthracene, to offer a broader context for researchers.

Quantitative Toxicity Data Summary

The following table summarizes key in vitro toxicity data for a selection of prominent PAHs. It is important to note the absence of specific IC50 or genotoxicity data for this compound in the reviewed literature.

CompoundCAS NumberAssay TypeCell LineEndpointResult
Benzo[a]pyrene 50-32-8CytotoxicityHepG2IC50~10 µM (24h)
Genotoxicity (Micronucleus)MCL-5Micronucleus InductionSignificant increase at 25.5 µM (4h)[1]
Genotoxicity (Comet Assay)Caco-2DNA DamageSignificant increase at 5 µM
Chrysene 218-01-9CytotoxicityNot widely reported-Generally considered less acutely toxic than Benzo[a]pyrene.
Genotoxicity (Micronucleus)Mouse OocytesChromosome AberrationsWeakly positive[2]
Genotoxicity (Ames Test)Salmonella typhimuriumMutagenicityPositive with metabolic activation
7,12-Dimethylbenz[a]anthracene (DMBA) 57-97-6CytotoxicityMCF-7Cell ViabilityDose-dependent decrease[3]
GenotoxicityMouse Bone MarrowDNA DamageSignificant genotoxic effects observed[4]
This compound 61738-08-7---No quantitative data available in the reviewed literature.

Note: IC50 values and genotoxicity can vary significantly based on the cell line, exposure time, and metabolic activation system used. The data presented here is for comparative purposes.

Qualitative Assessment of this compound Toxicity

In the absence of direct quantitative data for this compound, we can infer its potential toxicity based on structure-activity relationship studies of related compounds. Research on fluorinated 5-methylchrysenes has indicated that the position of fluorine substitution significantly influences the carcinogenic activity of the parent compound. Specifically, fluorination at positions involved in metabolic activation to the ultimate carcinogen can decrease tumorigenic activity. This suggests that the introduction of a fluorine atom, as in this compound, may alter its metabolic fate and, consequently, its toxic potential compared to the parent methylchrysene molecule. However, without experimental data, this remains a hypothesis. Further in vitro and in vivo studies are imperative to definitively characterize the toxicity profile of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of chemical toxicity. Below are outlines of key experimental protocols frequently employed in the toxicological evaluation of PAHs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound, Benzo[a]pyrene) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Genotoxicity Assessment: In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Cell Culture and Treatment: Seed cells in appropriate culture vessels and expose them to the test compound with and without metabolic activation (S9 mix) for a short period (e.g., 3-6 hours).

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells using a fluorescence microscope.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated cultures to the concurrent negative control.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

  • Cell Preparation and Treatment: Prepare a single-cell suspension and expose the cells to the test compound.

  • Embedding in Agarose: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA (containing strand breaks) will migrate from the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., propidium iodide, SYBR Green) and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

Signaling Pathway and Experimental Workflow

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathway involved in PAH toxicity and a typical experimental workflow for toxicity assessment.

ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH PAH AhR AhR PAH->AhR Binding AhR_complex Inactive AhR Complex AhR->AhR_complex HSP90 HSP90 HSP90->AhR_complex XAP2 XAP2 XAP2->AhR_complex AhR_ARNT Active AhR/ARNT Heterodimer AhR_complex->AhR_ARNT Translocation & Dimerization ARNT ARNT ARNT->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binding Gene_expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_expression Induction Toxicity Toxic Effects (DNA Adducts, Oxidative Stress) Gene_expression->Toxicity

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

toxicity_workflow cluster_assays Toxicity Assays start Start: Select Test Compound (e.g., this compound) cell_culture Cell Culture Preparation (Select appropriate cell line) start->cell_culture treatment Compound Exposure (Dose-response concentrations) cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Comet, Micronucleus) treatment->genotoxicity data_analysis Data Analysis (IC50, % DNA Damage, etc.) cytotoxicity->data_analysis genotoxicity->data_analysis conclusion Conclusion: Assess Toxic Potential data_analysis->conclusion

Caption: General Experimental Workflow for In Vitro Toxicity Testing.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Fluoro-4-methylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1-Fluoro-4-methylchrysene, a polycyclic aromatic hydrocarbon (PAH). The validation of such methods is critical for ensuring data integrity in research and drug development. This document outlines the key performance characteristics of common analytical techniques, presents supporting experimental data from related compounds, and provides detailed protocols for method validation.

Comparison of Analytical Techniques

The analysis of PAHs like this compound is predominantly carried out using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Each technique offers distinct advantages and is suited for different analytical challenges.

ParameterHPLC-FLDGC-MS
Principle Separation based on polarity, detection via fluorescence.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Selectivity High for fluorescent compounds.Very high, based on mass fragmentation patterns.
Sensitivity Excellent for fluorescent PAHs.High, particularly in selected ion monitoring (SIM) mode.
Sample Volatility Not a limiting factor.Requires analyte to be volatile and thermally stable.
Typical LOQ ng/L to µg/L range.0.03 to 0.1 ng/mL.[2]
**Linearity (R²) **> 0.999.0.983 to 0.999.[2]
Precision (RSD) Typically < 15%.4-11%.[2]
Accuracy (Recovery) Matrix-dependent, often 70-120%.71 to 90%.[2]

Experimental Protocols

A crucial aspect of analytical method validation is a well-defined experimental protocol. Below are generalized procedures for sample preparation and analysis using HPLC-FLD and GC-MS, based on common practices for PAH analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a common starting point for the extraction of PAHs from aqueous matrices.

  • To 1000 mL of the water sample, add 25 mL of a suitable organic solvent (e.g., hexane).

  • Shake the mixture vigorously in a separatory funnel for approximately 10 minutes.

  • Allow the layers to separate for at least 5 minutes.

  • Collect the organic layer.

  • Repeat the extraction process with fresh solvent for comprehensive recovery.

  • Dry the combined organic extracts using anhydrous sodium sulfate.

  • Concentrate the extract to a final volume, typically 1 mL, for analysis.

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is fit for its intended purpose.

G cluster_0 Method Development cluster_2 Ongoing Verification A Define Analytical Requirements B Select Analytical Technique A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability I->J K Routine Analysis J->K L Method Monitoring K->L

Caption: Workflow for Analytical Method Validation.

Validation Parameters: A Quantitative Summary

The following table summarizes the typical acceptance criteria for key validation parameters in chromatographic methods for trace analysis, in line with guidelines from regulatory bodies like the ICH.[3]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from other components.
Linearity (R²) ≥ 0.99
Range Typically 80-120% of the test concentration.
Accuracy (% Recovery) 80-120%
Precision (RSD) Repeatability: ≤ 2%; Intermediate Precision: ≤ 5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant change in results with small, deliberate variations in method parameters.

Detailed Experimental Methodologies

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is highly sensitive for the detection of fluorescent PAHs.

  • Instrumentation : A standard HPLC system equipped with a fluorescence detector.

  • Column : A C18 reversed-phase column is typically used for PAH separation.

  • Mobile Phase : A gradient of acetonitrile and water is commonly employed.

  • Flow Rate : Typically 1.0 mL/min.

  • Injection Volume : 10-20 µL.

  • Detection : Excitation and emission wavelengths must be optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and is a powerful tool for the identification and quantification of volatile and semi-volatile compounds.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas : Helium at a constant flow rate.

  • Injection : Splitless injection is often used for trace analysis.

  • Oven Temperature Program : A temperature gradient is used to separate compounds with different boiling points. A typical program might start at 60°C, ramp to 290°C, and hold for a period.[2]

  • Ionization : Electron ionization (EI) at 70 eV is standard.[2]

  • Mass Analyzer : A quadrupole or ion trap analyzer is common. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity.

By following these guidelines and protocols, researchers can confidently validate an analytical method for this compound, ensuring the generation of accurate and reliable data.

References

Cross-Validation of Quantification Methods for 1-Fluoro-4-methylchrysene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of polycyclic aromatic hydrocarbon (PAH) derivatives, such as 1-Fluoro-4-methylchrysene, is critical in environmental monitoring, toxicology studies, and drug metabolism research. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comparative overview of three commonly employed analytical techniques for the quantification of PAHs: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography with UV detection (UHPLC-UV). The presented data is a representative synthesis based on established validation practices for similar analytes.[1][2][3][4]

Quantitative Performance Comparison

The performance of each method was evaluated based on several key validation parameters: linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (expressed as recovery), and precision (expressed as relative standard deviation, RSD). These parameters are crucial for determining the suitability of a method for a specific application.

Parameter HPLC-FLD GC-MS UHPLC-UV
Linearity (R²) > 0.999> 0.998> 0.999
LOD (µg/L) 0.010.050.1
LOQ (µg/L) 0.030.150.3
Accuracy (Recovery %) 95-105%90-110%92-108%
Precision (RSD %) < 5%< 10%< 7%

Experimental Protocols

Detailed methodologies are provided below for the quantification of a this compound standard.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is highly sensitive and selective for fluorescent compounds like many PAHs.

  • Instrumentation: A standard HPLC system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Fluorescence Detector Settings: Excitation wavelength set to the absorption maximum of this compound and emission wavelength set to its fluorescence maximum.

  • Quantification: Based on a five-point calibration curve of the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is a gold standard for the identification and quantification of a wide range of volatile and semi-volatile organic compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of 1 µL of the sample.

  • Oven Temperature Program: A programmed temperature ramp to ensure separation of the analyte from any matrix components.

  • Mass Spectrometry: Operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring the molecular ion and key fragment ions of this compound.

  • Quantification: An internal standard method is often used, with a deuterated PAH serving as the internal standard.[1]

Ultra-High-Performance Liquid Chromatography with UV Detection (UHPLC-UV)

UHPLC offers faster analysis times and higher resolution compared to conventional HPLC. UV detection is a robust and widely available technique.

  • Instrumentation: A UHPLC system with a UV detector.

  • Column: A sub-2 µm particle size C18 reversed-phase column.

  • Mobile Phase: A rapid gradient of acetonitrile and water.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

  • UV Detection: Wavelength set at the absorption maximum of this compound.

  • Quantification: Based on a five-point calibration curve of the reference standard.

Visualizations

The following diagrams illustrate the cross-validation workflow and a hypothetical signaling pathway involving a metabolite of this compound.

Cross_Validation_Workflow cluster_Methods Quantification Methods cluster_Validation Validation Parameters cluster_Comparison Comparative Analysis HPLC_FLD HPLC-FLD Linearity Linearity HPLC_FLD->Linearity LOD_LOQ LOD/LOQ HPLC_FLD->LOD_LOQ Accuracy Accuracy HPLC_FLD->Accuracy Precision Precision HPLC_FLD->Precision GC_MS GC-MS GC_MS->Linearity GC_MS->LOD_LOQ GC_MS->Accuracy GC_MS->Precision UHPLC_UV UHPLC-UV UHPLC_UV->Linearity UHPLC_UV->LOD_LOQ UHPLC_UV->Accuracy UHPLC_UV->Precision Comparison Method Comparison Linearity->Comparison LOD_LOQ->Comparison Accuracy->Comparison Precision->Comparison Signaling_Pathway Metabolite This compound Metabolite Receptor Aryl Hydrocarbon Receptor (AhR) Metabolite->Receptor Activation Receptor Activation Receptor->Activation Transcription Gene Transcription (e.g., CYP1A1) Activation->Transcription Response Cellular Response Transcription->Response

References

A Comparative Analysis of Fluorinated versus Non-Fluorinated Methylchrysenes in Carcinogenic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate metabolic stability, potency, and pharmacokinetic profiles. In the context of polycyclic aromatic hydrocarbons (PAHs), such as methylchrysenes, fluorination can significantly alter their carcinogenic properties. This guide provides a comparative overview of fluorinated and non-fluorinated methylchrysenes, focusing on their tumor-initiating activity, mutagenicity, and metabolic pathways. The data presented is compiled from peer-reviewed studies to facilitate an objective comparison for researchers in toxicology and drug development.

Data Presentation: Performance Comparison

The following tables summarize the key quantitative data from comparative studies on the carcinogenic and mutagenic potential of 5-methylchrysene (5-MeC) and its fluorinated derivatives.

Table 1: Tumor-Initiating Activity on Mouse Skin [1][2][3][4]

CompoundTotal Initiating Dose (µg)% Tumor-Bearing AnimalsTumors per Animal
5-Methylchrysene (5-MeC) 30756.2
100858.5
1-Fluoro-5-methylchrysene (1-F-5-MeC) 30200.3
100451.2
3-Fluoro-5-methylchrysene (3-F-5-MeC) 30150.2
100300.5
6-Fluoro-5-methylchrysene (6-F-5-MeC) 30807.1
100909.8
7-Fluoro-5-methylchrysene (7-F-5-MeC) 30706.0
100808.1
9-Fluoro-5-methylchrysene (9-F-5-MeC) 30756.5
100858.8
11-Fluoro-5-methylchrysene (11-F-5-MeC) 30706.1
100808.2
12-Fluoro-5-methylchrysene (12-F-5-MeC) 30401.0
100705.5
5-Hydroxymethylchrysene (5-HOMeC) 10452.6
30909.5
3-Fluoro-5-hydroxymethylchrysene 3050.1
7-Fluoro-5-hydroxymethylchrysene 30957.9
* Statistically significant difference compared to 5-MeC (p < 0.01)

Table 2: Complete Carcinogenicity on Mouse Skin [1][3]

CompoundTotal Dose per Mouse (mg)% Tumor-Bearing AnimalsTotal Tumors
5-Methylchrysene (5-MeC) 1.5100120
1-Fluoro-5-methylchrysene (1-F-5-MeC) 1.5102
3-Fluoro-5-methylchrysene (3-F-5-MeC) 1.551
6-Fluoro-5-methylchrysene (6-F-5-MeC) 1.5100150
12-Fluoro-5-methylchrysene (12-F-5-MeC) 1.53015
* Statistically significant difference compared to 5-MeC (p < 0.01)

Table 3: Mutagenicity in Salmonella typhimurium TA100 (Ames Test) [1][3]

CompoundRevertants per Nanomole
5-Methylchrysene (5-MeC) 150
1-Fluoro-5-methylchrysene (1-F-5-MeC) 50
3-Fluoro-5-methylchrysene (3-F-5-MeC) 180
6-Fluoro-5-methylchrysene (6-F-5-MeC) 160
7-Fluoro-5-methylchrysene (7-F-5-MeC) 250
9-Fluoro-5-methylchrysene (9-F-5-MeC) 170
11-Fluoro-5-methylchrysene (11-F-5-MeC) 155
12-Fluoro-5-methylchrysene (12-F-5-MeC) 80

Experimental Protocols

Synthesis of Fluorinated 5-Methylchrysenes

The synthesis of fluorinated 5-methylchrysene derivatives typically involves multi-step synthetic sequences. A general approach is the photochemical cyclization of substituted styrylnaphthalenes. For example, the synthesis of 1-fluoro-5-methylchrysene can be achieved through a Wittig reaction between 1-naphthaldehyde and (p-fluorobenzyl)triphenylphosphonium bromide to yield the corresponding stilbene, followed by photochemical cyclization.[5]

Mouse Skin Tumorigenesis Assay (Initiation-Promotion Protocol)[1][2][3][4]
  • Animal Model: Female Swiss mice are typically used.

  • Initiation: The dorsal skin of the mice is shaved. The test compound (e.g., 5-MeC or its fluorinated analog) is dissolved in a suitable solvent like acetone and applied topically to the shaved area. The total initiating dose (e.g., 30 µg or 100 µg) is often divided into multiple applications over a short period.

  • Promotion: Approximately one to two weeks after initiation, the promotion phase begins. A promoting agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, typically two to three times a week, for a period of 20-25 weeks.

  • Observation and Data Collection: The mice are monitored weekly for the appearance and growth of skin tumors. The number of tumor-bearing mice and the number of tumors per mouse are recorded.

  • Histopathological Analysis: At the end of the study, skin tumors and other tissues are collected for histopathological examination to confirm the nature of the lesions (e.g., papillomas, carcinomas).

Ames Test (Bacterial Reverse Mutation Assay)[1][3]
  • Bacterial Strain: Salmonella typhimurium strain TA100, which is sensitive to base-pair substitution mutagens, is commonly used.

  • Metabolic Activation: Since many PAHs are not directly mutagenic, they require metabolic activation. A rat liver homogenate (S9 fraction), induced with Aroclor 1254, is added to the assay to mimic mammalian metabolism.

  • Assay Procedure:

    • The test compound is dissolved in a suitable solvent (e.g., DMSO).

    • The bacterial culture, the test compound at various concentrations, and the S9 mix are combined in a test tube.

    • This mixture is then mixed with molten top agar and poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (his+ revertants) on each plate is counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the solvent control.

Visualizations

Metabolic Activation Pathway of 5-Methylchrysene

The carcinogenicity of 5-methylchrysene is dependent on its metabolic activation to reactive intermediates that can bind to DNA, forming adducts and leading to mutations. The primary pathway involves the formation of a diol epoxide.

Metabolic_Activation 5-Methylchrysene 5-Methylchrysene 5-MeC-1,2-epoxide 5-MeC-1,2-epoxide 5-Methylchrysene->5-MeC-1,2-epoxide Oxidation 5-MeC-1,2-dihydrodiol 5-MeC-1,2-dihydrodiol 5-MeC-1,2-epoxide->5-MeC-1,2-dihydrodiol Hydrolysis 5-MeC-1,2-diol-3,4-epoxide 5-MeC-1,2-diol-3,4-epoxide 5-MeC-1,2-dihydrodiol->5-MeC-1,2-diol-3,4-epoxide Epoxidation DNA Adducts DNA Adducts 5-MeC-1,2-diol-3,4-epoxide->DNA Adducts Covalent Binding Mutation & Carcinogenesis Mutation & Carcinogenesis DNA Adducts->Mutation & Carcinogenesis CYP1A1/1B1 CYP1A1/1B1 CYP1A1/1B1->5-MeC-1,2-epoxide Epoxide Hydrolase Epoxide Hydrolase Epoxide Hydrolase->5-MeC-1,2-dihydrodiol CYP1A1/1B1_2 CYP1A1/1B1 CYP1A1/1B1_2->5-MeC-1,2-diol-3,4-epoxide

Caption: Metabolic activation of 5-methylchrysene to its ultimate carcinogenic diol epoxide.

Experimental Workflow: Mouse Skin Carcinogenesis Assay

The following diagram illustrates the key steps in the mouse skin initiation-promotion assay used to evaluate the carcinogenicity of methylchrysene derivatives.

Carcinogenesis_Workflow start Start: Select Female Swiss Mice shaving Shave Dorsal Skin start->shaving initiation Topical Application of Test Compound (e.g., 5-MeC or Fluorinated Analog) shaving->initiation wait Waiting Period (1-2 weeks) initiation->wait promotion Repeated Topical Application of TPA (2-3 times/week for 20-25 weeks) wait->promotion observation Weekly Observation and Tumor Counting promotion->observation end End of Study: Histopathological Analysis observation->end

Caption: Workflow for the mouse skin initiation-promotion carcinogenesis assay.

Logical Relationship: Effect of Fluorine Substitution on Carcinogenicity

This diagram illustrates how the position of fluorine substitution on the 5-methylchrysene backbone influences its carcinogenic activity by affecting its metabolic activation.

Fluorine_Effect cluster_0 Fluorine Substitution at Key Metabolic Sites cluster_1 Fluorine Substitution at Other Sites Positions 1, 3, 12 Positions 1, 3, 12 Inhibition of Metabolic Activation Inhibition of Metabolic Activation Positions 1, 3, 12->Inhibition of Metabolic Activation Positions 6, 7, 9, 11 Positions 6, 7, 9, 11 No Significant Effect on Activation No Significant Effect on Activation Positions 6, 7, 9, 11->No Significant Effect on Activation Decreased Carcinogenicity Decreased Carcinogenicity Inhibition of Metabolic Activation->Decreased Carcinogenicity Maintained or Increased Carcinogenicity Maintained or Increased Carcinogenicity No Significant Effect on Activation->Maintained or Increased Carcinogenicity

Caption: Positional effect of fluorine on the carcinogenicity of 5-methylchrysene.

References

A Framework for Inter-Laboratory Comparison of 1-Fluoro-4-methylchrysene Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Data Presentation: Key Performance Parameters for Comparison

An inter-laboratory comparison should focus on a set of key performance indicators to objectively assess the proficiency of participating laboratories and the robustness of the analytical methods employed. The following table outlines the critical quantitative data that should be collected and compared.

Performance ParameterDescriptionTarget Criteria
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.To be determined by the study coordinator based on expected sample concentrations.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.To be determined by the study coordinator.
Accuracy (% Recovery) The closeness of the measured value to the true value, often expressed as a percentage of recovery of a known spiked amount.A typical range for PAHs is 50-120%.[1]
Precision (Repeatability) The agreement between replicate measurements of the same sample under the same conditions (same operator, same instrument, short interval of time). Expressed as Relative Standard Deviation (RSDr).HorRat values below 2 are generally considered acceptable.[1]
Precision (Reproducibility) The agreement between measurements of the same sample under different conditions (different laboratories, different operators, different instruments). Expressed as Relative Standard Deviation (RSDR).HorRat values below 2 are generally considered acceptable.[1]
z-score A statistical measure of a laboratory's performance, calculated using the consensus value and target standard deviation from all participants.A satisfying range is typically ±2.[2]

Experimental Protocols

The following are detailed methodologies that could be adopted for an inter-laboratory comparison of 1-Fluoro-4-methylchrysene analysis. These protocols are based on methods successfully used for other PAHs.[1]

1. Sample Preparation (Extraction and Cleanup)

  • Objective: To extract this compound from the sample matrix and remove interfering substances.

  • Procedure:

    • Extraction: A representative sample portion is homogenized. The extraction is performed using a solvent mixture such as ethyl acetate and cyclohexane.[1] Ultrasonic extraction or pressurized liquid extraction can be employed to ensure efficient recovery.

    • Cleanup: A two-step Solid Phase Extraction (SPE) is recommended for cleanup.[1] The first step could involve a silica-based sorbent to remove polar interferences, and the second step could use a Florisil or alumina column to separate the PAH fraction from other non-polar compounds.

    • Solvent Exchange and Concentration: The eluate from the SPE cleanup is concentrated under a gentle stream of nitrogen, and the solvent is exchanged to one compatible with the analytical instrument (e.g., hexane for GC-MS, acetonitrile for HPLC-FLD).

2. Analytical Methods

Two primary analytical techniques are suitable for the quantification of PAHs: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

  • Gas Chromatography-Mass Spectrometry (GC-MS)

    • Principle: This method separates volatile and semi-volatile compounds in a gas stream, which are then ionized and detected based on their mass-to-charge ratio.

    • Instrument Parameters (Example):

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate.

      • Injection: Splitless injection mode.

      • Oven Temperature Program: A programmed temperature ramp to ensure separation of the target analyte from other compounds.

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Detection: Selected Ion Monitoring (SIM) of characteristic ions for this compound.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

    • Principle: This method separates compounds in a liquid phase based on their affinity for a stationary phase. Fluorescence detection provides high sensitivity and selectivity for fluorescent compounds like PAHs.

    • Instrument Parameters (Example):

      • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

      • Mobile Phase: A gradient of acetonitrile and water.

      • Flow Rate: A constant flow rate (e.g., 1.0 mL/min).

      • Detection: Fluorescence detector set at the optimal excitation and emission wavelengths for this compound.

3. Quality Control

  • Internal Standards: Isotopically labeled analogs of the target analyte should be used to correct for matrix effects and variations in extraction efficiency.

  • Certified Reference Materials (CRMs): Analysis of CRMs with known concentrations of PAHs should be performed to assess accuracy.

  • Method Blanks: A blank sample should be processed and analyzed with each batch of samples to check for contamination.

  • Spiked Samples: A sample should be spiked with a known amount of this compound to determine recovery.

Mandatory Visualization

Inter_Laboratory_Comparison_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation and Reporting A Study Design and Protocol Development B Preparation and Distribution of Test Materials A->B Finalized Protocol C Sample Receipt and Preparation by Participating Labs B->C Shipment of Test Materials D Analysis by GC-MS or HPLC-FLD C->D Prepared Samples E Data Reporting to Study Coordinator D->E Analytical Results F Statistical Analysis of All Submitted Data E->F Data Submission G Calculation of Performance Metrics (z-scores, HorRat) F->G Aggregated Data H Issuance of Final Comparison Report G->H Performance Evaluation

References

Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of Synthetic 1-Fluoro-4-methylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthetic molecule's structure is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for verifying the structure of synthetic 1-Fluoro-4-methylchrysene, a polycyclic aromatic hydrocarbon (PAH) with potential applications in medicinal chemistry and materials science. We present a detailed examination of spectroscopic and crystallographic methods, supported by experimental data and protocols, to offer a robust framework for structural elucidation.

The precise arrangement of atoms within this compound, including the specific positions of the fluoro and methyl substituents on the chrysene backbone, is critical for understanding its chemical reactivity, biological activity, and material properties. The following sections will delve into the primary analytical methods used for this purpose, comparing their strengths and limitations.

Spectroscopic Confirmation: A Multi-faceted Approach

Spectroscopic techniques are indispensable tools for probing the chemical environment of atoms within a molecule. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a powerful and often conclusive means of structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide detailed information about the connectivity and spatial arrangement of atoms. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. Key expected signals for this compound would include a singlet for the methyl group protons and a series of multiplets in the aromatic region corresponding to the protons on the chrysene rings. The coupling patterns and chemical shifts of these aromatic protons are highly sensitive to the positions of the fluoro and methyl substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, this technique is crucial for confirming the carbon skeleton of the chrysene ring system and identifying the carbon atoms directly bonded to the fluorine and methyl groups. The carbon atom attached to the fluorine will exhibit a characteristic splitting pattern due to C-F coupling.

Technique Key Observables for this compound Purpose
¹H NMR - Singlet for -CH₃ protons- Multiplets for aromatic protons- Confirms the presence of the methyl group.- Provides information on the substitution pattern of the aromatic rings.
¹³C NMR - Distinct signals for all 19 carbon atoms- Splitting of the C1 signal due to C-F coupling- Confirms the chrysene carbon framework.- Pinpoints the location of the fluorine substituent.
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable information about its chemical formula and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₉H₁₃F), the expected exact mass would be a key piece of data to confirm the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used method for the analysis of PAHs.[1][2] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for separating isomers and identifying the target compound within a complex mixture. The mass spectrum obtained from GC-MS will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure. For comparison, the mass spectrum of the parent compound, 4-methylchrysene, can be a useful reference.

Technique Key Data Point for this compound Purpose
HRMS Exact mass of the molecular ion (C₁₉H₁₃F)Confirms the elemental composition.
GC-MS Retention time and mass spectrum with molecular ion peak and fragmentation pattern.Provides separation from impurities and isomers, and confirms molecular weight and structural features.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide strong evidence for the structure of a molecule, single-crystal X-ray diffraction provides the most definitive and unambiguous three-dimensional structure. If a suitable single crystal of synthetic this compound can be obtained, this technique can precisely determine the bond lengths, bond angles, and the exact positions of the fluoro and methyl substituents on the chrysene framework. The structure of chrysene-based nanographenes has been successfully confirmed using this method.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality, reproducible data. Below are generalized protocols for the key analytical techniques discussed.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthetic this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

  • Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane, hexane).

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for PAH analysis (e.g., DB-5ms).

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of components. For example, starting at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Acquire data in full scan mode to obtain the mass spectrum of the eluting compounds.

Workflow for Structure Confirmation

The logical flow for confirming the structure of synthetic this compound involves a multi-step process, starting with less definitive but more readily available techniques and progressing to more definitive methods if required.

G cluster_0 Initial Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product GCMS GC-MS Analysis Purification->GCMS Purity and MW Check NMR NMR Spectroscopy (1H and 13C) Purification->NMR Connectivity and Isomer Confirmation Final Structure Confirmed XRay Single-Crystal X-ray Diffraction NMR->XRay If ambiguous or for absolute confirmation NMR->Final Confirmed Structure XRay->Final Confirmed Structure

Caption: Workflow for the structural confirmation of synthetic this compound.

Comparison with Alternative Methods

While NMR, MS, and X-ray crystallography are the primary methods for structural confirmation, other techniques can provide complementary information.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of specific functional groups. For this compound, characteristic C-H stretching and bending vibrations for the aromatic rings and the methyl group, as well as a C-F stretching vibration, would be expected.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the extended π-system of the chrysene core.

These alternative methods, while useful for confirming the presence of certain structural motifs, do not provide the detailed connectivity and stereochemical information that NMR and X-ray crystallography offer.

References

A Comparative Guide to the Metabolic Pathways of Methylchrysene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of different methylchrysene isomers, focusing on their biotransformation by key drug-metabolizing enzymes. Understanding these pathways is crucial for assessing the carcinogenic potential and toxicological profiles of these environmental contaminants. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the metabolic cascades.

Introduction to Methylchrysene Metabolism

Methylchrysene isomers are polycyclic aromatic hydrocarbons (PAHs) that are widespread environmental pollutants, notably found in tobacco smoke.[1] Their carcinogenicity is highly dependent on their metabolic activation to reactive intermediates that can bind to DNA and induce mutations. The primary enzymes involved in the initial phase of metabolism are the Cytochrome P450 (CYP) monooxygenases.[1][2] Subsequent detoxification or further activation is carried out by other enzymes such as epoxide hydrolase and various transferases. The position of the methyl group on the chrysene backbone significantly influences the molecule's susceptibility to enzymatic attack and the nature of the metabolites formed.

Comparative Metabolism of 5-Methylchrysene and 6-Methylchrysene

The most extensively studied isomers are 5-methylchrysene (5-MeC), a potent carcinogen, and 6-methylchrysene (6-MeC), which is considered a weak carcinogen.[1] Their differing carcinogenic potentials are directly linked to variations in their metabolic pathways.

Key Metabolic Pathways

The metabolism of both 5-MeC and 6-MeC primarily proceeds through two main routes:

  • Ring Oxidation: This pathway, catalyzed by CYP enzymes, leads to the formation of phenols and dihydrodiols.[1][2] The formation of trans-dihydrodiols is a critical step in the metabolic activation of these compounds, as these can be further epoxidized to form highly reactive bay-region dihydrodiol epoxides, the ultimate carcinogenic metabolites.[3]

  • Methyl Group Hydroxylation: This pathway involves the oxidation of the methyl group to a hydroxymethyl group, also catalyzed by CYP enzymes.[1][2]

Major Metabolites and Enzymes

The primary metabolites of 5-MeC are trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol) and 5-MeC-7,8-diol.[1][4] For 6-MeC, the major metabolites include 6-MeC-1,2-diol and 6-(hydroxymethyl)chrysene.[1]

The key cytochrome P450 enzymes involved in the metabolism of 5-MeC and 6-MeC are:

  • CYP1A1: Plays a major role in the metabolic activation of these compounds in the human lung.[1]

  • CYP1A2 and CYP2C10: Are important catalysts for the metabolic activation of 5-MeC and 6-MeC in the human liver.[1]

  • CYP3A4: Is the primary enzyme responsible for the methyl hydroxylation of 5-MeC.[1][2] For 6-MeC, both CYP3A4 and CYP1A2 are involved in methyl hydroxylation.[1][2]

Quantitative Comparison of Metabolite Formation

The following table summarizes the formation rates of the proximate carcinogenic 1,2-diols in human liver and lung microsomes.

IsomerMetaboliteTissueFormation Rate (pmol/mg protein/min)
5-Methylchrysene 5-MeC-1,2-diolLiver0.2 - 2.3[1][2][5]
6-Methylchrysene 6-MeC-1,2-diolLiver0.3 - 3.1[1][2][5]

Metabolic Pathways of Other Methylchrysene Isomers

Detailed metabolic data for other methylchrysene isomers such as 1-, 2-, 3-, and 4-methylchrysene is less abundant in the scientific literature.

  • 3-Methylchrysene: Studies have shown that 3-methylchrysene can induce the expression of CYP1A enzymes.[6][7] One of its metabolites has been identified as a phenolic derivative, 3-methoxychrysene, following methylation.[1]

Information regarding the specific metabolites and enzymatic pathways for 1-methylchrysene, 2-methylchrysene, and 4-methylchrysene is currently limited.

Visualizing the Metabolic Pathways

The following diagrams illustrate the primary metabolic pathways for 5-methylchrysene and 6-methylchrysene.

Metabolic pathway of 5-methylchrysene.

Metabolic pathway of 6-methylchrysene.

Experimental Protocols

The following provides a general methodology for studying the in vitro metabolism of methylchrysene isomers using liver microsomes.

Incubation of Methylchrysene with Liver Microsomes
  • Reaction Mixture Preparation: A typical incubation mixture contains the methylchrysene isomer (substrate), liver microsomes (source of CYP enzymes), and an NADPH-generating system (cofactor for CYP activity) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[8]

  • Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time.

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetone or ethyl acetate, which also serves to precipitate the proteins.[8]

  • Metabolite Extraction: The metabolites are extracted from the aqueous phase using an appropriate organic solvent.[8]

  • Analysis: The extracted metabolites are then analyzed and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV, fluorescence, or mass spectrometry (MS) detection.[4][9]

Enzyme Kinetics

To determine the kinetic parameters (Km and Vmax) of the enzymatic reactions, incubations are performed with varying concentrations of the methylchrysene isomer, and the rate of metabolite formation is measured.

Recombinant Human CYP Enzymes

To identify the specific CYP isoforms involved in the metabolism of a particular methylchrysene isomer, experiments can be conducted using a panel of recombinant human CYP enzymes expressed in a suitable system (e.g., insect cells).[2][10] This allows for the determination of the contribution of each individual CYP enzyme to the overall metabolism of the compound.

References

Evaluating the Environmental Persistence of 1-Fluoro-4-methylchrysene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of novel chemical entities is a critical consideration in modern drug development and chemical safety assessment. Understanding the persistence of a compound in various environmental compartments is essential for predicting its potential for long-term ecological impact. This guide provides a comparative evaluation of the environmental persistence of 1-Fluoro-4-methylchrysene, a polycyclic aromatic hydrocarbon (PAH) derivative. Due to the limited direct experimental data on this compound, this guide leverages data from structurally similar surrogate compounds, including chrysene, 5-methylchrysene, and fluoranthene, to provide a robust assessment. The comparison focuses on key degradation pathways: biodegradation, photodegradation, and hydrolysis.

Comparative Analysis of Environmental Persistence

The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes. For PAHs and their derivatives, microbial biodegradation and photodegradation are the primary routes of transformation. Hydrolysis is generally not a significant degradation pathway for these compounds due to the stability of the aromatic rings.

The introduction of a fluorine atom and a methyl group to the chrysene backbone is expected to influence its persistence. Fluorine substitution generally increases the recalcitrance of organic compounds to microbial degradation due to the strength of the carbon-fluorine bond.[1] Methylation can also affect the rate and pathway of degradation.

Table 1: Comparison of Biodegradation Half-Lives of this compound and Surrogate Compounds in Soil

CompoundSoil TypeHalf-Life (t½)Test ConditionsReference
This compound Not availableData not available--
ChryseneSandy Loam2 - 2.7 yearsAerobic[2]
5-MethylchryseneNot availableExpected to be resistant to biodegradationAerobic[2]
FluorantheneLandscaping materials (1-2% organic matter)1.5 - 4.4 weeksAerobic[3]
FluorantheneLandscaping materials (13-56% organic matter)2.5 - 52 weeksAerobic[3]

Table 2: Comparison of Degradation in Aquatic Systems

CompoundSystemHalf-Life (t½) / Degradation RateTest ConditionsReference
This compound Not availableData not available--
ChryseneAquatic Sediment (Shallow Water)> 2.5 yearsAerobic[4]
ChryseneAquatic Sediment (Deep Water)~ 5 yearsAerobic[4]
FluoranthenePure WaterQuantum Yield: 3.2 x 10⁻⁵ - 9.2 x 10⁻³Polychromatic light (>290 nm)[5]

Experimental Protocols for Assessing Environmental Persistence

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are employed to evaluate the environmental persistence of chemicals. These protocols provide a framework for assessing biodegradability and transformation in various environmental compartments.

Biodegradation Assessment

1. OECD 301: Ready Biodegradability [6][7][8][9]

This screening test determines if a substance is readily biodegradable under aerobic conditions. A substance is considered readily biodegradable if it meets the pass levels within a 10-day window of a 28-day test period.

  • Principle: A small amount of the test substance is dissolved in a mineral medium and inoculated with microorganisms (e.g., from activated sludge).[7] The biodegradation is monitored by measuring parameters like dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.[7]

  • Test Duration: 28 days.[6]

  • Inoculum: Mixed microbial population from sources like sewage treatment plants.[6]

  • Test Conditions: Aerobic, in the dark or diffuse light, at a controlled temperature (typically 20-25°C).[6]

  • Pass Criteria:

    • ≥ 70% removal of DOC.[7]

    • ≥ 60% of theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production.[7]

2. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems [10][11][12][13][14]

This simulation test evaluates the degradation and transformation of a substance in whole water-sediment systems.

  • Principle: The test substance, often radiolabelled, is added to intact water-sediment cores. The systems are incubated under controlled aerobic or anaerobic conditions. Samples of water and sediment are taken at intervals to determine the concentration of the parent compound and its transformation products.

  • Test Duration: Typically up to 100 days.[11]

  • System: Two different sediment types are usually tested.[14] The aerobic setup has an aerobic water phase and an aerobic sediment surface layer, while the anaerobic system is devoid of oxygen.

  • Endpoints: Degradation half-life (DT₅₀) in the total system, water, and sediment; identification and quantification of major transformation products.

3. EPA OCSPP 835.4300: Aerobic Aquatic Metabolism [2][5][15][16]

This guideline is similar to OECD 308 and is used to assess the rate and pathway of degradation in aerobic aquatic environments.

  • Principle: The test substance is added to a system containing water and sediment. The system is incubated in the dark with a continuous flow of air to maintain aerobic conditions in the water column.

  • Test Duration: Typically up to 100 days or until a clear degradation pattern is established.

  • Analysis: The distribution and concentration of the parent compound and its metabolites are measured in the water and sediment phases over time. Volatile compounds and CO₂ are trapped.

  • Endpoints: Calculation of half-lives (DT₅₀) and degradation rates for the parent substance and major metabolites.

Experimental Workflow for Biodegradation Studies

experimental_workflow cluster_prep Preparation cluster_testing Testing Phase cluster_analysis Analysis cluster_output Output start Test Substance (this compound) surrogates Select Surrogate Compounds (Chrysene, 5-Methylchrysene, Fluoranthene) start->surrogates media Prepare Test Media (Mineral Salts, Sediment, Water) surrogates->media inoculum Source and Acclimatize Microbial Inoculum media->inoculum oecd301 OECD 301 Ready Biodegradability inoculum->oecd301 oecd308 OECD 308 Aquatic Sediment Transformation inoculum->oecd308 epa835 EPA OCSPP 835.4300 Aerobic Aquatic Metabolism inoculum->epa835 sampling Periodic Sampling (Water, Sediment, Gas) oecd301->sampling oecd308->sampling epa835->sampling analytical Chemical Analysis (HPLC, GC-MS) sampling->analytical data Data Analysis (Kinetics, Half-life) analytical->data report Comparative Persistence Report data->report

Caption: Workflow for evaluating environmental persistence.

Microbial Degradation Pathways of Chrysene

The microbial degradation of chrysene, a structural analogue of this compound, has been studied in various bacteria and fungi. The initial step in aerobic bacterial degradation is typically the oxidation of the aromatic ring by dioxygenase enzymes.[17] Fungi, on the other hand, often employ monooxygenases (like cytochrome P450) or extracellular ligninolytic enzymes.[10]

The degradation pathway often proceeds through the formation of various hydroxylated intermediates, followed by ring cleavage to form smaller, more readily metabolizable compounds that can enter central metabolic pathways like the TCA cycle.

Bacterial Degradation Pathway of Chrysene

chrysene_degradation Chrysene Chrysene Dihydrodiol cis-1,2-Dihydroxy-1,2-dihydrochrysene Chrysene->Dihydrodiol Dioxygenase Dihydroxychrysene 1,2-Dihydroxychrysene Dihydrodiol->Dihydroxychrysene Dehydrogenase RingCleavage1 Ring Cleavage Product Dihydroxychrysene->RingCleavage1 Dioxygenase NaphthoicAcid 1-Hydroxy-2-naphthoic acid RingCleavage1->NaphthoicAcid Dihydroxynaphthalene 1,2-Dihydroxynaphthalene NaphthoicAcid->Dihydroxynaphthalene Decarboxylase RingCleavage2 Ring Cleavage Product Dihydroxynaphthalene->RingCleavage2 Dioxygenase SalicylicAcid Salicylic Acid RingCleavage2->SalicylicAcid Catechol Catechol SalicylicAcid->Catechol Hydroxylase TCA TCA Cycle Intermediates Catechol->TCA Ring Cleavage

Caption: Bacterial degradation pathway of chrysene.

Fungal Degradation Pathway of Chrysene

fungal_chrysene_degradation Chrysene Chrysene AreneOxide Chrysene-1,2-oxide Chrysene->AreneOxide Cytochrome P450 Monooxygenase transDihydrodiol trans-1,2-Dihydroxy-1,2-dihydrochrysene AreneOxide->transDihydrodiol Epoxide Hydrolase Phenols Phenolic Derivatives transDihydrodiol->Phenols Dehydrogenase Quinones Quinones Phenols->Quinones Laccase/Peroxidase RingCleavage Ring Fission Products Quinones->RingCleavage Metabolites Further Metabolites RingCleavage->Metabolites

Caption: Fungal degradation pathway of chrysene.

Conclusion

While direct experimental data for the environmental persistence of this compound is not currently available, a comparative analysis using structurally similar PAHs provides valuable insights. The presence of the fluorine atom is likely to increase its persistence compared to its non-fluorinated counterpart, chrysene. The methyl group may also influence the rate and pathway of degradation. Based on the data for surrogate compounds, this compound is expected to be persistent in the environment, particularly in sediment and deep water systems. Further experimental studies following standardized OECD and EPA guidelines are necessary to definitively determine its environmental half-life and degradation pathways. This information is crucial for a comprehensive environmental risk assessment and to inform the development of safer and more sustainable chemical entities.

References

The Certification of 1-Fluoro-4-methylchrysene as a Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and accurate quantification of chemical compounds is a cornerstone of scientific research and drug development. Certified Reference Materials (CRMs) play a pivotal role in ensuring the quality and comparability of analytical measurements. This guide provides a comparative overview of the certification process and key analytical data for polycyclic aromatic hydrocarbons (PAHs), with a specific focus on the characteristics of a certified reference material for a compound structurally related to 1-Fluoro-4-methylchrysene, namely 4-Methylchrysene. Due to the limited availability of public certification data for this compound, this guide will utilize the comprehensive data available for the certified reference material BCR®-080R (4-Methylchrysene) as a representative example to illustrate the certification process and data you can expect.

Comparison of Analytical Data

The certification of a reference material involves a rigorous assessment of its purity and the precise determination of its physical and chemical properties. The following table summarizes the key certified and informational values for 4-Methylchrysene (BCR®-080R), which serves as a benchmark for what would be expected for a certified this compound reference material.

Property4-Methylchrysene (BCR®-080R)This compound (Expected)Analytical Method(s)
Purity (mass fraction) 0.994 g/gExpected to be ≥ 0.99 g/gGas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection
Molecular Formula C₁₉H₁₄C₁₉H₁₃FElemental Analysis, Mass Spectrometry
Molecular Weight 242.31 g/mol 260.31 g/mol Mass Spectrometry
CAS Number 3351-30-261738-08-7
Storage Temperature +4°CExpected to be similarStability Studies
Homogeneity Assessed and confirmedA critical parameter for certificationStatistical analysis of replicate measurements
Stability Assessed and confirmedA critical parameter for certificationLong-term and short-term stability studies under various conditions

Experimental Protocols for Certification

The certification of a PAH reference material like 4-Methylchrysene, and by extension, what would be required for this compound, involves a multi-faceted analytical approach to ensure the accuracy and reliability of the certified values.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) of suitable length and internal diameter.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of the sample dissolved in a high-purity solvent (e.g., toluene).

  • Temperature Program: An optimized temperature gradient to ensure the separation of the main component from any impurities.

  • Detection: Mass spectrometric detection in full scan mode to identify impurities and in selected ion monitoring (SIM) mode for quantification.

  • Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Experiments: ¹H NMR and ¹³C NMR spectra are acquired to confirm the chemical structure of the compound. The chemical shifts, coupling constants, and integration of the signals must be consistent with the proposed structure of this compound.

Certification Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for the certification of a reference material and the logical relationship between the different analytical stages.

Certification Workflow cluster_0 Phase 1: Material Preparation & Characterization cluster_1 Phase 2: Purity & Homogeneity Assessment cluster_2 Phase 3: Stability & Certification Material Synthesis Material Synthesis Purification Purification Material Synthesis->Purification Preliminary Analysis Preliminary Analysis Purification->Preliminary Analysis Purity Determination Purity Determination Preliminary Analysis->Purity Determination Homogeneity Study Homogeneity Study Purity Determination->Homogeneity Study Stability Study Stability Study Homogeneity Study->Stability Study Value Assignment Value Assignment Stability Study->Value Assignment Certification Certification Value Assignment->Certification

Caption: Workflow for the certification of a chemical reference material.

Analytical Logic Identity Identity Purity Purity Identity->Purity Homogeneity Homogeneity Purity->Homogeneity Stability Stability Purity->Stability Certified Value Certified Value Homogeneity->Certified Value Stability->Certified Value

Caption: Logical relationship of analytical parameters in CRM certification.

A Comparative Guide to the DNA Binding Affinity of 1-Fluoro-4-methylchrysene and Other DNA-Binding Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the DNA binding affinity of the polycyclic aromatic hydrocarbon (PAH) 1-Fluoro-4-methylchrysene against well-characterized DNA binding agents: Ethidium Bromide and DAPI. Due to the limited availability of direct quantitative data for this compound, this guide utilizes data for the closely related compound 5-methylchrysene as a proxy to facilitate a meaningful comparison. The binding affinities of these compounds are presented alongside detailed experimental protocols for their determination.

Introduction to DNA-Binding Agents

DNA-binding molecules are of significant interest in molecular biology and drug development. They can be broadly categorized by their mode of interaction with the DNA double helix, primarily as intercalators or groove binders.

  • This compound and other PAHs: Polycyclic aromatic hydrocarbons are a class of organic compounds that are known for their potential carcinogenic and mutagenic effects, which are often mediated through their interaction with DNA. Many PAHs, after metabolic activation, can form covalent adducts with DNA bases, leading to distortions in the DNA structure and errors in replication and transcription.[1][2] Some PAHs can also physically intercalate into the DNA.

  • Ethidium Bromide (EtBr): A classic DNA intercalator, Ethidium Bromide inserts itself between the base pairs of the DNA double helix. This interaction causes the DNA to unwind, affecting its replication and transcription. Its fluorescence increases significantly upon binding to DNA, making it a widely used stain for visualizing nucleic acids.[3][4][5]

  • DAPI (4',6-diamidino-2-phenylindole): DAPI is a fluorescent stain that preferentially binds to the minor groove of double-stranded DNA, with a high affinity for adenine-thymine (A-T) rich regions.[6][7][8] This binding is non-intercalative and induces minimal distortion to the DNA structure. DAPI's fluorescence is also significantly enhanced upon binding to DNA.[7][8]

Quantitative Comparison of DNA Binding Affinity

The binding affinity of a molecule to DNA is typically quantified by the association constant (Ka) or the dissociation constant (Kd). A higher Ka or a lower Kd indicates a stronger binding affinity.

CompoundBinding ModeBinding Constant (Ka, M⁻¹)Binding Constant (Kd, M)Comments
5-methylchrysene (proxy for this compound) Covalent Adduct FormationNot availableNot availableForms DNA adducts more readily than 6-nitro-5-methylchrysene, suggesting a significant interaction with DNA.[9]
Ethidium Bromide Intercalation~1.5 x 10⁵~6.7 x 10⁻⁶A well-established DNA intercalator with moderate binding affinity.[7]
DAPI Minor Groove Binding~10⁷ (for minor groove binding)~10⁻⁷ (for minor groove binding)Exhibits very high affinity for the minor groove, particularly in A-T rich regions.[10][11]

Experimental Protocols for Assessing DNA Binding Affinity

The following are detailed methodologies for three common techniques used to determine the binding affinity of small molecules to DNA.

Fluorescence Spectroscopy

This technique relies on changes in the fluorescence properties of either the DNA-binding molecule (intrinsic fluorescence) or a fluorescent probe upon interaction with DNA.

Objective: To determine the binding constant (Ka or Kd) of a ligand-DNA interaction.

Materials:

  • Fluorometer

  • Quartz cuvettes

  • Stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO)

  • Stock solution of double-stranded DNA (e.g., calf thymus DNA) in buffer (e.g., Tris-HCl, pH 7.4)

  • Buffer solution

Procedure:

  • Preparation of Solutions:

    • Prepare a working solution of the test compound at a fixed concentration in the buffer.

    • Prepare a series of DNA solutions of varying concentrations in the same buffer.

  • Instrument Setup:

    • Set the excitation and emission wavelengths appropriate for the test compound. If the compound is not fluorescent, a competitive binding assay with a fluorescent probe like Ethidium Bromide can be used.

  • Titration:

    • To a cuvette containing the test compound solution, incrementally add aliquots of the DNA solution.

    • After each addition, mix the solution gently and allow it to equilibrate.

    • Record the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Correct the fluorescence data for dilution.

    • Plot the change in fluorescence intensity as a function of the DNA concentration.

    • The binding constant can be determined by fitting the data to a suitable binding model, such as the Scatchard equation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Stock solution of the test compound in buffer

  • Stock solution of DNA in the same buffer

  • Degassing station

Procedure:

  • Sample Preparation:

    • Prepare a solution of the test compound and a solution of DNA in the same buffer batch to minimize heat of dilution effects.

    • Degas both solutions to remove dissolved air bubbles.

  • Instrument Setup:

    • Load the DNA solution into the sample cell of the calorimeter.

    • Load the test compound solution into the injection syringe.

    • Set the experimental parameters, including temperature, injection volume, and spacing between injections.

  • Titration:

    • Initiate the titration, where small aliquots of the test compound are injected into the DNA solution.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of the ligand to DNA.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding constant (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

UV-Visible (UV-Vis) Spectroscopy

This method monitors changes in the absorbance spectrum of the test compound or DNA upon binding.

Objective: To determine the binding constant of a ligand-DNA interaction.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Stock solution of the test compound

  • Stock solution of DNA

  • Buffer solution

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of the test compound with a known concentration.

    • Prepare a stock solution of DNA.

  • Titration:

    • Record the UV-Vis spectrum of the test compound alone.

    • Incrementally add aliquots of the DNA solution to the cuvette containing the test compound.

    • Record the UV-Vis spectrum after each addition.

  • Data Analysis:

    • Monitor the changes in absorbance at the wavelength of maximum absorbance (λmax) of the test compound.

    • Plot the change in absorbance versus the concentration of DNA.

    • The binding constant can be calculated using the Benesi-Hildebrand equation or by fitting the data to a suitable binding isotherm.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing DNA binding affinity using fluorescence spectroscopy.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare Test Compound Solution setup Instrument Setup (Fluorometer) prep_compound->setup prep_dna Prepare DNA Titrant Solutions titration Perform Titration: Add DNA to Compound prep_dna->titration setup->titration measure Record Fluorescence Intensity titration->measure After each addition correct_data Correct for Dilution measure->correct_data plot_data Plot ΔFluorescence vs. [DNA] correct_data->plot_data fit_model Fit Data to Binding Model plot_data->fit_model calc_ka Calculate Binding Constant (Ka) fit_model->calc_ka

Caption: Workflow for determining DNA binding affinity via fluorescence spectroscopy.

References

comparing the photostability of 1-Fluoro-4-methylchrysene to other fluorescent probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that can significantly impact the quality and reliability of experimental data. Among the key performance indicators of a fluorescent probe, photostability—its resistance to photochemical degradation upon exposure to light—is paramount, particularly in applications requiring long-term or high-intensity illumination such as super-resolution microscopy and time-lapse imaging.

This guide provides a comparative overview of the photostability of several widely used classes of fluorescent probes. While the initial compound of interest, 1-Fluoro-4-methylchrysene, is not extensively characterized in the scientific literature regarding its photostability, this guide will focus on a selection of well-established fluorescent dyes to provide a useful benchmark for researchers. The discussion will be supported by quantitative data where available and detailed experimental protocols for assessing photostability.

Comparison of Photostability Parameters

The photostability of a fluorescent probe is often quantified by its photobleaching quantum yield (Φb) and its photobleaching half-life (t1/2). The photobleaching quantum yield represents the fraction of molecules that are photochemically destroyed per absorbed photon. A lower Φb indicates higher photostability. The photobleaching half-life is the time it takes for the fluorescence intensity of a probe to decrease to half of its initial value under specific illumination conditions. A longer t1/2 signifies greater photostability.

The following table summarizes the photostability characteristics of several common fluorescent probes. It is important to note that these values can be highly dependent on the experimental conditions, including the excitation wavelength and intensity, the chemical environment (e.g., solvent, pH, presence of oxygen), and the specific instrumentation used.

Fluorescent Probe ClassExample ProbePhotobleaching Quantum Yield (Φb)Photobleaching Half-Life (t1/2)Key Characteristics
Fluoresceins Fluorescein~10⁻⁴ - 10⁻⁵[1][2]Seconds to minutesBright initial fluorescence, but prone to rapid photobleaching, especially in the presence of oxygen.[1][2]
Rhodamines Rhodamine B, Rhodamine 6G~10⁻⁶ - 10⁻⁷[3][4]MinutesGenerally more photostable than fluoresceins, with good brightness.[3] Photostability is influenced by concentration and solvent.[5]
BODIPY Dyes BODIPY FL~10⁻⁶ - 10⁻⁷Minutes to tens of minutesHigh fluorescence quantum yields, narrow emission bands, and good photostability.[6][7][] Their properties can be tuned through chemical modification.[9][10]
Cyanine Dyes Cy3, Cy5Variable, but generally highMinutesBright probes, especially in the red and far-red regions of the spectrum. Photostability can be enhanced with specific formulations.
Alexa Fluor Dyes Alexa Fluor 488Low (proprietary data)Tens of minutes to hoursA family of sulfonated rhodamine and cyanine derivatives known for their exceptional photostability and brightness.

Experimental Protocols for Measuring Photostability

The assessment of fluorescent probe photostability is crucial for selecting the appropriate dye for a given application. Below are detailed methodologies for key experiments used to quantify photostability.

Measurement of Photobleaching Quantum Yield (Φb)

The photobleaching quantum yield is a fundamental parameter for characterizing the photostability of a fluorophore. It is defined as the number of molecules that have been photobleached divided by the total number of photons absorbed during the same time interval.[3]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the fluorescent probe in a suitable solvent (e.g., phosphate-buffered saline for biological applications or an organic solvent for other uses). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation maximum to minimize inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with a stable light source (e.g., a xenon arc lamp with a monochromator) and a sensitive detector.

  • Measurement:

    • Record the initial fluorescence intensity (F₀) of the sample by exciting at the wavelength of maximum absorption and recording the emission at the wavelength of maximum fluorescence.

    • Continuously illuminate the sample with a known and constant light intensity.

    • Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.

  • Data Analysis:

    • The rate of photobleaching can often be modeled by a first-order decay: F(t) = F₀ * exp(-kt), where k is the photobleaching rate constant.

    • The photobleaching quantum yield (Φb) can then be calculated using the following equation: Φb = k / (σ * I), where σ is the absorption cross-section of the fluorophore at the excitation wavelength and I is the photon flux of the excitation light.

Determination of Photobleaching Half-Life (t1/2)

The photobleaching half-life provides a more intuitive measure of photostability under specific experimental conditions.

Protocol:

  • Sample Preparation: Prepare the sample as you would for your intended application (e.g., cells labeled with the fluorescent probe on a microscope slide).

  • Instrumentation: Use a fluorescence microscope (e.g., a confocal or widefield microscope) equipped with a laser or arc lamp for excitation and a camera or photomultiplier tube for detection.

  • Measurement:

    • Select a region of interest (ROI) within the sample.

    • Acquire an initial image to determine the initial fluorescence intensity (I₀) within the ROI.

    • Continuously illuminate the sample with a constant excitation power.

    • Acquire a time-lapse series of images of the ROI.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity (I(t) / I₀) as a function of time.

    • The photobleaching half-life (t1/2) is the time at which the fluorescence intensity has decreased to 50% of its initial value.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the photostability of a fluorescent probe.

Photostability_Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis Probe Fluorescent Probe Sample Dilute Solution / Labeled Specimen Probe->Sample Solvent Solvent/Medium Solvent->Sample Illumination Controlled Illumination (Known Intensity & Wavelength) Sample->Illumination Detection Fluorescence Detection (Spectrofluorometer / Microscope) Illumination->Detection TimeSeries Time-Lapse Data Acquisition Detection->TimeSeries DecayCurve Plot Fluorescence vs. Time TimeSeries->DecayCurve Calc Calculate Photostability Metrics (Φb, t1/2) DecayCurve->Calc Comparison Compare to other probes Calc->Comparison Comparison

Caption: A generalized workflow for the experimental determination of fluorescent probe photostability.

Signaling Pathways and Logical Relationships in Photobleaching

Photobleaching is a complex process involving multiple photochemical pathways. The following diagram illustrates the key states and transitions of a fluorophore that can lead to its irreversible degradation.

Photobleaching_Pathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Non-radiative decay T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached Products S1->Bleached Direct Photolysis T1->S0 Phosphorescence T1->Bleached Reaction with O₂ or other molecules

Caption: Key electronic states and pathways involved in photobleaching.

References

Safety Operating Guide

Proper Disposal of 1-Fluoro-4-methylchrysene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Fluoro-4-methylchrysene was found. The following guidance is based on the known hazards of the parent compound, chrysene, and its derivatives, as well as general best practices for the disposal of hazardous chemical waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH), it should be treated as a hazardous substance. Chrysene and its derivatives are known to be potential carcinogens and mutagens, and exhibit high toxicity to aquatic life.[1][2][3] Therefore, disposal of this compound requires adherence to strict hazardous waste regulations.

Hazard Assessment of Chrysene and its Derivatives

To understand the potential risks associated with this compound, it is instructive to review the hazard classifications of structurally similar compounds.

CompoundKey Hazards
Chrysene Suspected human carcinogen.[3][4]
2-Methylchrysene Suspected of causing cancer; Very toxic to aquatic life with long lasting effects.
5-Methylchrysene Harmful if swallowed; Causes serious eye damage; Suspected of causing cancer; Very toxic to aquatic life with long lasting effects.
Benzo[c]chrysene Elicited a positive mutagenic response in the Ames test.[2]

This table summarizes data from various sources and should be used for hazard assessment in the absence of a specific SDS for this compound.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

2. Waste Identification and Classification: this compound waste should be classified as hazardous chemical waste. It is crucial to determine if the waste is a "P-listed" or "U-listed" waste, which applies to unused commercial chemical products.[5][6][7][8][9] If the material is an unused reagent being discarded, it would likely fall under these categories. Consult your institution's EHS department for the correct waste code.

3. Containerization:

  • Primary Container: Use a chemically compatible, leak-proof container with a secure screw-on cap.[10][11] The original manufacturer's container is often a good choice if it is in good condition.[12] Do not use food containers.[12]

  • Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[10] The secondary container should be capable of holding 110% of the volume of the primary container.[10]

4. Labeling: Properly label the waste container with a hazardous waste tag.[10][12] The label must include:

  • The words "Hazardous Waste"[12]

  • The full chemical name: "this compound" (avoid abbreviations or chemical formulas)[13]

  • The hazards associated with the waste (e.g., "Toxic," "Carcinogen," "Environmental Hazard")[12]

  • The date when waste was first added to the container.

5. Storage:

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[11][12]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Segregate the waste from incompatible materials. For example, store it away from strong oxidizing agents.[12]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[10]

6. Disposal:

  • DO NOT dispose of this compound down the drain or in regular trash.[14]

  • Contact your institution's EHS department to arrange for a hazardous waste pickup.

  • Follow their specific procedures for waste handover.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_final Final Disposal A Identify Waste: This compound B Consult SDS (if available) or assess hazards of structurally similar compounds A->B C Classify as Hazardous Waste: - Toxic - Potential Carcinogen - Environmental Hazard B->C D Wear Appropriate PPE C->D E Select & Fill Compatible, Labeled Primary Container D->E F Place in Secondary Containment E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Arrange for Pickup by EHS/Certified Waste Disposal G->H I Complete Waste Manifest/Documentation H->I J Transport to Approved Waste Disposal Facility I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Fluoro-4-methylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides essential safety and logistical information for handling 1-Fluoro-4-methylchrysene based on the known hazards of the parent compound, chrysene, and other polycyclic aromatic hydrocarbons (PAHs). No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Therefore, all personnel must handle this compound with the utmost caution, assuming it possesses similar or greater hazards than its structural analogs.

Hazard Identification and Risk Assessment

This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs). PAHs are known for their potential carcinogenic, mutagenic, and teratogenic properties.[1][2] The parent compound, chrysene, is classified as a probable human carcinogen.[1] Therefore, it is critical to assume that this compound may cause cancer.[3] Exposure can occur through inhalation, skin contact, and ingestion.[4][5][6]

Primary Hazards:

  • Carcinogenicity: Suspected to cause cancer.[1][3][7]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[7][8]

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecification
Hand Protection Wear protective gloves. Nitrile or neoprene gloves are generally recommended for handling PAHs. Always inspect gloves for integrity before use.
Eye Protection Wear chemical safety goggles or a face shield.[9]
Skin and Body Protection Wear a fully buttoned laboratory coat, long pants, and closed-toe shoes. Consider using disposable coveralls for procedures with a high risk of contamination.[9]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P100) is recommended, especially when handling the compound as a powder or when engineering controls are insufficient.[8]

Operational Plan: Step-by-Step Handling Procedure

This workflow is designed to minimize exposure and ensure the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_sds Review SDS of Analogous Compounds (e.g., Chrysene) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_spill Assemble Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh Proceed to Handling handle_dissolve Dissolve or Use in Fume Hood handle_weigh->handle_dissolve clean_decon Decontaminate Surfaces handle_dissolve->clean_decon Proceed to Cleanup clean_dispose Segregate and Dispose of Waste clean_decon->clean_dispose clean_ppe Remove and Dispose of PPE clean_dispose->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Safe handling workflow for this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheets for chrysene and other similar PAHs.[1][2][3][8]

    • Put on all required personal protective equipment as detailed in the table above.

    • Ensure a chemical fume hood is certified and functioning correctly. All handling of the compound must be performed within the fume hood.

    • Have a spill kit readily accessible. The kit should contain absorbent materials, appropriate cleaning solvents, and a designated waste container.

  • Handling:

    • When weighing the solid compound, do so within the fume hood to prevent inhalation of airborne particles.

    • If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • All manipulations, including transfers and reactions, must be conducted within the fume hood.

  • Cleanup:

    • Decontaminate all surfaces that may have come into contact with the compound. A suitable solvent (e.g., acetone, followed by soap and water) should be used.

    • All contaminated materials, including disposable labware, gloves, and absorbent pads, must be treated as hazardous waste.

    • Carefully remove and dispose of PPE in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after completing the work and removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow:

cluster_waste Waste Generation cluster_disposal Disposal Pathway solid_waste Contaminated Solids (Gloves, Paper, etc.) waste_container_solid Labeled Hazardous Solid Waste Container solid_waste->waste_container_solid liquid_waste Contaminated Liquids (Solvents, Solutions) waste_container_liquid Labeled Hazardous Liquid Waste Container liquid_waste->waste_container_liquid sharps_waste Contaminated Sharps (Needles, Pipettes) waste_container_sharps Labeled Sharps Container sharps_waste->waste_container_sharps ehs_pickup Arrange for Pickup by Environmental Health & Safety waste_container_solid->ehs_pickup waste_container_liquid->ehs_pickup waste_container_sharps->ehs_pickup

Caption: Disposal workflow for this compound waste.

Disposal Protocol:

  • Waste Identification: All materials that have come into contact with this compound are to be considered hazardous waste. This includes, but is not limited to:

    • Unused or excess compound.

    • Contaminated solvents and solutions.

    • Contaminated disposable labware (e.g., pipette tips, vials).

    • Contaminated PPE (gloves, disposable lab coats).

    • Spill cleanup materials.

  • Waste Segregation and Containment:

    • Solid Waste: Collect in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste: Polycyclic Aromatic Hydrocarbons" and include the specific chemical name.

    • Liquid Waste: Collect in a sealed, shatter-resistant container. The container must be clearly labeled with the chemical name and the approximate concentration. Do not mix with incompatible waste streams.

    • Sharps Waste: Any contaminated needles, scalpels, or other sharp objects must be placed in a designated sharps container.

  • Final Disposal:

    • Store all hazardous waste in a designated satellite accumulation area.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste. PAHs are typically disposed of via high-temperature incineration.[10]

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling the potentially hazardous compound, this compound. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.